molecular formula C36H69NO3 B164339 C18:1-Ceramide CAS No. 5966-28-9

C18:1-Ceramide

Número de catálogo: B164339
Número CAS: 5966-28-9
Peso molecular: 563.9 g/mol
Clave InChI: OBFSLMQLPNKVRW-RHPAUOISSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(oleoyl)-ceramide, more commonly standardized in research as Ceramide NP or Ceramide 3 , is a phytosphingosine-based lipid that serves as a critical reagent for investigating the complex biology of sphingolipids . This specific ceramide species is a focal point in oncology research, where the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P)—known as the Ceramide/S1P biostat—is a recognized target for therapeutic intervention . Studies show that increasing cellular ceramide levels can induce apoptosis, cell cycle arrest, and mitophagy in cancer cells, making N-(oleoyl)-ceramide a valuable tool for probing resistance mechanisms and evaluating combination therapies with chemotherapeutic agents like gemcitabine . In the field of membrane biophysics, N-(oleoyl)-ceramide is renowned for its unique capacity to alter membrane structure and dynamics . Its characteristic hydrogen-bonding functionality, conferred by amide and hydroxyl groups, facilitates tight intermolecular packing and promotes the formation of rigid, ceramide-rich gel domains within phospholipid bilayers . A key mechanistic action under investigation is its ability to induce the coalescence of sphingomyelin/cholesterol-rich lipid rafts into larger, stabilized platforms, which are hypothesized to compartmentalize signaling molecules and regulate transmembrane signaling events during cellular stimulation . Researchers utilize this compound to model and understand how ceramide generation affects membrane protein organization, lipid raft stability, and downstream signal transduction in response to stress . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFSLMQLPNKVRW-RHPAUOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H69NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415271
Record name N-(oleoyl)-ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5966-28-9
Record name N-(oleoyl)-ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of C18:1-Ceramide in Apoptosis and Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ceramides, the central molecules of sphingolipid metabolism, are critical bioactive lipids involved in a myriad of cellular processes. The specific biological function of a ceramide is intricately linked to the length of its N-acyl chain. This technical guide focuses on C18:1-ceramide (oleoyl-ceramide), a species predominantly synthesized by Ceramide Synthase 1 (CerS1). This compound exhibits a complex, often paradoxical, role in cell fate determination. In many cancer types, such as glioma and head and neck squamous cell carcinoma, it functions as a tumor suppressor by inhibiting pro-survival pathways like PI3K/AKT and inducing a unique form of programmed cell death known as lethal mitophagy.[1][2] Conversely, in the context of neurodegenerative and metabolic diseases, elevated levels of this compound are associated with pathology, including neuronal apoptosis, inflammation, and insulin (B600854) resistance.[3][4] This document provides an in-depth exploration of the signaling pathways modulated by this compound, summarizes key quantitative data, and presents detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

Ceramides are synthesized through three primary pathways: the de novo pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. The de novo pathway, occurring in the endoplasmic reticulum (ER), is a major source of cellular ceramide.[5] The synthesis of this compound is specifically catalyzed by Ceramide Synthase 1 (CerS1), which demonstrates a preference for C18 fatty acyl-CoAs.

The process begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), the rate-limiting step in sphingolipid synthesis. The resulting 3-ketosphinganine is reduced to sphinganine (B43673) (dihydrosphingosine). CerS1 then catalyzes the acylation of sphinganine with an 18-carbon fatty acyl-CoA (e.g., oleoyl-CoA for C18:1) to form dihydroceramide (B1258172). Finally, the enzyme dihydroceramide desaturase 1 (DES1) introduces a critical 4,5-trans double bond into the sphingoid base backbone, converting dihydroceramide to ceramide.

G serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto Myriocin sphinganine Sphinganine (Dihydrosphingosine) keto->sphinganine dhcer C18:1-Dihydroceramide sphinganine->dhcer + Oleoyl-CoA cer This compound dhcer->cer spt SPT spt->keto k k reductase 3-KSR cers1 CerS1 cers1->dhcer des1 DES1 des1->cer k_reductase k_reductase k_reductase->sphinganine

Caption: De novo biosynthesis pathway for this compound.

Role in Lethal Autophagy and Apoptosis

While often generally implicated in apoptosis, a primary mechanism of cell death induced by C18-ceramide is a caspase-independent process known as lethal autophagy, specifically mitophagy. This process involves the selective targeting and degradation of mitochondria by autophagosomes.

Mechanistically, the generation of C18-ceramide by CerS1 leads to its accumulation on the mitochondrial membrane. Following Drp1-dependent mitochondrial fission, C18-ceramide acts as a direct binding partner for lipidated LC3B (LC3B-II), a key protein in autophagosome formation. This interaction effectively anchors the LC3B-II-containing autophagosome to the mitochondrion, leading to its engulfment and subsequent degradation upon fusion with lysosomes. The resulting loss of mitochondrial function and oxygen consumption capacity culminates in cell death. In some cellular contexts, particularly in response to chemotherapeutic agents, C18-ceramide generation can also lead to the activation of the intrinsic apoptosis pathway, involving caspases-9 and -3.

G cluster_mito Mitochondrion cluster_cyto Cytoplasm fission Drp1-mediated Mitochondrial Fission c18 This compound Accumulation fission->c18 binding This compound :: LC3B-II Direct Binding c18->binding lc3 LC3B-II lc3->binding engulf Mitochondrial Engulfment binding->engulf Anchoring autophagosome Autophagosome Formation autophagosome->lc3 Lipidation of LC3B-I death Lethal Mitophagy (Cell Death) engulf->death

Caption: this compound-induced lethal mitophagy pathway.

Modulation of Key Cell Signaling Pathways

This compound exerts its influence on cell fate by modulating several critical signaling pathways. Its effects are predominantly anti-proliferative and pro-death, particularly in cancer cells.

  • PI3K/AKT Pathway: A major target of C18-ceramide is the PI3K/AKT signaling cascade, a central pathway for promoting cell growth, proliferation, and survival. C18-ceramide, either generated endogenously via CerS1 overexpression or supplied exogenously, leads to the inhibition of the PI3K/AKT pathway. This suppression is a key component of its tumor-suppressive activity.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of C18-ceramide can induce ER stress. This may be due to perturbations in calcium homeostasis or disruption of the ER/Golgi membrane network. Prolonged ER stress can trigger cell death through various downstream effectors.

  • Protein Phosphatase 2A (PP2A): Ceramide is a known activator of protein phosphatases, including the tumor suppressor PP2A. PP2A activation can dephosphorylate and inactivate numerous oncoproteins, contributing to the anti-growth effects of ceramide.

  • Telomerase: In some cancer cells, increased levels of C18-ceramide have been shown to inhibit telomerase activity, an enzyme crucial for maintaining telomere length and enabling replicative immortality in cancer.

G c18 This compound pi3k PI3K/AKT Pathway c18->pi3k Inhibits er ER Stress c18->er Induces pp2a PP2A c18->pp2a Activates survival Cell Survival & Proliferation pi3k->survival death Cell Death er->death pp2a->survival

Caption: Key signaling nodes modulated by this compound.

Quantitative Data Summary

The biological impact of this compound is supported by quantitative measurements across various disease models. These data highlight its differential regulation and potency.

ParameterDisease ContextObservationFindingReference(s)
Expression Level GliomaComparison of tumor vs. control brain tissueC18-ceramide is significantly lower in glioma tissues.P < 0.001
Expression Level Alzheimer's Disease (CSF)Comparison of AD vs. non-AD CSF profilesC18-ceramide is significantly higher in the AD group.P = 0.002
Chemotherapy Response HNSCC XenograftsTreatment with gemcitabine/doxorubicin~7-fold increase in C18-ceramide levels in tumors.-
Biomarker Correlation Alzheimer's Disease (CSF)Association with inflammatory marker S100BPositive correlation between C18-ceramide and S100B.st.β = 0.51, P = 0.001
Biomarker Correlation Alzheimer's Disease (CSF)Association with Aβ42 levelsNegative correlation between C18-ceramide and Aβ42.st.β = -0.36, P = 0.007
Analytical Sensitivity In vitro (LC-MS/MS)Method validationLimit of Detection (LOD)0.2 pg on column
Analytical Sensitivity In vitro (LC-MS/MS)Method validationLimit of Quantification (LOQ)1.0 pg on column

Experimental Protocols and Methodologies

Quantification of this compound by LC-MS/MS

The gold standard for accurate quantification of specific ceramide species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To extract lipids from mammalian cells or tissues and quantify this compound levels.

Materials:

  • Cells or homogenized tissue

  • Internal Standard (e.g., C17:0-Ceramide)

  • Chloroform, Methanol, Water (HPLC grade)

  • Reversed-phase HPLC column (e.g., Pursuit 3 Diphenyl, 50 x 2.0 mm)

  • Mobile Phase: Acetonitrile with 0.1% formic acid and 25 mM ammonium (B1175870) acetate

  • Tandem Mass Spectrometer with Electrospray Ionization (ESI) source

Protocol:

  • Sample Preparation (Lipid Extraction):

    • Harvest and pellet cells (or use a known mass of homogenized tissue).

    • Add a known amount of C17:0-Ceramide internal standard.

    • Perform a Bligh and Dyer extraction: Add a 1:2:0.8 mixture of Chloroform:Methanol:Water. Vortex thoroughly.

    • Induce phase separation by adding 1 part Chloroform and 1 part Water. Vortex and centrifuge.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in the mobile phase for injection.

  • LC Separation:

    • Equilibrate the reversed-phase column with the mobile phase.

    • Inject the reconstituted lipid extract.

    • Run a suitable gradient or isocratic flow to separate the ceramide species. A short run time of ~5 minutes is often sufficient.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for detection. This involves monitoring a specific precursor-to-product ion transition for this compound (and the internal standard).

      • Example Transition for C18 Ceramide: Precursor ion [M+H]+ -> Product ion (e.g., m/z 264.2, corresponding to the sphingoid base).

    • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Quantification:

    • Integrate the peak areas for the this compound and C17:0-ceramide MRM transitions.

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the original sample by normalizing its peak area to that of the internal standard and comparing it to the standard curve.

G start Cell/Tissue Homogenate extract Lipid Extraction (Bligh & Dyer) + Internal Std start->extract dry Dry Down (Nitrogen) extract->dry recon Reconstitute in Mobile Phase dry->recon inject LC Injection & Separation recon->inject detect ESI-MS/MS Detection (MRM) inject->detect quant Data Analysis & Quantification detect->quant

Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Functional Assays for Studying this compound Signaling

Objective: To assess the functional consequences of increased this compound levels in cultured cells.

Methods:

  • Modulating this compound Levels:

    • Exogenous Addition: Treat cells with cell-permeable this compound for a defined period (e.g., 24-48 hours). Include a vehicle control (e.g., ethanol).

    • Genetic Overexpression: Transfect cells with a plasmid encoding Ceramide Synthase 1 (CerS1) to specifically increase endogenous C18-ceramide synthesis. Use an empty vector as a control.

  • Assessing Cell Viability and Death:

    • MTT/MTS Assay: To measure metabolic activity as an indicator of cell viability.

    • Annexin V/Propidium Iodide Staining: Use flow cytometry to distinguish between live, apoptotic, and necrotic cells.

    • Caspase Activity Assay: Measure the activity of caspase-3/7 to quantify apoptosis.

  • Analyzing Downstream Signaling Pathways:

    • Western Blotting: Prepare cell lysates after treatment/transfection. Probe immunoblots with antibodies against key signaling proteins:

      • PI3K/AKT Pathway: Phospho-AKT (Ser473) and Total AKT. A decrease in the p-AKT/Total AKT ratio indicates pathway inhibition.

      • Autophagy: LC3B (to detect the conversion of LC3B-I to LC3B-II, a marker of autophagosome formation).

      • ER Stress: CHOP, BiP, or other unfolded protein response (UPR) markers.

    • Immunofluorescence: Use microscopy to visualize the subcellular localization of proteins like LC3B to confirm its recruitment to mitochondria (co-stain with a mitochondrial marker like MitoTracker).

Conclusion and Future Directions

This compound is a potent signaling lipid with a profoundly context-dependent role in cell fate. Its function as a tumor suppressor in certain cancers, primarily through the inhibition of PI3K/AKT signaling and the induction of lethal mitophagy, presents a compelling rationale for therapeutic strategies aimed at increasing its levels in malignant tissues. Conversely, its association with pathology in neurodegenerative and metabolic diseases highlights the need for approaches that can inhibit its synthesis or downstream effects in those contexts.

Future research should focus on elucidating the precise molecular switches that dictate whether this compound accumulation leads to cell death or dysfunction. Developing selective inhibitors for CerS1 and targeted delivery systems for this compound will be crucial for translating our understanding of this fascinating molecule into effective therapies for a range of human diseases.

References

C18:1-Ceramide: A Core Biomarker in Cardiometabolic Disease Pathophysiology and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ceramides (B1148491), a class of bioactive sphingolipids, have emerged from their structural role in cell membranes to become central figures in cellular signaling, implicated in a spectrum of pathologies. Composed of a sphingosine (B13886) backbone and an acylated fatty acid, the specific biological activity of a ceramide is dictated by the length and saturation of its fatty acid chain. Among these, ceramides containing an 18-carbon acyl chain, particularly oleoyl-ceramide (C18:1-Ceramide), are increasingly recognized as critical mediators and predictive biomarkers in the onset and progression of cardiometabolic diseases, including type 2 diabetes (T2D), atherosclerosis, and heart failure.[1][2][3]

This technical guide provides a comprehensive overview of this compound, focusing on its role in key signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for its analysis.

Pathophysiological Role and Signaling Pathways

Ceramides, including C18:1 species, are synthesized through several pathways, primarily the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. Elevated levels of saturated fatty acids and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can accelerate de novo ceramide synthesis, leading to cellular accumulation and lipotoxicity.[1][4] C18-ceramides are specifically generated by Ceramide Synthase 1 (CerS1) and CerS4. This accumulation is a key event in the pathogenesis of cardiometabolic diseases, primarily through the disruption of critical signaling cascades.

Induction of Insulin (B600854) Resistance

One of the most well-documented effects of elevated ceramides is the induction of insulin resistance, particularly in skeletal muscle, liver, and adipose tissue. C18:0 and C18:1-derived ceramides are considered leading contributors to fat-induced skeletal muscle insulin resistance.

The primary mechanism involves the inhibition of the insulin signaling pathway. Ceramides activate Protein Phosphatase 2A (PP2A) and Protein Kinase C zeta (PKCζ). These enzymes, in turn, dephosphorylate and inactivate Akt (also known as Protein Kinase B or PKB), a central node in insulin signaling. The inactivation of Akt prevents the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, thereby impairing glucose uptake into cells and leading to hyperglycemia.

Ceramide-mediated inhibition of the insulin signaling pathway.
Endothelial Dysfunction and Atherosclerosis

Ceramides contribute significantly to endothelial dysfunction, a critical early event in the development of atherosclerosis. They impair the production of nitric oxide (NO), a key vasodilator, by uncoupling endothelial nitric oxide synthase (eNOS). This process reduces NO bioavailability and can lead to the production of reactive oxygen species (ROS) like superoxide, promoting oxidative stress. This oxidative stress, combined with ceramide's ability to promote the aggregation and uptake of low-density lipoprotein (LDL) cholesterol by macrophages, contributes directly to the formation of atherosclerotic plaques.

Role of this compound in promoting endothelial dysfunction.

Quantitative Data on C18-Ceramides in Cardiometabolic Disease

Numerous studies have quantified circulating ceramide species, demonstrating a strong association between specific ceramides, including those with a C18:1 acyl chain, and adverse cardiometabolic outcomes. While absolute concentrations can vary based on analytical platforms and patient cohorts, the relative changes and ratios are consistently predictive.

Study Population / ConditionCeramide Species / RatioKey Quantitative Finding / CorrelationClinical ImplicationReference
Type 2 Diabetes (T2D) C18:1 and C18:0 CeramidesPositively correlated with increased Tumor Necrosis Factor (TNF)-α levels.Links inflammation with ceramide accumulation in T2D.
T2D vs. Controls C18:0, C20:0, C24:1 CeramidesConcentrations were significantly higher in T2D subjects compared to controls.Elevated levels are a hallmark of T2D.
Insulin Resistance C18:0 CeramideInversely correlated with insulin sensitivity, measured by hyperinsulinemic-euglycemic clamp.C18:0 is a key species in skeletal muscle insulin resistance.
Coronary Artery Disease (CAD) Cer(d18:1/18:0) / Cer(d18:1/16:0)Ratio was a significant predictor for the incidence of T2D in the FINRISK 2002 study.Ratios can improve predictive power over single species.
Acute Coronary Syndrome (ACS) with T2D Cer(d18:1/18:0)Odds Ratio (OR) for ACS-DM comorbidity was 2.396 (95% CI 1.103–5.205).Strong association with the presence of both ACS and T2D.
Cardiovascular Events (CVE) in T1D Cer(d18:1/18:0)/Cer(d18:1/24:0)Hazard Ratio (HR) of 1.33 for CVE and 1.48 for all-cause mortality.A robust marker for long-term risk in Type 1 Diabetes.
General Population Cer18:1/C16:0, Cer18:1/C18:0, Cer18:1/C24:1Can efficaciously predict cardiovascular events in asymptomatic individuals.Highlights utility in preventative screening.

Experimental Protocols for this compound Quantification

The gold standard for the accurate quantification of individual ceramide species in biological matrices (e.g., plasma, serum, tissue) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the differentiation of closely related ceramide structures.

Detailed LC-MS/MS Methodology

A typical workflow for ceramide analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Step 1: Sample Preparation and Lipid Extraction

  • Objective: To isolate lipids, including ceramides, from the complex biological matrix and remove interfering substances like proteins.

  • Protocol:

    • Thaw plasma or serum samples on ice.

    • Aliquot a small volume (e.g., 10-50 µL) into a glass tube.

    • Spike the sample with a known amount of an internal standard mixture. Non-physiological, odd-chain (e.g., C17:0-Ceramide) or stable isotope-labeled (e.g., d7-C18:1-Ceramide) ceramides are used for accurate quantification.

    • Perform lipid extraction using either:

      • Protein Precipitation: Add a volume of cold organic solvent like isopropanol (B130326) or a butanol/methanol mixture (e.g., 1:1 v/v), vortex, and centrifuge to pellet proteins.

      • Liquid-Liquid Extraction (Bligh & Dyer method): Add a chloroform (B151607)/methanol mixture (e.g., 1:2 v/v), vortex, then add chloroform and water to induce phase separation. Ceramides partition into the lower organic layer.

    • Collect the lipid-containing supernatant or organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Step 2: Chromatographic Separation

  • Objective: To separate different ceramide species from each other and from other lipid classes based on their physicochemical properties before they enter the mass spectrometer.

  • Protocol:

    • Inject the reconstituted sample (e.g., 5 µL) into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Use a reverse-phase column, typically a C8 or C18 column, which separates lipids based on hydrophobicity.

    • Employ a gradient elution method. A common approach uses two mobile phases:

      • Mobile Phase A: An aqueous solvent with additives like formic acid and ammonium (B1175870) formate (B1220265) (e.g., Water with 0.2% formic acid).

      • Mobile Phase B: An organic solvent mixture (e.g., acetonitrile/isopropanol 60:40 v/v) also containing formic acid and ammonium formate.

    • The gradient starts with a higher percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute the hydrophobic ceramides from the column. A typical run time is 5-20 minutes.

Step 3: Mass Spectrometric Detection and Quantification

  • Objective: To detect, identify, and quantify the separated ceramide species with high specificity.

  • Protocol:

    • The eluent from the LC column is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, operated in positive ion mode.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is programmed to selectively monitor specific precursor-to-product ion transitions for each target ceramide and internal standard.

      • Precursor Ion: The protonated molecule of the ceramide species, [M+H]⁺.

      • Product Ion: A characteristic fragment ion generated by collision-induced dissociation. For ceramides, a common product ion corresponds to the sphingoid long-chain base (e.g., m/z 264 for a d18:1 base).

    • A calibration curve is generated by analyzing a series of standards with known concentrations.

    • The concentration of each endogenous ceramide in the sample is calculated by comparing the ratio of its peak area to the peak area of its corresponding internal standard against the calibration curve.

Experimental Workflow Diagram

Workflow for this compound quantification by LC-MS/MS.

Conclusion and Future Outlook

This compound and its related C18 species are potent lipotoxic molecules that actively contribute to the pathophysiology of cardiometabolic diseases by impairing insulin signaling and promoting endothelial dysfunction. A substantial body of evidence supports their use as predictive biomarkers, with quantitative analysis via LC-MS/MS demonstrating strong associations with disease risk and adverse outcomes, often outperforming traditional markers like LDL cholesterol.

For researchers and drug development professionals, understanding the role of this compound opens new avenues for therapeutic intervention. Targeting the enzymes involved in its synthesis, such as CerS1, or developing strategies to mitigate its downstream effects could lead to novel treatments for insulin resistance and cardiovascular disease. As analytical methods become more standardized and high-throughput, the clinical implementation of ceramide-based risk scores is poised to become an integral part of personalized medicine for cardiometabolic risk stratification.

References

The Biophysical and Signaling Interplay of C18:1-Ceramide with Membrane Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide (Cer), a central molecule in sphingolipid metabolism, plays pivotal roles in cellular signaling, membrane biophysics, and the pathogenesis of various diseases. The specific functions of ceramide are intricately linked to the length and saturation of its N-acyl chain. This technical guide provides an in-depth exploration of the interactions between C18:1-ceramide (oleoyl-ceramide), a monounsaturated long-chain ceramide, and other key lipid species within cellular membranes. We will delve into the biophysical consequences of these interactions, detailing how this compound influences membrane domain formation and fluidity. Furthermore, we will elucidate the signaling pathways modulated by this compound, with a particular focus on apoptosis and autophagy. This guide presents quantitative data in structured tables, detailed experimental protocols for key analytical techniques, and visualizations of signaling and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Biophysical Interactions of this compound in Lipid Bilayers

The presence of a cis-double bond in the acyl chain of this compound significantly alters its biophysical properties compared to its saturated counterparts (e.g., C18:0-ceramide). This structural difference has profound implications for its interaction with other lipids and the overall organization of the cell membrane.

Influence on Membrane Domain Formation and Stability

Unlike saturated ceramides (B1148491), which are potent inducers of highly ordered gel-phase domains, this compound exhibits a reduced capacity to promote such phase separation at physiological temperatures.[1][2] In model membranes composed of phosphatidylcholine, this compound shows little to no ability to form gel domains at 37°C.[2] In fact, studies using small-angle neutron scattering (SANS) have demonstrated that unsaturated ceramides, including this compound, can destabilize ordered lipid domains in mixtures of DPPC/DOPC/cholesterol, causing them to melt at lower temperatures.[3]

The formation of ceramide-rich domains is concentration-dependent. While saturated ceramides can induce domain formation at low molar fractions (xCer < 0.05), significantly higher concentrations of unsaturated ceramides like this compound are required to observe similar effects (xCer ≈ 0.2).[4]

Interaction with Cholesterol and Sphingomyelin (B164518)

The interplay between ceramide, cholesterol, and sphingomyelin is crucial in the context of lipid rafts, which are specialized membrane microdomains enriched in these lipids. Saturated ceramides are known to displace cholesterol from sphingomyelin-rich ordered phases, leading to the formation of ceramide-rich gel domains. While the interaction of this compound in these complex mixtures is less defined, its propensity to disorder membranes suggests a different modulatory role. The presence of cholesterol can influence the biophysical effects of ceramides. In sphingomyelin/ceramide bilayers, the addition of 33 mol% cholesterol can eliminate the sharp gel-to-liquid-crystalline phase transition.

Impact on Membrane Fluidity and Phase Transition

The introduction of this compound into phospholipid bilayers affects their thermotropic behavior. While pure oleoyl-ceramide has a phase transition temperature (Tm) of 49°C, its influence on the Tm of phospholipid mixtures is complex and depends on the specific composition of the membrane. For instance, the presence of long-chain ceramides like C18-ceramide can raise the main phase transition temperature of monounsaturated phospholipids (B1166683) such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) to near physiological temperatures.

Quantitative Data on this compound Biophysical Interactions

ParameterLipid SystemObservationReference(s)
Domain Formation POPC bilayersThis compound has no ability to form gel domains at 37°C.
DPPC/DOPC/cholesterolThis compound destabilizes lipid domains, causing them to melt at lower temperatures.
Concentration for Domain Formation POPC bilayersRequires a molar fraction of approximately 0.2 for domain formation.
Phase Transition Temperature (Tm) Pure this compound49°C
POPC/C18-ceramide (95:5 mol/mol)The endpoint temperature of the Lβ–Lα phase transition is 41.4°C.
POPE/C18-ceramide (95:5 mol/mol)The endpoint temperature of the Lβ–Lα phase transition is 37.6°C.

Signaling Roles of this compound

This compound is not merely a structural component of membranes but also a bioactive lipid involved in critical cellular signaling pathways, particularly those governing cell fate decisions like apoptosis and autophagy.

Induction of Lethal Mitophagy

A key signaling function of C18-ceramide is the induction of lethal mitophagy, a selective form of autophagy that targets mitochondria for degradation. This process is initiated by the endogenous generation of C18-ceramide by ceramide synthase 1 (CerS1). C18-ceramide then localizes to the mitochondrial outer membrane where it acts as a receptor for microtubule-associated protein 1 light chain 3B-II (LC3B-II). The direct interaction between C18-ceramide and LC3B-II anchors the autophagosome to the mitochondrion, leading to its engulfment and subsequent degradation. This process is dependent on Drp1-mediated mitochondrial fission and results in the inhibition of mitochondrial function and ultimately, caspase-independent cell death.

Role in ER Stress and Apoptosis

Increased levels of C18-ceramide have been linked to the activation of endoplasmic reticulum (ER) stress. In human glioma cells, overexpression of CerS1, leading to elevated C18-ceramide, induces ER stress, which in turn triggers lethal autophagy and inhibits the pro-survival PI3K/AKT signaling pathway. Furthermore, C18-ceramide has been shown to be downregulated in certain cancers, and its reintroduction can inhibit cell growth and induce apoptosis through mitochondrial dysfunction. The pro-apoptotic signaling of ceramide can involve the activation of protein phosphatases and caspases.

Signaling Pathways Involving this compound

Below is a diagram illustrating the signaling pathway of C18-ceramide-induced lethal mitophagy.

Caption: C18-Ceramide-induced lethal mitophagy pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the interaction of this compound with other lipids.

Quantification of this compound by LC-ESI-MS/MS

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the quantification of different ceramide species in biological samples.

Sample Preparation (from cultured cells):

  • Harvest and wash cells with ice-cold PBS.

  • Perform a double lipid extraction using a methanol:chloroform (B151607) (1:2, v/v) solvent system.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile).

LC-MS/MS Analysis:

  • Chromatography:

    • Column: A reverse-phase column, such as a Pursuit 3 Diphenyl column or an Xperchrom 100 C8 column, is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transition for this compound: The specific precursor-to-product ion transition for this compound (d18:1/18:1) is m/z 564 → 264.

    • Quantification: A standard curve is generated using synthetic this compound standards of known concentrations. An internal standard, such as a ceramide with an odd-numbered acyl chain (e.g., C17-ceramide), is added to the samples to correct for variations in extraction efficiency and instrument response.

Analysis of Lipid Domains in Model Membranes using Fluorescence Microscopy

Fluorescence microscopy of giant unilamellar vesicles (GUVs) is a powerful technique to visualize lipid domains and study the phase behavior of lipid mixtures.

GUV Preparation (by electroformation):

  • Prepare a lipid mixture in chloroform containing the desired molar ratios of phospholipids, cholesterol, and this compound, along with a small amount of a fluorescent lipid probe.

  • Spread the lipid mixture onto platinum or ITO-coated glass slides and allow the solvent to evaporate to form a thin lipid film.

  • Assemble the electroformation chamber and fill it with a swelling solution (e.g., sucrose (B13894) solution).

  • Apply an AC electric field to the slides for several hours to induce the formation of GUVs.

  • Harvest the GUVs.

Fluorescence Microscopy:

  • Microscope: A confocal or two-photon microscope is used for high-resolution imaging.

  • Fluorescent Probes:

    • To visualize ordered domains (Lo phase), a probe that preferentially partitions into this phase, such as a fluorescently labeled cholesterol analog or a long-chain saturated lipid, is used.

    • To visualize disordered domains (Ld phase), a probe that partitions into this phase, such as a fluorescently labeled unsaturated phospholipid, is used.

  • Image Analysis: The images are analyzed to determine the size, shape, and abundance of lipid domains as a function of lipid composition and temperature.

Workflow for Studying this compound Effects on Model Membranes

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Biophysical Analysis cluster_data 3. Data Interpretation Lipid_Mixture Prepare Lipid Mixture (e.g., POPC, Cholesterol, C18:1-Cer) GUV_Formation Form Giant Unilamellar Vesicles (GUVs) (Electroformation) Lipid_Mixture->GUV_Formation Fluorescence_Microscopy Fluorescence Microscopy (Visualize Domains) GUV_Formation->Fluorescence_Microscopy SANS Small-Angle Neutron Scattering (SANS) (Analyze Domain Structure) GUV_Formation->SANS DSC Differential Scanning Calorimetry (DSC) (Determine Phase Transitions) GUV_Formation->DSC Domain_Properties Characterize Domain Properties (Size, Shape, Composition) Fluorescence_Microscopy->Domain_Properties SANS->Domain_Properties Phase_Diagram Construct Phase Diagram DSC->Phase_Diagram Membrane_Properties Determine Membrane Properties (Fluidity, Thickness) Domain_Properties->Membrane_Properties Phase_Diagram->Membrane_Properties

Caption: A general experimental workflow for studying this compound in model membranes.

Conclusion

This compound, with its unique monounsaturated acyl chain, exhibits distinct biophysical and signaling properties compared to its saturated counterparts. Its reduced ability to form ordered gel domains and its potential to destabilize existing lipid rafts highlight its role as a modulator of membrane structure and fluidity. In the realm of cellular signaling, this compound has emerged as a critical mediator of lethal mitophagy and a key player in the ER stress response and apoptosis. A comprehensive understanding of the intricate interactions of this compound with other lipid species is essential for elucidating its role in cellular physiology and pathology. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the multifaceted functions of this important bioactive lipid, which may ultimately lead to the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.

References

The Double-Edged Sword: C18:1-Ceramide's Role in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), represent a growing global health crisis. A hallmark of these diseases is the progressive loss of neuronal structure and function. Emerging evidence points to the dysregulation of lipid metabolism, particularly sphingolipids, as a key player in the pathophysiology of these conditions. Among the myriad of bioactive lipids, C18:1-Ceramide, a specific N-acylated sphingolipid, has garnered significant attention for its multifaceted and often contradictory roles in neuronal fate. This technical guide provides an in-depth exploration of the current understanding of this compound in neurodegenerative disorders, focusing on its quantification, underlying molecular mechanisms, and the experimental approaches to its study.

Data Presentation: Quantitative Insights into this compound Dysregulation

The alteration of this compound levels is a consistent finding across various neurodegenerative diseases, though the direction and magnitude of change can vary depending on the specific disease, the stage of progression, and the biological matrix analyzed. The following tables summarize key quantitative findings from studies investigating this compound and other relevant ceramides (B1148491) in patient samples.

DiseaseMatrixCeramide SpeciesObservationReference
Alzheimer's Disease Cerebrospinal Fluid (CSF)C18:1/18:0-Cer, C18:1/20:0-CerEnriched in senile plaques.[1]
Brain Tissue (AD vs. Control)C18-CeramideSignificantly elevated.[2][3]
CSF (AD profile vs. non-AD)C18-CeramideSignificantly higher levels (p=0.002).[3]
Parkinson's Disease Plasma (PD with dementia vs. PD without cognitive impairment)C18:0-CerAssociated with hallucinations, anxiety, and sleep disturbances.[1]
Frontal CortexC18:1-CerReduction observed in some PD patients.[1]
Plasma (PD non-GBA mutation carriers)C18:0-CerElevated levels associated with worse cognitive function.[1][4]
Multiple Sclerosis Cerebrospinal Fluid (CSF)Anti-C18:1-Cer IgGIncreased levels in MS patients compared to controls.
SerumAnti-C18:1-Cer IgGIncreased levels in MS patients compared to controls.
PlasmaC18:0-CerIncreased levels in MS patients.[1]

Note: This table presents a selection of findings and is not exhaustive. The nomenclature for ceramide species can vary between studies (e.g., C18, C18:0, C18:1). This compound specifically refers to the ceramide with an 18-carbon fatty acid containing one double bond.

Experimental Protocols: Quantifying this compound

Accurate quantification of this compound in biological samples is crucial for understanding its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[5][6][7]

Protocol: LC-MS/MS Quantification of this compound in Human Brain Tissue

This protocol is a composite based on methodologies described in the literature.[2][5]

1. Sample Preparation and Homogenization:

  • Obtain frozen brain tissue samples and keep them at -80°C until use.

  • Weigh the frozen tissue and place it in a glass vial with sterile phosphate-buffered saline (PBS) at a ratio of 1 ml PBS per 0.1 g of tissue.

  • Homogenize the sample using a handheld electric homogenizer until a complete homogenate is achieved.

2. Lipid Extraction (Bligh and Dyer Method):

  • To the brain homogenate, add a 2:1 mixture of chloroform:methanol. The final solvent ratio of chloroform:methanol:water should be 2:2:1.8.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

3. Liquid Chromatography Separation:

  • Reconstitute the dried lipid extract in the initial mobile phase (e.g., a mixture of water, formic acid, and an organic solvent).

  • Inject the sample onto a reverse-phase C18 column (e.g., Xperchrom 100 C8 column, 2.1 × 150 mm, 5 μm).[5]

  • Use a gradient elution program with two mobile phases:

    • Mobile Phase A: Water with 0.2% formic acid.[5]

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[5]

  • A typical gradient might start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic ceramide species.[5]

4. Tandem Mass Spectrometry Detection:

  • Couple the HPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal for ceramides.

  • Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion is typically the [M+H]+ adduct, and a characteristic product ion (e.g., m/z 264.2, corresponding to the sphingoid backbone) is monitored.[8]

  • Include an internal standard (e.g., C17:0-Ceramide) in each sample to correct for variations in extraction efficiency and instrument response.[9]

5. Data Analysis:

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard.

  • Calculate the concentration of this compound in the original sample based on a standard curve generated using known concentrations of a this compound standard.

Mandatory Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the central signaling pathways in which this compound is implicated in the context of neurodegeneration.

C18_1_Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Stimuli cluster_intrinsic Intrinsic Stress TNF-α TNF-α Sphingomyelinase Sphingomyelinase TNF-α->Sphingomyelinase activates FasL FasL FasL->Sphingomyelinase activates Oxidative_Stress Oxidative_Stress CerS1 Ceramide Synthase 1 Oxidative_Stress->CerS1 induces ER_Stress ER_Stress ER_Stress->CerS1 induces C18_1_Ceramide This compound Sphingomyelinase->C18_1_Ceramide generates CerS1->C18_1_Ceramide synthesizes PP2A Protein Phosphatase 2A C18_1_Ceramide->PP2A activates Akt Akt PP2A->Akt dephosphorylates (inactivates) Bad Bad Akt->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Akt->Bcl2 promotes Bad->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-mediated apoptotic signaling pathway.

C18_1_Ceramide_Autophagy_Pathway Cellular_Stress Cellular_Stress CerS1 Ceramide Synthase 1 Cellular_Stress->CerS1 induces C18_1_Ceramide This compound CerS1->C18_1_Ceramide synthesizes Mitochondrion Mitochondrion C18_1_Ceramide->Mitochondrion accumulates in LC3B LC3B-I LC3B_II LC3B-II LC3B->LC3B_II lipidation Autophagosome Autophagosome LC3B_II->Autophagosome incorporation Autophagosome->Mitochondrion engulfs Lysosome Lysosome Autophagosome->Lysosome fuses with Mitophagy Mitophagy Mitochondrion->Mitophagy Autolysosome Autolysosome Lysosome->Autolysosome Autolysosome->Mitophagy degrades mitochondria

This compound's role in initiating lethal mitophagy.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in a neurodegenerative disease model.

Experimental_Workflow Patient_Samples Patient Samples (CSF, Brain Tissue, Serum) Lipidomics Lipidomics Analysis (LC-MS/MS) Patient_Samples->Lipidomics Animal_Model Animal Model of Neurodegeneration Animal_Model->Lipidomics Genetic_Manipulation Genetic Manipulation (e.g., CerS1 knockout/overexpression) Animal_Model->Genetic_Manipulation Pharmacological_Treatment Pharmacological Treatment (e.g., CerS inhibitors) Animal_Model->Pharmacological_Treatment Cell_Culture Neuronal Cell Culture Cell_Culture->Lipidomics Cell_Culture->Genetic_Manipulation Cell_Culture->Pharmacological_Treatment Quantification Quantification of This compound Lipidomics->Quantification Data_Integration Data Integration and Pathway Analysis Quantification->Data_Integration Biochemical_Assays Biochemical Assays Genetic_Manipulation->Biochemical_Assays Pharmacological_Treatment->Biochemical_Assays Apoptosis_Assay Apoptosis Assays (Caspase activity, TUNEL) Biochemical_Assays->Apoptosis_Assay Autophagy_Assay Autophagy Assays (LC3-II levels, p62) Biochemical_Assays->Autophagy_Assay Mitochondrial_Function Mitochondrial Function (Respiration, Membrane Potential) Biochemical_Assays->Mitochondrial_Function Apoptosis_Assay->Data_Integration Autophagy_Assay->Data_Integration Mitochondrial_Function->Data_Integration Conclusion Conclusion on the Role of This compound Data_Integration->Conclusion

Workflow for investigating this compound in neurodegeneration.

Discussion and Future Directions

The accumulated evidence strongly implicates this compound as a critical signaling molecule in the pathogenesis of neurodegenerative disorders. Its ability to induce both apoptosis and a form of lethal autophagy, termed mitophagy, positions it as a key executioner of neuronal cell death.[10][11][12][13] The upregulation of Ceramide Synthase 1 (CerS1), the enzyme responsible for C18-ceramide synthesis, in response to cellular stress further underscores its role in the disease process.[14]

However, the precise mechanisms governing the switch between the pro-survival and pro-death functions of ceramides, and the specific contribution of the C18:1 acyl chain length to these processes, remain areas of active investigation. The development of more specific pharmacological modulators of ceramide metabolism, particularly inhibitors of CerS1, holds therapeutic promise. Furthermore, longitudinal studies correlating this compound levels in accessible biofluids like CSF and serum with disease progression are needed to establish its utility as a biomarker.

Future research should focus on:

  • Elucidating the upstream regulators of CerS1 expression and activity in different neuronal and glial cell types.

  • Identifying the specific protein and lipid interactors of this compound that mediate its downstream effects.

  • Conducting preclinical studies with specific CerS1 inhibitors in various animal models of neurodegeneration.

  • Validating this compound as a prognostic and/or diagnostic biomarker in large, well-characterized patient cohorts.

References

The Dichotomous Role of C18:1-Ceramide in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a diverse array of cellular processes, including proliferation, apoptosis, and autophagy. Among the various ceramide species, C18:1-ceramide, characterized by an 18-carbon acyl chain with one double bond, has emerged as a key regulator of cancer cell fate. This technical guide provides an in-depth exploration of the involvement of this compound in cancer cell proliferation, detailing its signaling pathways, experimental methodologies for its study, and quantitative data on its cellular levels. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic target in oncology.

Introduction

The role of ceramides in cancer is complex and often contradictory, with their function being highly dependent on the length of their fatty acid chain. While some ceramides, such as C16-ceramide, have been associated with pro-proliferative and pro-survival signals in cancer cells, this compound predominantly exerts anti-proliferative and pro-death effects.[1][2][3] This document will focus specifically on the mechanisms by which this compound influences cancer cell proliferation, providing a detailed overview of the current scientific understanding and the experimental approaches used to elucidate these pathways.

Signaling Pathways of this compound in Cancer

This compound modulates cancer cell proliferation through several interconnected signaling pathways, primarily leading to cell death or growth arrest. The principal mechanisms include the induction of lethal mitophagy, endoplasmic reticulum (ER) stress, and apoptosis.

Lethal Mitophagy

This compound is a potent inducer of lethal mitophagy, a selective form of autophagy that targets mitochondria for degradation, ultimately leading to a caspase-independent form of cell death.[4][5] This process is distinct from basal autophagy, which is typically a pro-survival mechanism.

The proposed signaling cascade for this compound-induced lethal mitophagy begins with its synthesis by ceramide synthase 1 (CerS1) or ceramide synthase 4 (CerS4).[6][7] The generated this compound then localizes to the mitochondrial outer membrane. There, it is thought to directly interact with microtubule-associated protein 1 light chain 3B-II (LC3B-II) on the forming autophagosome.[4][8] This interaction facilitates the engulfment of mitochondria by the autophagosome, leading to their degradation and subsequent cell death.[4][8]

C18_1_Ceramide_Mitophagy cluster_synthesis Synthesis cluster_mitochondrion Mitochondrion cluster_autophagy Autophagy Machinery CerS1 CerS1 C18_1_Cer This compound CerS1->C18_1_Cer CerS4 CerS4 CerS4->C18_1_Cer MOM Mitochondrial Outer Membrane C18_1_Cer->MOM Localization LC3B_II LC3B-II MOM->LC3B_II Interaction Autophagosome Autophagosome Formation LC3B_II->Autophagosome Mitophagy Lethal Mitophagy Autophagosome->Mitophagy Engulfment of Mitochondria CellDeath Cancer Cell Death Mitophagy->CellDeath

This compound Induced Lethal Mitophagy Pathway.
Endoplasmic Reticulum (ER) Stress

This compound can induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[6][9] Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis.

The mechanism involves the disruption of ER Ca2+ homeostasis.[10] this compound has been shown to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to the depletion of ER calcium stores.[10] This activates the three main branches of the UPR: the PERK, IRE1α, and ATF6 pathways. Activation of these pathways leads to the upregulation of pro-apoptotic factors such as CHOP and the activation of JNK, culminating in cancer cell death.[10][11]

C18_1_Ceramide_ER_Stress C18_1_Cer This compound SERCA SERCA Pump C18_1_Cer->SERCA Inhibition ER_Ca ER Ca2+ Depletion SERCA->ER_Ca causes UPR Unfolded Protein Response (UPR) ER_Ca->UPR triggers PERK PERK Pathway UPR->PERK IRE1a IRE1α Pathway UPR->IRE1a ATF6 ATF6 Pathway UPR->ATF6 CHOP_JNK CHOP & JNK Activation PERK->CHOP_JNK IRE1a->CHOP_JNK ATF6->CHOP_JNK Apoptosis Apoptosis CHOP_JNK->Apoptosis

This compound Induced ER Stress Pathway.
Apoptosis

In addition to ER stress-mediated apoptosis, this compound can directly induce apoptosis through the intrinsic mitochondrial pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Quantitative Data

The levels of this compound and the expression of its synthesizing enzymes, CerS1 and CerS4, are often altered in cancer cells compared to their normal counterparts. This section presents a summary of available quantitative data.

This compound Levels in Cancer
Cancer TypeTissue/Cell LineThis compound Level Compared to NormalReference(s)
GliomaTumor TissueSignificantly Lower (P < 0.001)[6][12]
Head and Neck Squamous Cell Carcinoma (HNSCC)Tumor TissueLower in ~70% of patients[3]
Breast CancerTumor TissueElevated[13][14]
Colorectal CancerTumor TissueReduced[7]
CerS1 and CerS4 Expression in Cancer
GeneCancer TypeExpression Level Compared to NormalReference(s)
CerS1Head and Neck Squamous Cell Carcinoma (HNSCC)Downregulated[7]
CerS1GliomaLower[6]
CerS4Breast Cancer (Luminal A)Elevated, associated with poor prognosis[3][15][16]
CerS4Liver CancerHigher[17]
IC50 Values of Ceramide in Cancer Cell Lines
Cell LineCancer TypeCeramide (Solvent)IC50 Value (µM)Reference(s)
C6GliomaCeramide (DMSO)32.7[1][18]
OV2008Ovarian CancerCeramide (DMSO)~42[18]
HT-29Colorectal CancerCeramide (DMSO)~42[18]
HEp-2, RD, AMGM5, REFAM3, AMN3VariousCeramide30 (cytotoxic concentration)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cancer cell proliferation.

This compound Extraction and Quantification by LC-MS/MS

This protocol describes a robust method for the extraction and quantification of this compound from cultured cancer cells.[19][20]

Materials:

Procedure:

  • Harvest cultured cells and wash with PBS.

  • Add 1 ml of methanol to the cell pellet, scrape the cells, and transfer to a glass vial.

  • Sonicate for 5 minutes.

  • Add a known amount of C17-ceramide internal standard.

  • Add 2 ml of chloroform, vortex for 5 seconds, and sonicate for 30 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate ceramides using a reversed-phase column with a suitable gradient.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific precursor-to-product ion transition for this compound and the internal standard.

LC_MS_MS_Workflow Start Cell Pellet Extraction Lipid Extraction (Methanol/Chloroform) Start->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation HPLC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for this compound Quantification.
CerS1 Overexpression in Glioma Cells

This protocol outlines the procedure for overexpressing CerS1 in glioma cell lines to study the effects of endogenously produced this compound.[6][21][22]

Materials:

  • Glioma cell lines (e.g., U251, A172)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Expression vector containing the human CERS1 gene (e.g., pcDNA3.1-CERS1)

  • Control vector (e.g., empty pcDNA3.1)

  • Transfection reagent (e.g., Lipofectamine 2000)

Procedure:

  • Seed glioma cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Prepare DNA-transfection reagent complexes according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh complete culture medium.

  • Incubate the cells for 24-48 hours to allow for gene expression.

  • Confirm CerS1 overexpression by Western blotting or qPCR.

  • Proceed with downstream assays to assess the effects on cell proliferation, apoptosis, etc.

Assessment of Lethal Mitophagy

This protocol describes methods to assess this compound-induced lethal mitophagy.[5][7][23]

Materials:

  • Cancer cell lines (e.g., HNSCC cells)

  • This compound or a CerS1/4 inducer

  • MitoTracker Green FM and LysoTracker Red DND-99

  • Confocal microscope

  • Transmission electron microscope (TEM)

  • Antibodies for LC3B and mitochondrial proteins (for Western blotting)

Procedure:

  • Co-localization of Mitochondria and Lysosomes:

    • Treat cells with this compound.

    • Stain with MitoTracker Green (to label mitochondria) and LysoTracker Red (to label lysosomes).

    • Visualize co-localization using confocal microscopy. An increase in yellow fluorescence indicates the fusion of mitochondria with lysosomes (mitophagy).

  • Ultrastructural Analysis by TEM:

    • Fix and process ceramide-treated cells for TEM.

    • Examine ultrathin sections for the presence of double-membraned autophagosomes engulfing mitochondria.

  • Biochemical Analysis:

    • Treat cells with this compound.

    • Isolate mitochondrial and cytosolic fractions.

    • Perform Western blotting for LC3B-II in the mitochondrial fraction. An increase in mitochondrial LC3B-II indicates its recruitment to mitochondria during mitophagy.

Analysis of ER Stress Markers

This protocol details the analysis of key markers of the UPR to confirm the induction of ER stress by this compound.[10][17][24]

Materials:

  • Cancer cell lines

  • This compound

  • Reagents for RNA extraction and qPCR

  • Primers for CHOP, spliced XBP1 (XBP1s), and a housekeeping gene (e.g., GAPDH)

  • Antibodies for phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and total counterparts for Western blotting

Procedure:

  • qPCR for UPR Target Genes:

    • Treat cells with this compound for various time points.

    • Extract total RNA and synthesize cDNA.

    • Perform qPCR to measure the mRNA levels of CHOP and XBP1s. An upregulation of these genes indicates UPR activation.

  • Western Blotting for Phosphorylated UPR Proteins:

    • Treat cells with this compound.

    • Prepare whole-cell lysates.

    • Perform Western blotting to detect p-PERK and p-eIF2α. An increase in the phosphorylated forms of these proteins signifies the activation of the PERK branch of the UPR.

Quantification of Apoptosis by Annexin V Staining

This is a standard flow cytometry-based assay to quantify apoptosis.[2][25][26][27]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Tumor Growth Assay

This protocol describes a mouse xenograft model to evaluate the anti-tumor effects of this compound in vivo.[28][29][30][31]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound formulation for in vivo delivery (e.g., liposomal formulation)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the this compound formulation or vehicle control to the respective groups according to the desired dosing schedule.

  • Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound plays a predominantly anti-proliferative and pro-death role in cancer cells, primarily through the induction of lethal mitophagy, ER stress, and apoptosis. The cellular levels of this bioactive lipid and the expression of its synthesizing enzymes are frequently dysregulated in various cancers, highlighting their potential as therapeutic targets and biomarkers. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex role of this compound in cancer biology and to explore its therapeutic potential. A deeper understanding of the signaling pathways governed by this compound will be crucial for the development of novel and effective anti-cancer strategies.

References

The Dual Nature of C18:1-Ceramide: A Technical Guide to its Physiological and Pathological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes. The specific functions of ceramides are often dictated by the length and saturation of their N-acyl chain. This technical guide focuses on C18:1-Ceramide (Oleoyl-ceramide), a monounsaturated long-chain ceramide, and elucidates its complex and often contradictory roles in cellular physiology and pathology. Emerging evidence highlights this compound as a key regulator of apoptosis, autophagy, cellular stress responses, and metabolism. Dysregulation of its levels has been implicated in the pathogenesis of cancer, metabolic diseases such as obesity and insulin (B600854) resistance, and neurodegenerative disorders. This document provides a comprehensive overview of the signaling pathways governed by this compound, summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of its molecular interactions to aid researchers and drug development professionals in understanding and targeting this pivotal lipid second messenger.

Introduction to this compound

This compound is a sphingolipid composed of a sphingosine (B13886) backbone N-acylated with an 18-carbon monounsaturated fatty acid, oleic acid. Like other ceramides, it is an integral component of cellular membranes and a bioactive lipid that modulates the activity of various downstream effector proteins. The synthesis of this compound is primarily catalyzed by Ceramide Synthase 1 (CerS1), which exhibits a preference for C18 fatty acyl-CoAs. Its levels are tightly regulated through a balance of synthesis via the de novo and salvage pathways, and degradation by ceramidases. The monounsaturated nature of its acyl chain confers distinct biophysical properties compared to its saturated counterpart, C18:0-Ceramide, influencing membrane fluidity and the formation of signaling platforms.

Physiological Roles of this compound

This compound is a crucial mediator of several fundamental cellular processes that maintain tissue homeostasis.

Induction of Apoptosis and Cell Cycle Arrest

This compound is widely recognized as a pro-apoptotic lipid. Its accumulation, often in response to cellular stress or chemotherapeutic agents, can trigger programmed cell death. One of the key mechanisms involves the activation of Protein Phosphatase 2A (PP2A).[1][2] By activating PP2A, this compound can dephosphorylate and inactivate pro-survival proteins such as Akt, thereby inhibiting the PI3K/Akt signaling pathway.[1][2] This inhibition leads to the downstream activation of pro-apoptotic proteins and cell cycle inhibitors like p27(kip1).

Regulation of Autophagy and Mitophagy

Beyond apoptosis, this compound is a potent inducer of autophagy, a cellular recycling process. In certain contexts, this can lead to a form of programmed cell death termed "lethal autophagy." A specific and critical role for C18-ceramide has been identified in mitophagy, the selective autophagic clearance of damaged mitochondria. C18-ceramide can directly interact with LC3B-II on the mitochondrial membrane, serving as an anchor to recruit the autophagosome for mitochondrial degradation.[3] This process is crucial for maintaining mitochondrial quality control and cellular health.

Pathological Roles of this compound

The dysregulation of this compound metabolism is a hallmark of several human diseases, where it can exert both detrimental and, paradoxically, protective effects depending on the cellular context.

Cancer

The role of this compound in cancer is complex and tumor-type specific. In some cancers, such as glioma and head and neck squamous cell carcinoma (HNSCC), this compound levels are significantly decreased compared to normal tissues.[3][4][5][6] In these contexts, this compound acts as a tumor suppressor, and its restoration can inhibit cancer cell viability and proliferation by inducing apoptosis and lethal autophagy.[3] Conversely, in breast cancer, total ceramide levels, including this compound, have been found to be elevated in tumor tissue compared to normal tissue.[7] However, even in this context, higher ceramide levels were associated with less aggressive tumor phenotypes.[7] These findings suggest that the role of this compound in cancer is highly dependent on the specific cellular machinery and signaling networks of the tumor.

Metabolic Diseases: Obesity and Insulin Resistance

Elevated levels of this compound in plasma and adipose tissue are associated with obesity and insulin resistance.[8][9][10][11] In obese individuals, particularly males, there is an increase in this compound in adipose tissue.[8][9] This accumulation of ceramides is linked to the development of insulin resistance by impairing insulin signaling pathways.[12] Specifically, ceramides can inhibit Akt phosphorylation, a key step in the insulin signaling cascade, leading to reduced glucose uptake and utilization.[12] Plasma concentrations of this compound have also been shown to be positively correlated with the pro-inflammatory cytokine TNF-α in individuals with type 2 diabetes, suggesting a role in the inflammatory component of metabolic disease.[11]

Endoplasmic Reticulum (ER) Stress

This compound is implicated in the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[3] Accumulation of ceramides in the ER can disrupt calcium homeostasis and alter membrane fluidity, leading to the activation of the UPR.[13][14][15] This can be a pro-apoptotic signal, contributing to cell death in pathological conditions. Furthermore, recent studies suggest that ceramide can act as a signaling molecule to transmit ER stress from one cell to another, potentially propagating pathological conditions in tissues.[13][14][15]

Quantitative Data Summary

The following tables summarize quantitative data on this compound levels in various pathological conditions as reported in the literature.

Table 1: this compound Levels in Cancer

Cancer TypeTissue/FluidChange in this compoundFold Change/SignificanceReference
GliomaTumor TissueDecreasedP < 0.001 vs. Control[3][4]
Head and Neck Squamous Cell CarcinomaTumor TissueDecreasedSignificantly lower in ~70% of tumors[5]
Breast CancerTumor TissueIncreasedP < 0.05 vs. Normal and Peri-tumor[7]
Pancreatic Cancer (Metastatic)Pancreatic TissueIncreasedSignificantly higher vs. Pancreatitis[16]

Table 2: this compound Levels in Metabolic Diseases

ConditionTissue/FluidChange in this compoundCorrelation/SignificanceReference
Obesity (Males)Adipose TissueIncreasedSignificantly higher vs. Lean males[8][9]
ObesityPlasmaIncreasedP < 0.01 vs. Lean controls[8]
Type 2 DiabetesPlasmaIncreasedCorrelated with TNF-α (ρ = 0.55, P = 0.005)[11]
Insulin ResistanceSkeletal MuscleIncreased~2-fold increase in obese vs. lean[12]

Key Signaling Pathways

This compound, PP2A, and the PI3K/Akt Pathway

This compound accumulation leads to the activation of the serine/threonine phosphatase PP2A. Activated PP2A then dephosphorylates and inactivates the pro-survival kinase Akt. This disrupts the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.

C18_1_Ceramide_PI3K_Akt_Pathway cluster_activation Activation Cascade cluster_inhibition Inhibition Cascade C18_1_Cer This compound PP2A PP2A C18_1_Cer->PP2A activates Akt_P Akt (Active) P-Ser473/Thr308 PP2A->Akt_P dephosphorylates PI3K PI3K PI3K->Akt_P activates Akt Akt (Inactive) Akt_P->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis

This compound inhibits the PI3K/Akt survival pathway via PP2A activation.
This compound and Lethal Mitophagy

In response to mitochondrial damage, this compound accumulates on the mitochondrial outer membrane. It then acts as a receptor for lipidated LC3 (LC3-II), facilitating the engulfment of the damaged mitochondrion by an autophagosome, leading to its degradation and, in some cases, cell death.

C18_1_Ceramide_Mitophagy_Pathway Mito_Damage Mitochondrial Damage C18_1_Cer This compound (on Mitochondria) Mito_Damage->C18_1_Cer induces accumulation Autophagosome Autophagosome Formation C18_1_Cer->Autophagosome recruits via LC3-II binding LC3_II LC3-II LC3_II->Autophagosome Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs mitochondrion Mitophagy Lethal Mitophagy Mitophagosome->Mitophagy Lysosome Lysosome Lysosome->Mitophagy fuses with

This compound facilitates lethal mitophagy by linking damaged mitochondria to autophagosomes.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cell or tissue samples using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • Cell or tissue homogenate

  • Internal standards (e.g., C17:0-Ceramide)

  • Chloroform, Methanol, Water (HPLC grade)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Lipid Extraction:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Add a known amount of internal standard (e.g., C17:0-Ceramide) to the homogenate.

    • Perform a Bligh-Dyer extraction by adding Chloroform:Methanol (1:2, v/v) followed by Chloroform and Water to create a two-phase system.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., Methanol).

    • Inject the sample onto a C18 reverse-phase column.

    • Elute ceramides using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Ceramide-Induced Apoptosis Assay (Annexin V/PI Staining)

This protocol measures apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cell culture medium

  • This compound (solubilized in a suitable vehicle, e.g., ethanol)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Cell Staining:

    • Harvest cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Mitophagy Assessment (LC3 Turnover Assay by Western Blot)

This protocol assesses autophagic flux (mitophagy) by measuring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Treat cells with this compound.

    • In a parallel set of wells, co-treat with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Protein Extraction and Western Blotting:

    • Lyse cells and quantify protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-LC3B antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect chemiluminescence.

  • Analysis:

    • Quantify the band intensities for LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

    • An increase in the LC3-II/LC3-I ratio upon this compound treatment indicates an increase in autophagosome formation.

    • A further accumulation of LC3-II in the presence of the lysosomal inhibitor confirms an increase in autophagic flux (i.e., autophagosome degradation by lysosomes).

Conclusion and Future Directions

This compound is a multifaceted signaling lipid with profound implications for cellular health and disease. Its pro-apoptotic and pro-autophagic functions position it as a tumor suppressor in certain cancers, while its accumulation in metabolic tissues contributes to insulin resistance and obesity. The context-dependent nature of its roles underscores the complexity of sphingolipid signaling.

For drug development professionals, targeting the this compound pathway presents both opportunities and challenges. In oncology, strategies to increase this compound levels in tumors where it is downregulated could represent a novel therapeutic approach. Conversely, in metabolic diseases, inhibiting its synthesis or promoting its degradation may alleviate insulin resistance. Future research should focus on elucidating the precise molecular mechanisms that dictate the differential effects of this compound in various cell types and disease states. A deeper understanding of the upstream regulators of CerS1 and the downstream effectors of this compound will be critical for the development of targeted and effective therapies.

References

Methodological & Application

Application Note: Quantification of C18:1-Ceramide in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and stress responses.[1] Specifically, C18:1-Ceramide (d18:1/18:1), which contains a sphingosine (B13886) base and an oleic acid acyl chain, is of significant interest to researchers. It is primarily synthesized by Ceramide Synthase 1 (CerS1) and has been implicated as a key regulator in metabolic physiology, endoplasmic reticulum (ER) stress, and autophagy.[2][3] Dysregulation of this compound levels has been associated with various diseases, including cancer and metabolic disorders.[4][1][2] Therefore, accurate and sensitive quantification of this compound in biological matrices is essential for understanding its physiological roles and for the development of novel therapeutic strategies.

This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward lipid extraction procedure followed by reverse-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM), providing high selectivity and accuracy.

Principle of the Method

The method is based on the extraction of total lipids from a biological sample (e.g., plasma, tissue homogenate, or cultured cells) using a modified Bligh and Dyer or Folch liquid-liquid extraction.[5] A non-endogenous ceramide species, such as C17:0-Ceramide, is spiked into the sample prior to extraction to serve as an internal standard (IS) for accurate quantification. The extracted lipids are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC). The ceramides are ionized using Electrospray Ionization (ESI) in positive ion mode and quantified using a triple quadrupole mass spectrometer operating in MRM mode.[5][6] Quantification is achieved by comparing the peak area ratio of the analyte (this compound) to the internal standard against a calibration curve prepared with known concentrations of standards.[6]

Detailed Experimental Protocol

Materials and Reagents
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and C17:0-Ceramide (IS) in chloroform or ethanol (B145695) to prepare individual stock solutions of 1 mg/mL.[5][6] Store at -20°C or -80°C.[6]

  • Working Solutions:

    • Prepare an intermediate stock solution of this compound by diluting the primary stock with methanol or acetonitrile.

    • Prepare a set of calibration standards by serial dilution of the intermediate stock solution with acetonitrile to achieve a concentration range covering the expected sample concentrations (e.g., 0.1 ng/mL to 100 ng/mL).[6][7]

    • Prepare a fixed-concentration IS working solution (e.g., 50 ng/mL) in methanol.

Sample Preparation (Lipid Extraction from Cells)

This protocol is adapted from established methods.[5][6]

  • Cell Harvesting: Harvest a known number of cells (e.g., 1-5 million cells) by centrifugation. Wash the cell pellet with ice-cold PBS.

  • Spiking IS: Add a known amount of C17:0-Ceramide internal standard working solution to each sample.

  • Extraction: Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the cell pellet.[5]

  • Homogenization: Vortex the sample vigorously for 5 minutes at 4°C.

  • Phase Separation: Add 0.8 mL of water and 2 mL of chloroform. Vortex again for 2 minutes and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 Mobile Phase A:B) or acetonitrile.[5] Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS system. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Value
LC System Waters ACQUITY UPLC or equivalent
Column C18 Reverse-Phase, e.g., ACQUITY CSH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.2% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5-10 µL
Gradient Program 0-1 min: 50% B; 1-4 min: linear gradient to 100% B; 4-15 min: hold at 100% B; 15.1-17 min: return to 50% B and equilibrate

Note: This is an example gradient and should be optimized for best separation.[5]

Table 2: Mass Spectrometry (MS) Conditions

Parameter Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temp. 250°C - 600°C
Collision Gas Argon

Note: Voltages and temperatures are instrument-dependent and require optimization.[5]

Data Acquisition and Quantification

Data is acquired in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Table 3: MRM Transitions and Method Performance

Analyte Precursor Ion (m/z) Product Ion (m/z) Linearity (R²) LOQ (on-column)
This compound 564.5 264.2 >0.99 ~1.0 pg
C17:0-Ceramide (IS) 552.5 264.2 N/A N/A

Data derived from published methods.[5] The product ion m/z 264.2 is a characteristic fragment corresponding to the sphingoid base.[8][9]

Data Analysis:

  • Integrate the chromatographic peaks for the this compound and C17:0-Ceramide (IS) MRM transitions.

  • Calculate the peak area ratio (this compound Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

  • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the linear regression of the calibration curve.[6]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike Internal Standard (C17:0-Ceramide) Sample->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Dry Dry Down Under N2 Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Peak Integration & Area Ratio Calculation LCMS->Data Quant Quantification via Calibration Curve Data->Quant G cluster_effects Cellular Effects CerS1 Ceramide Synthase 1 (CerS1) C18_Cer This compound CerS1->C18_Cer Synthesizes ER_Stress ER Stress Activation C18_Cer->ER_Stress PI3K PI3K/AKT Pathway (Inhibition) C18_Cer->PI3K Autophagy Lethal Autophagy & Mitophagy Induction C18_Cer->Autophagy

References

Application Notes and Protocols for C18:1-Ceramide Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of C18:1-Ceramide from various tissue samples. The methods described are widely established and validated, ensuring reliable and reproducible results for downstream analysis, particularly by mass spectrometry.

Introduction to this compound

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell growth, differentiation, and inflammation.[1][2][3] this compound, specifically, has been implicated in distinct signaling pathways and is a key molecule of interest in numerous physiological and pathological conditions.[2] Accurate quantification of this compound in tissues is therefore essential for understanding its biological function and for the development of novel therapeutic strategies.

The selection of an appropriate lipid extraction method is critical for obtaining accurate and reproducible quantification of this compound. The ideal protocol should efficiently extract the target lipid while minimizing contamination from other cellular components. This document outlines three commonly used and effective methods for the extraction of ceramides from tissue samples: the Bligh and Dyer method, the Folch method, and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The efficiency of lipid extraction can vary depending on the tissue type and the specific protocol employed. The following table summarizes reported recovery rates for ceramide extraction from different tissues using various methods. It is important to note that these values can serve as a general guideline, and optimization for specific experimental conditions is always recommended.

Tissue TypeExtraction MethodCeramide Recovery (%)Reference
Human PlasmaBligh and Dyer78 - 91[4]
Rat LiverBligh and Dyer70 - 99
Rat MuscleBligh and Dyer71 - 95

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Method

This method is a widely used liquid-liquid extraction technique suitable for a variety of tissue types.

Materials:

Procedure:

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue sample (typically 50-100 mg).

    • Add the tissue to a tube containing an appropriate volume of ice-cold PBS.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Lipid Extraction:

    • To the tissue homogenate, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. A typical volume would be 2 mL for a 50 mg tissue sample.

    • Vortex the mixture vigorously for 10-15 minutes at 4°C.

    • Add 1.25 ml of chloroform and mix for 1 minute.

    • Add 1.25 ml of water and mix for another minute.

    • Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

  • Phase Separation and Collection:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible between the two phases.

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein disk and the upper phase.

  • Drying and Reconstitution:

    • Evaporate the collected chloroform phase to dryness under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried lipid extract in a small, known volume of an appropriate solvent for downstream analysis, such as a chloroform:methanol mixture (2:1, v/v) or the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Folch Method

The Folch method is another robust liquid-liquid extraction technique, particularly effective for tissues with a higher lipid content.

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or deionized water)

  • Homogenizer

  • Centrifuge

  • Glass tubes

  • Filter paper

Procedure:

  • Tissue Homogenization:

    • Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of a chloroform:methanol mixture (2:1, v/v).

    • Agitate the mixture for 15-20 minutes at room temperature.

  • Filtration:

    • Filter the homogenate through a filter paper to remove solid particles.

  • Washing:

    • To the filtered liquid, add 0.2 volumes of 0.9% NaCl solution (or water).

    • Vortex the mixture for 2 minutes and then centrifuge at a low speed to facilitate phase separation.

  • Phase Separation and Collection:

    • Two phases will form. The lower chloroform phase contains the lipids.

    • Carefully remove the upper aqueous phase by siphoning.

    • Collect the lower chloroform phase.

  • Drying and Reconstitution:

    • Evaporate the chloroform phase to dryness under vacuum in a rotary evaporator or under a stream of nitrogen.

    • Dissolve the resulting lipid residue in a known volume of chloroform for storage or further analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a rapid and reliable method for fractionating lipid classes, including ceramides, from a total lipid extract. This protocol is typically used as a clean-up step after an initial liquid-liquid extraction (like Folch or Bligh and Dyer).

Materials:

  • Dried lipid extract (from Protocol 1 or 2)

  • Aminopropyl SPE cartridges

  • Solvents for elution (e.g., chloroform, acetone, methanol)

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Condition the aminopropyl SPE cartridge by washing it with a non-polar solvent (e.g., hexane), followed by the initial elution solvent.

  • Sample Loading:

    • Redissolve the dried lipid extract in a small volume of the initial mobile phase (e.g., chloroform).

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Lipid Classes:

    • Sequentially elute different lipid classes using solvents of increasing polarity. A typical elution scheme for separating ceramides is as follows:

      • Elute neutral lipids (e.g., cholesterol esters, triglycerides) with a non-polar solvent like chloroform/2-propanol (2:1, v/v).

      • Elute free fatty acids with diethyl ether containing 2% acetic acid.

      • Elute ceramides with acetone/methanol (9:1, v/v).

      • Elute more polar lipids with methanol.

  • Drying and Reconstitution:

    • Collect the fraction containing the ceramides.

    • Evaporate the solvent to dryness.

    • Reconstitute the purified ceramide fraction in a suitable solvent for analysis.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Analysis

G cluster_0 Tissue Preparation cluster_1 Lipid Extraction cluster_2 Purification (Optional) cluster_3 Analysis Tissue Tissue Sample Homogenization Homogenization (e.g., in PBS) Tissue->Homogenization Extraction Liquid-Liquid Extraction (Bligh & Dyer or Folch) Homogenization->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation OrganicPhase Collect Organic Phase (Lipid Extract) PhaseSeparation->OrganicPhase SPE Solid-Phase Extraction (SPE) OrganicPhase->SPE Drying Drying OrganicPhase->Drying CeramideFraction Collect Ceramide Fraction SPE->CeramideFraction CeramideFraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound extraction and analysis.

This compound Signaling Pathways

G cluster_0 Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effects cluster_3 Molecular Mechanisms Stress Cellular Stress (e.g., DNA damage, TNF-α) CerS1 Ceramide Synthase 1 (CerS1) Stress->CerS1 C18_1_Cer This compound CerS1->C18_1_Cer Apoptosis Apoptosis C18_1_Cer->Apoptosis Inflammation Inflammation C18_1_Cer->Inflammation InsulinResistance Insulin Resistance C18_1_Cer->InsulinResistance Autophagy Lethal Autophagy C18_1_Cer->Autophagy Mitochondria Mitochondrial Dysfunction Apoptosis->Mitochondria NFkB NF-κB Activation Inflammation->NFkB ERStress ER Stress Autophagy->ERStress PI3K_AKT Inhibition of PI3K/AKT Pathway Autophagy->PI3K_AKT

Caption: this compound signaling pathways in cellular processes.

References

Application Notes and Protocols for the Synthesis and Purification of C18:1-Ceramide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and subsequent purification of C18:1-Ceramide (Oleoyl-sphingosine). High-purity this compound is essential as a standard for its accurate quantification in complex biological samples and for in-vitro studies investigating its role in cellular signaling pathways.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell proliferation, and stress responses.[1][2][3] this compound, specifically, has been implicated in the regulation of insulin (B600854) signaling and has been identified as a key player in metabolic diseases.[3][4] The accurate study of its biological functions necessitates the availability of high-purity standards. This document outlines a robust method for the synthesis of this compound via the acylation of sphingosine (B13886) with oleic acid, followed by a detailed multi-step purification protocol to achieve high purity.

This compound Signaling Pathway

This compound is a key signaling molecule involved in multiple cellular pathways. One of the well-characterized pathways involves the induction of apoptosis. Upon generation, this compound can activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates pro-survival proteins like Akt/PKB. This inhibition of survival signaling, coupled with the activation of pro-apoptotic proteins, ultimately leads to programmed cell death.

C18_1_Ceramide_Signaling cluster_synthesis Ceramide Generation cluster_signaling Apoptotic Signaling Stimulus Stimulus Sphingomyelinase Sphingomyelinase Stimulus->Sphingomyelinase This compound This compound Sphingomyelinase->this compound De Novo Synthesis De Novo Synthesis De Novo Synthesis->this compound PP2A PP2A This compound->PP2A activates Akt/PKB (Active) Akt/PKB (Active) PP2A->Akt/PKB (Active) dephosphorylates Akt/PKB (Inactive) Akt/PKB (Inactive) Akt/PKB (Active)->Akt/PKB (Inactive) Pro-survival Signals Pro-survival Signals Akt/PKB (Inactive)->Pro-survival Signals inhibits Apoptosis Apoptosis Pro-survival Signals->Apoptosis prevents

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the synthesis of this compound by the direct coupling of D-erythro-sphingosine and oleic acid.

Materials:

  • D-erythro-sphingosine

  • Oleic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve oleic acid (1.1 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC-HCl (1.2 equivalents) to the solution and stir for 4 hours at 0°C under an inert atmosphere (Argon or Nitrogen).

  • In a separate flask, dissolve D-erythro-sphingosine (1 equivalent) in a mixture of DCM and a small amount of DMF.

  • Add the sphingosine solution to the activated oleic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 2: Purification of this compound

The crude product is purified using a two-step process: initial purification by silica (B1680970) gel column chromatography followed by final polishing using High-Performance Liquid Chromatography (HPLC).

2.1. Silica Gel Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity. A typical gradient might be from 100% hexane to 100% ethyl acetate.

  • Increase the polarity further by adding a small percentage of methanol to the ethyl acetate if the product does not elute.

  • Collect fractions and analyze them by TLC.

  • Pool the fractions containing the pure product and evaporate the solvent.

2.2. High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B, then ramp up to a high percentage of B
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 20 µL

Procedure:

  • Dissolve the partially purified this compound from the column chromatography step in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the high-purity this compound standard.

  • Confirm the purity and identity by LC-MS/MS.

Experimental Workflows

Synthesis_Workflow cluster_synthesis_steps Synthesis of this compound Activate Oleic Acid 1. Activate Oleic Acid (EDC-HCl, NHS) Couple with Sphingosine 2. Couple with Sphingosine Activate Oleic Acid->Couple with Sphingosine Reaction Quench 3. Quench Reaction (NaHCO3) Couple with Sphingosine->Reaction Quench Extraction 4. Liquid-Liquid Extraction Reaction Quench->Extraction Drying and Concentration 5. Dry and Concentrate Extraction->Drying and Concentration Crude this compound Crude this compound Drying and Concentration->Crude this compound

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Crude this compound Crude this compound Silica Gel Chromatography Silica Gel Chromatography Crude this compound->Silica Gel Chromatography Partially Purified Ceramide Partially Purified Ceramide Silica Gel Chromatography->Partially Purified Ceramide HPLC Purification HPLC Purification Partially Purified Ceramide->HPLC Purification High-Purity this compound High-Purity this compound HPLC Purification->High-Purity this compound LC-MS/MS Analysis LC-MS/MS Analysis High-Purity this compound->LC-MS/MS Analysis Purity and Identity Confirmation

Caption: Workflow for the purification of this compound.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

The identity and purity of the synthesized this compound standard should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Characteristic fragments (e.g., loss of water, sphingoid backbone)
Collision Energy Optimized for the specific instrument to maximize fragment intensity
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Table 2: Purity Assessment of Synthesized this compound
Purification StepPurity (%) by HPLC-UVPurity (%) by LC-MS
Crude Product 60-7560-75
Post-Silica Gel Column >90>90
Post-HPLC >98>98

Note: The values presented in Table 2 are typical and may vary depending on the specific reaction and purification conditions.

Conclusion

The protocols outlined in these application notes provide a reliable method for the synthesis and purification of high-purity this compound standards. The availability of these standards is crucial for advancing research in areas where this compound plays a significant biological role, including metabolic diseases and cancer. The detailed workflows and data presentation guidelines will aid researchers in producing and characterizing this compound for their specific research needs.

References

Application Note: C18:1-Ceramide ELISA for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and insulin (B600854) signaling.[1][2] Comprising a sphingosine (B13886) backbone linked to a fatty acid, ceramides vary in their biological activity based on the length and saturation of their acyl chain. C18:1-Ceramide (Oleoyl-ceramide) is a specific long-chain monounsaturated ceramide implicated as a key regulator in metabolic pathways and cellular stress responses.[3]

Elevated levels of specific ceramides, including this compound, have been identified as promising biomarkers for various pathologies. For instance, this compound is being investigated for its role in gestational diabetes, cardiovascular disease, and cancer, making its accurate quantification crucial for both basic research and clinical diagnostics.[4][5][6][7]

Enzyme-Linked Immunosorbent Assays (ELISAs) provide a robust, sensitive, and scalable platform for the quantification of specific analytes. For small molecules like lipids, the competitive ELISA format is particularly effective.[8][9] This document provides a detailed protocol for a this compound competitive ELISA and outlines its adaptation for high-throughput screening (HTS) applications, enabling rapid and efficient analysis for drug discovery, biomarker validation, and large-scale clinical studies.[10][11]

Signaling Pathways Involving Ceramide

Ceramide generation is a central hub in sphingolipid metabolism, occurring through three primary pathways: the de novo synthesis pathway, the sphingomyelinase (or salvage) pathway, and the breakdown and recycling of complex sphingolipids.[1][12] Once generated, ceramide can activate downstream effectors, such as protein kinases and phosphatases, to regulate cellular fate. For example, ceramide can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates pro-survival proteins like Akt, thereby promoting apoptosis and modulating insulin signaling.[1][13]

Ceramide_Signaling_Pathway cluster_0 Ceramide Generation cluster_1 Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA De Novo Synthesis De Novo Synthesis Serine + Palmitoyl-CoA->De Novo Synthesis This compound This compound De Novo Synthesis->this compound Sphingomyelin Sphingomyelin Sphingomyelinase Pathway Sphingomyelinase Pathway Sphingomyelin->Sphingomyelinase Pathway Sphingomyelinase Pathway->this compound Complex Sphingolipids Complex Sphingolipids Salvage Pathway Salvage Pathway Complex Sphingolipids->Salvage Pathway Salvage Pathway->this compound PP2A Activation PP2A Activation This compound->PP2A Activation Akt Inhibition Akt Inhibition PP2A Activation->Akt Inhibition Apoptosis Apoptosis Akt Inhibition->Apoptosis Insulin Resistance Insulin Resistance Akt Inhibition->Insulin Resistance ELISA_Workflow start Start prep Prepare Standards, Samples & Reagents start->prep wash_plate Wash Plate (2x) prep->wash_plate add_reagents Add 50µL Standard/Sample + 50µL Biotin-Antibody wash_plate->add_reagents incubate1 Incubate 45 min @ 37°C add_reagents->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_sabc Add 100µL SABC Working Solution wash1->add_sabc incubate2 Incubate 30 min @ 37°C add_sabc->incubate2 wash2 Wash Plate (5x) incubate2->wash2 add_tmb Add 90µL TMB Substrate (Protect from Light) wash2->add_tmb incubate3 Incubate 15-20 min @ 37°C add_tmb->incubate3 add_stop Add 50µL Stop Solution incubate3->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate end End read_plate->end HTS_Workflow cluster_0 Preparation cluster_1 Automated Assay Processing cluster_2 Data Acquisition & Analysis compound_library Compound Library (384-well format) sample_plating Sample/Standard Plating (Automated Liquid Handler) compound_library->sample_plating reagent_addition Reagent Addition (Antibody, SABC, TMB) sample_plating->reagent_addition incubation Robotic Incubation (Controlled Temp/Time) reagent_addition->incubation Repeat for each step plate_washing Automated Plate Washing incubation->plate_washing Repeat for each step plate_washing->reagent_addition Repeat for each step plate_reading High-Speed Plate Reading (Absorbance @ 450nm) plate_washing->plate_reading data_analysis Automated Data Analysis (Curve Fitting, Hit Identification) plate_reading->data_analysis results Results & Hit List data_analysis->results

References

Application Notes and Protocols: Fluorescent Labeling of C18:1-Ceramide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of lipid molecules that serve as critical signaling hubs in a variety of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence. The specific acyl chain length of ceramide can determine its subcellular localization and downstream signaling effects. C18:1-Ceramide, a long-chain ceramide, has been implicated in the regulation of key cellular decisions, making it a molecule of significant interest in both basic research and drug development.

Visualizing the dynamic behavior of this compound within the complex cellular environment is crucial to understanding its function. Fluorescent labeling of this compound provides a powerful tool for real-time tracking of its subcellular localization, trafficking, and accumulation. This document provides detailed application notes and protocols for the fluorescent labeling of this compound for cellular imaging, aimed at researchers, scientists, and drug development professionals.

Fluorescent Probes for this compound Labeling

The choice of fluorophore is critical for successful cellular imaging. Two of the most commonly used and effective fluorescent dyes for labeling ceramides are Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY).

  • NBD (Nitrobenzoxadiazole): NBD is a small, environmentally sensitive fluorophore. Its fluorescence quantum yield is low in aqueous environments but increases significantly in nonpolar environments, such as lipid membranes. This property makes NBD-labeled lipids useful for studying their incorporation into cellular membranes. NBD-ceramides have been extensively used to label the Golgi apparatus.[1]

  • BODIPY (Boron-dipyrromethene): BODIPY dyes are characterized by their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to solvent polarity and pH.[2] They are also more photostable than NBD, making them well-suited for long-term time-lapse imaging.[3] BODIPY-labeled ceramides are also known to accumulate in the Golgi apparatus.[4]

Data Presentation: Photophysical Properties of Fluorescently Labeled this compound Analogs

For accurate and sensitive detection, understanding the spectral properties of the fluorescent probes is essential. The following table summarizes the key photophysical properties of NBD and BODIPY-labeled this compound analogs.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldKey Characteristics
NBD ~465[1]~535[1]Environment-sensitiveSmall size, fluorescence sensitive to lipid environment, well-established for Golgi staining.
BODIPY FL ~505[5]~511-540[5]High (often >0.9)[2]Bright, highly photostable, narrow emission peak, less sensitive to environmental polarity.

Experimental Protocols

The following protocols provide detailed methodologies for preparing fluorescent this compound analogs and using them for live and fixed cell imaging.

Protocol 1: Preparation of Fluorescent this compound Stock Solution

Materials:

  • NBD-C18:1-Ceramide or BODIPY-C18:1-Ceramide (commercially available)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Reconstitution of Fluorescent Ceramide: Dissolve the fluorescently labeled this compound in anhydrous DMSO to prepare a 1 mM stock solution. Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Preparation of BSA-Complexed Staining Solution: a. Prepare a 10 mg/mL solution of fatty acid-free BSA in HBSS. b. To a microcentrifuge tube, add the desired volume of the 1 mM fluorescent ceramide stock solution. c. While vortexing, slowly add the BSA solution to the ceramide stock to achieve a final ceramide concentration of 5-10 µM and a BSA concentration that results in a 1:1 molar ratio of ceramide to BSA. For example, to prepare 1 mL of 5 µM staining solution, add 5 µL of 1 mM ceramide stock to 995 µL of a BSA solution that has been adjusted to the appropriate concentration. d. Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation. This complexation improves the solubility and delivery of the lipophilic ceramide to the cells.[3]

Protocol 2: Live-Cell Imaging of this compound Trafficking

This protocol allows for the visualization of the uptake and intracellular transport of fluorescently labeled this compound in real-time.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • BSA-complexed fluorescent this compound staining solution (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency.

  • Staining: a. Aspirate the culture medium and wash the cells once with pre-warmed live-cell imaging medium. b. Add the BSA-complexed fluorescent this compound staining solution (typically 1-5 µM final concentration) to the cells.[] c. Incubate the cells for 30 minutes at 4°C. This allows the fluorescent ceramide to label the plasma membrane without significant endocytosis.[3]

  • Chase: a. Aspirate the staining solution and wash the cells three times with ice-cold live-cell imaging medium to remove unbound probe. b. Add fresh, pre-warmed live-cell imaging medium to the cells. c. Transfer the cells to the confocal microscope equipped with an environmental chamber.

  • Imaging: a. Immediately begin acquiring images to visualize the initial localization at the plasma membrane. b. Continue to acquire images over a time course (e.g., every 5-15 minutes for 1-2 hours) to track the internalization and trafficking of the fluorescent this compound to intracellular compartments, such as the Golgi apparatus.[7] c. Use the appropriate laser lines and emission filters for the chosen fluorophore (see Data Presentation table).

Protocol 3: Fixed-Cell Imaging of this compound

This protocol is suitable for high-resolution imaging of the subcellular distribution of fluorescently labeled this compound and for co-localization studies with other cellular markers.

Materials:

  • Cells cultured on glass coverslips

  • BSA-complexed fluorescent this compound staining solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary and fluorescently labeled secondary antibodies (for co-staining)

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to the desired confluency.

  • Staining: a. Wash the cells once with PBS. b. Add the BSA-complexed fluorescent this compound staining solution (1-5 µM) and incubate for 30 minutes at 37°C.

  • Fixation: a. Aspirate the staining solution and wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8] c. Wash the cells three times with PBS.

  • Permeabilization (Optional, for intracellular antibody staining): a. Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Blocking and Immunostaining (Optional): a. Incubate the cells with blocking buffer for 30-60 minutes at room temperature. b. Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. c. Wash the cells three times with PBS. d. Incubate with fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. e. Wash the cells three times with PBS.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using antifade mounting medium with DAPI. b. Image the cells using a confocal or widefield fluorescence microscope with the appropriate filter sets.

Visualization of Workflows and Signaling Pathways

To facilitate the understanding of the experimental procedures and the biological context of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Probe Preparation cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging stock 1 mM Fluorescent This compound Stock (DMSO) complex BSA-Complexed Staining Solution (5-10 µM) stock->complex bsa Fatty Acid-Free BSA in HBSS bsa->complex stain_live Stain with Probe (30 min, 4°C) complex->stain_live stain_fixed Stain with Probe (30 min, 37°C) complex->stain_fixed cells_live Culture Cells on Glass-Bottom Dish cells_live->stain_live wash_live Wash (3x with ice-cold medium) stain_live->wash_live chase_live Add Fresh Medium (Chase) wash_live->chase_live image_live Time-Lapse Confocal Microscopy (37°C, 5% CO₂) chase_live->image_live cells_fixed Culture Cells on Coverslips cells_fixed->stain_fixed fix Fix with 4% PFA stain_fixed->fix perm Permeabilize (optional) fix->perm immuno Immunostaining (optional) perm->immuno mount Mount with DAPI immuno->mount image_fixed Fluorescence Microscopy mount->image_fixed

Experimental Workflow for Fluorescent this compound Imaging.

ceramide_trafficking PM Plasma Membrane Endosome Early Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Retrograde Transport Lysosome Lysosome Endosome->Lysosome Degradation Pathway Golgi->PM Anterograde Transport (as complex sphingolipids) ER Endoplasmic Reticulum ER->Golgi CERT-mediated Transport

Cellular Trafficking Pathways of this compound.

ceramide_signaling cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy/Mitophagy Induction C18_Apo This compound Accumulation Mito Mitochondria C18_Apo->Mito BakBax BAK/BAX Activation Mito->BakBax Synergistic Interaction [6] MOMP MOMP BakBax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis C18_Auto This compound Accumulation PKB Inhibition of PKB/Akt C18_Auto->PKB Beclin1 Upregulation of Beclin-1 C18_Auto->Beclin1 Mito_Auto Damaged Mitochondria C18_Auto->Mito_Auto Direct interaction with LC3-II on mitochondria [5] PKB->Beclin1 Disinhibition LC3 LC3-I to LC3-II Conversion Beclin1->LC3 LC3->Mito_Auto Mitophagy Lethal Mitophagy Mito_Auto->Mitophagy

This compound Signaling in Apoptosis and Autophagy.

Conclusion

The use of fluorescently labeled this compound analogs, such as NBD-C18:1-Ceramide and BODIPY-C18:1-Ceramide, provides an invaluable approach for dissecting the complex roles of this bioactive lipid in cellular signaling. The protocols and data presented in this application note offer a comprehensive guide for researchers to effectively employ these tools in their studies of ceramide biology. Careful consideration of the experimental goals and the specific properties of the fluorescent probes will enable robust and insightful investigations into the trafficking and signaling functions of this compound, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.

References

In vitro applications of C18:1-Ceramide in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the in vitro applications of C18:1-Ceramide, a key bioactive sphingolipid, is provided below. This document offers detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound in cell culture.

Application Notes

Introduction this compound (Oleoyl-ceramide) is a crucial signaling lipid involved in a multitude of cellular processes, including apoptosis, autophagy, and cellular senescence.[1] Its specific acyl chain length (C18) confers distinct biological functions compared to other ceramide species.[2][3] In cell culture, exogenous this compound is a valuable tool for investigating these pathways and assessing cellular responses to stress.[3]

Key In Vitro Applications

  • Induction of Apoptosis: this compound is known to trigger apoptosis in various cancer cell lines.[4] It can induce cell death through both caspase-dependent and caspase-independent mechanisms, often involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

  • Modulation of Autophagy: This ceramide species is a potent modulator of autophagy. It can induce lethal autophagy, a form of programmed cell death distinct from apoptosis, by targeting autophagosomes to mitochondria (mitophagy).

  • Induction of Cellular Senescence: Exogenous application of ceramides (B1148491) can induce a state of irreversible cell cycle arrest known as senescence. This is often associated with increased activity of senescence-associated β-galactosidase (SA-β-gal).

Handling and Storage of this compound

  • Storage: Store this compound as a solid or in a solvent solution at -20°C.

  • Solubilization: For cell culture applications, prepare a stock solution by dissolving this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Application: Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% v/v).

Quantitative Data Summary

The biological effects of this compound are dependent on the cell type, concentration, and duration of treatment. The tables below summarize data from various studies.

Table 1: Apoptosis Induction by this compound

Cell LineEffective Concentration (IC50)Incubation TimeKey Observations
MDA-MB-231 (Breast Cancer)62.64 µM48 hoursDose-dependent inhibition of cell proliferation.
MCF-7 (Breast Cancer)49.54 µM48 hoursMore effective at inhibiting proliferation than a novel ceramide analog in this cell line.
U251 & A172 (Glioma)20 µM48 hoursInduced significant cell death, confirmed by Annexin V/FITC staining.
Human Adipose Stem CellsConcentration-dependentTime-dependentInduced apoptosis via ROS generation and mitochondrial disruption.

Table 2: Autophagy Modulation by this compound

Cell LineEffective ConcentrationIncubation TimeKey Observations
U251 & A172 (Glioma)N/A (overexpression of CerS1)N/AInduced lethal autophagy via activation of ER stress and inhibition of the PI3K/AKT pathway.
Human Cancer CellsN/AN/AC18-ceramide generation mediates autophagic cell death independent of apoptosis.
Head and Neck Cancer CellsN/AN/AInduces lethal autophagy where ceramide directly interacts with LC3-II to target autophagosomes to mitochondria.

Table 3: Cellular Senescence Induction by this compound

Cell Line ModelEffective ConcentrationIncubation TimeKey Observations
In vitro neuronal senescenceN/AN/ACellular senescence is associated with increased ceramide levels.
Human Umbilical Vein Endothelial Cells (HUVECs)N/AN/ACeramide accumulation can lead to premature cellular senescence.

Experimental Protocols

Detailed protocols for key experiments to assess the effects of this compound are provided below.

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures cell metabolic activity, which is indicative of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

Materials:

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include untreated and vehicle-only controls.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm or 590 nm).

  • Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Protocol 2: Annexin V/PI Staining for Apoptosis

This flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry as soon as possible, interpreting the populations as follows:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptosis: Annexin V-positive / PI-negative

    • Late Apoptosis/Necrosis: Annexin V-positive / PI-positive

Protocol 3: Western Blot for LC3-II (Autophagy Marker)

Western blotting for LC3 is a standard method to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II) through lipidation. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

  • Imaging system

Procedure:

  • After treatment with this compound, wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Denature 25 µg of protein per sample by boiling in SDS-loading buffer.

  • Separate proteins by SDS-PAGE (e.g., 4-12% Bis-Tris gel) and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal. The LC3-I band appears around 16-18 kDa, while the lipidated LC3-II band migrates faster and appears slightly lower.

  • To assess autophagic flux, parallel experiments can be run with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of LC3-II.

Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay detects the activity of β-galactosidase at a suboptimal pH of 6.0, which is a widely used biomarker for senescent cells.

Materials:

  • Multi-well plates or culture dishes

  • This compound

  • PBS

  • Fixation Solution (e.g., 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS)

  • Staining Solution (containing X-gal, citric acid/sodium phosphate (B84403) buffer pH 6.0, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2)

  • Light microscope

Procedure:

  • Seed and treat cells with this compound.

  • Wash the cells twice with PBS.

  • Fix the cells with the Fixation Solution for 5-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the SA-β-gal Staining Solution to the cells.

  • Incubate the cells at 37°C without a CO2 supply for 12-16 hours, or until a blue color develops. The plate should be sealed to prevent evaporation.

  • Observe the cells under a light or phase-contrast microscope.

  • Count the percentage of blue-stained (senescent) cells out of the total number of cells in several random fields to quantify the senescence level.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro application of this compound.

C18_1_Ceramide_Apoptosis_Pathway C18_1_Ceramide This compound ROS ROS Generation C18_1_Ceramide->ROS Mitochondria Mitochondrial Disruption ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c AIF AIF Nuclear Translocation Mitochondria->AIF Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis AIF->Apoptosis Caspase-Independent

Caption: this compound induced apoptosis pathways.

C18_1_Ceramide_Autophagy_Pathway C18_1_Ceramide This compound mTOR_Inhibition PI3K/AKT/mTOR Inhibition C18_1_Ceramide->mTOR_Inhibition Mitochondria Mitochondria C18_1_Ceramide->Mitochondria Binds to Mitochondria Autophagy_Induction Autophagy Induction mTOR_Inhibition->Autophagy_Induction LC3_II LC3-II Formation Autophagy_Induction->LC3_II LC3_II->Mitochondria Targets Mitochondria Mitophagy Lethal Mitophagy Mitochondria->Mitophagy

Caption: this compound induced lethal mitophagy pathway.

Annexin_V_PI_Workflow cluster_prep Cell Preparation cluster_stain Staining & Analysis treat_cells 1. Treat Cells with This compound harvest 2. Harvest Cells treat_cells->harvest wash 3. Wash with Cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend add_stains 5. Add Annexin V-FITC & PI Solution resuspend->add_stains incubate 6. Incubate 15 min in the Dark add_stains->incubate add_buffer 7. Add 1X Binding Buffer incubate->add_buffer analyze 8. Analyze by Flow Cytometry add_buffer->analyze

Caption: Experimental workflow for Annexin V / PI apoptosis assay.

SA_beta_gal_Workflow start Start: Seed & Treat Cells wash1 Wash with PBS start->wash1 fix Fix Cells (5-15 min) wash1->fix wash2 Wash with PBS fix->wash2 stain Add SA-β-gal Staining Solution (pH 6.0) wash2->stain incubate Incubate at 37°C (12-16 hours, no CO2) stain->incubate observe Observe for Blue Color (Phase-Contrast Microscope) incubate->observe quantify Quantify % of Blue (Senescent) Cells observe->quantify

Caption: Workflow for SA-β-gal senescence staining.

References

Delivery of Exogenous C18:1-Ceramide to Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, autophagy, and cell cycle arrest. C18:1-Ceramide (Oleoyl-ceramide), a monounsaturated long-chain ceramide, has garnered significant interest for its potential therapeutic applications, particularly in oncology. However, its high hydrophobicity presents a considerable challenge for efficient delivery to cells in in vitro and in vivo models. These application notes provide an overview of common delivery methods for exogenous this compound, detail the signaling pathways it modulates, and offer specific protocols for its use in cell-based assays.

Application Notes

Delivery Methods for Exogenous this compound

The effective delivery of this compound to cells is paramount for studying its biological functions and therapeutic potential. The choice of delivery method can significantly impact uptake efficiency, cellular localization, and ultimately, the observed biological response. The most common methods include solvent-based delivery, liposomal formulations, and complexation with cholesteryl phosphocholine (B91661).

1. Solvent-Based Delivery

This is the most straightforward method for solubilizing and delivering hydrophobic molecules like this compound.

  • Principle: this compound is first dissolved in an organic solvent, typically ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock is then diluted in cell culture medium to the final working concentration. The solvent facilitates the dispersion of the ceramide in the aqueous medium, allowing it to interact with and passively diffuse across the cell membrane.

  • Advantages: Simple, rapid, and cost-effective.

  • Disadvantages: Organic solvents can be toxic to cells, even at low concentrations, potentially confounding experimental results. The final solvent concentration in the culture medium should be kept to a minimum, typically ≤ 0.1%, to mitigate cytotoxicity. Poor aqueous solubility can still lead to precipitation of the ceramide in the culture medium, reducing its bioavailability.

2. Liposomal Delivery

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

  • Principle: this compound is incorporated into the lipid bilayer of the liposomes during their formulation. These ceramide-containing liposomes can then be added to the cell culture medium. The liposomes can fuse with the cell membrane or be taken up by endocytosis, releasing the this compound into the cell. The inclusion of polyethylene (B3416737) glycol (PEG) on the liposome (B1194612) surface (PEGylation) can increase stability and reduce non-specific uptake.

  • Advantages: Improved solubility and bioavailability of this compound.[1][2] Protects the ceramide from degradation. Can be modified for targeted delivery. Generally lower cytotoxicity compared to solvent-based methods.[3][4]

  • Disadvantages: More complex and time-consuming to prepare. The physicochemical properties of the liposomes (size, charge, lipid composition) can influence their interaction with cells and must be carefully controlled and characterized.[1][5]

3. Complexation with Cholesteryl Phosphocholine (CholPC)

This method offers a solvent-free approach to deliver ceramides to cells.

  • Principle: this compound is mixed with CholPC to form stable, fluid bilayers. The phosphocholine headgroup of CholPC shields the hydrophobic ceramide from the aqueous environment, allowing for the formation of a stable dispersion in culture medium. This formulation is thought to facilitate the efficient transfer of monomeric ceramide to the cell membrane.

  • Advantages: Solvent-free, reducing the risk of solvent-induced cytotoxicity.[6] Can enhance the bioavailability and potency of the delivered ceramide.

  • Disadvantages: Requires the synthesis or purchase of CholPC. The uptake and metabolic fate of the delivered ceramide may differ from other methods.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the delivery of long-chain ceramides, including this compound, to cultured cells. It is important to note that optimal conditions can vary significantly depending on the cell type, delivery method, and desired biological endpoint.

ParameterSolvent-Based DeliveryLiposomal DeliveryCholesteryl Phosphocholine Complex
Typical this compound Concentration 10 - 100 µM10 - 50 µM10 - 100 µM
Typical Incubation Time 6 - 72 hours24 - 72 hours24 - 48 hours
Observed Cellular Effects Induction of apoptosis and autophagy, inhibition of cell viability.[7][8]Enhanced cytotoxicity, induction of apoptosis and non-apoptotic cell death.[1][9]Inhibition of cell proliferation, induction of apoptosis.
Reported Uptake Efficiency Variable, dependent on cell type and ceramide concentration.Generally higher than solvent-based methods.[5]Efficient uptake demonstrated for other long-chain ceramides.
Associated Cytotoxicity Potential for solvent-induced cytotoxicity, even at low concentrations (≤ 0.1%).Low intrinsic toxicity of the liposomal carrier itself, but can be formulation-dependent.[3][4]Low cytotoxicity of the CholPC carrier reported.
Key Signaling Pathways Modulated by this compound

Exogenous this compound has been shown to influence several key signaling pathways, primarily leading to cell death and growth arrest.

1. Induction of Lethal Autophagy and Mitophagy

This compound is a potent inducer of autophagy, a cellular process of self-digestion of cytoplasmic components. In the context of cancer cells, this compound-induced autophagy is often lethal.

  • Mechanism: this compound directly interacts with microtubule-associated protein 1 light chain 3B-II (LC3B-II) on the mitochondrial membrane.[5][10] This interaction is crucial for targeting autophagosomes to mitochondria, leading to their selective degradation in a process known as mitophagy. This lethal mitophagy is independent of apoptosis and contributes to caspase-independent cell death.[5]

2. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway.

  • Mechanism: Increased levels of this compound can lead to the inhibition of Akt, a key kinase in the pathway.[8] This inhibition can occur through multiple mechanisms, including the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt. The downregulation of the PI3K/Akt pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects.

3. Induction of Endoplasmic Reticulum (ER) Stress

The ER is a major site of lipid synthesis and protein folding. Perturbations in its function can lead to ER stress and trigger cell death pathways.

  • Mechanism: The accumulation of this compound can induce ER stress, leading to the activation of the unfolded protein response (UPR).[8] This can result in the upregulation of pro-apoptotic factors such as CHOP and the activation of caspases.

Visualizations

G cluster_solvent Solvent-Based Delivery Workflow C18_1_Cer This compound Stock Stock Solution C18_1_Cer->Stock Solvent Ethanol or DMSO Solvent->Stock Dilution Dilute in Culture Medium (Final Solvent ≤ 0.1%) Stock->Dilution Cells Add to Cultured Cells Dilution->Cells

Solvent-Based Delivery Workflow

G cluster_liposome Liposomal Delivery Workflow Lipids Lipids (e.g., PC, Cholesterol) Film Dry Lipid Film Lipids->Film C18_1_Cer This compound C18_1_Cer->Film Solvent Organic Solvent Hydration Hydration with Aqueous Buffer Film->Hydration Sizing Sizing (Extrusion/Sonication) Hydration->Sizing Lipo_Cer This compound Liposomes Sizing->Lipo_Cer Cells Add to Cultured Cells Lipo_Cer->Cells

Liposomal Delivery Workflow

G cluster_cholpc Cholesteryl Phosphocholine Delivery Workflow C18_1_Cer This compound Mixing Mix and Dry to a Film C18_1_Cer->Mixing CholPC Cholesteryl Phosphocholine CholPC->Mixing Hydration Hydrate in Buffer and Sonicate Mixing->Hydration Complex Ceramide/CholPC Complex Hydration->Complex Cells Add to Cultured Cells Complex->Cells

Cholesteryl Phosphocholine Delivery Workflow

G C18_1_Cer Exogenous This compound LC3B_II LC3B-II C18_1_Cer->LC3B_II Direct Interaction Mitochondria Mitochondria Mitophagy Lethal Mitophagy Mitochondria->Mitophagy LC3B_II->Mitochondria Targets Autophagosome to Mitochondria CellDeath Caspase-Independent Cell Death Mitophagy->CellDeath

This compound Induced Mitophagy Pathway

G C18_1_Cer Exogenous This compound PP2A PP2A C18_1_Cer->PP2A Activates Akt Akt PP2A->Akt Dephosphorylates Survival Cell Survival & Proliferation Akt->Survival Promotes

This compound and PI3K/Akt Pathway

Experimental Protocols

Protocol 1: Solvent-Based Delivery of this compound

Materials:

  • This compound (powder)

  • Ethanol (200 proof, molecular biology grade) or DMSO (cell culture grade)

  • Sterile microcentrifuge tubes

  • Cell culture medium

  • Cultured cells

Procedure:

  • Prepare a 10 mM stock solution of this compound:

    • Calculate the mass of this compound needed to make a 10 mM stock solution in a desired volume of solvent.

    • Dissolve the this compound in ethanol or DMSO in a sterile microcentrifuge tube.

    • Gently warm and vortex to ensure complete dissolution. This compound is soluble in ethanol when heated.[10]

    • Store the stock solution at -20°C.

  • Treat cells with this compound:

    • On the day of the experiment, thaw the this compound stock solution and vortex briefly.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20 µM). Ensure the final solvent concentration does not exceed 0.1%. For example, to make a 20 µM solution from a 10 mM stock, dilute 1:500.

    • Prepare a vehicle control with the same final concentration of the solvent (ethanol or DMSO) in the cell culture medium.

    • Remove the existing medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24-48 hours) before assessing the cellular response.

Protocol 2: Liposomal Delivery of this compound

This protocol is based on the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)

  • Cholesterol

  • Chloroform (B151607) and Methanol (B129727) (HPLC grade)

  • Phosphate-buffered saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Prepare the lipid mixture:

    • Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio could be 15:55:30 (this compound:POPC:Cholesterol), but this may require optimization.

  • Create a thin lipid film:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the organic solvent.

    • Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film:

    • Add sterile PBS (or other aqueous buffer) to the flask. The volume will determine the final lipid concentration.

    • Hydrate the film by rotating the flask in a water bath set above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size the liposomes:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a 100 nm pore size. Extrusion is generally preferred as it produces a more uniform size distribution.

  • Treat cells with this compound liposomes:

    • Add the liposome suspension to the cell culture medium to achieve the desired final this compound concentration.

    • Include "empty" liposomes (without this compound) as a control.

    • Incubate the cells for the desired time period.

Protocol 3: Complexation of this compound with Cholesteryl Phosphocholine (CholPC)

Materials:

  • This compound

  • Cholesteryl Phosphocholine (CholPC)

  • Hexane-isopropanol (3:2 v/v)

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Glass tube

  • Bath sonicator

Procedure:

  • Prepare Ceramide/CholPC complexes:

    • Prepare stock solutions of this compound and CholPC in a hexane-isopropanol (3:2 v/v) solvent.

    • In a glass tube, combine the this compound and CholPC stock solutions in a 1:1 molar ratio.

    • Dry the lipid mixture under a stream of nitrogen.

    • To ensure proper mixing, redissolve the dried film in chloroform and dry again under nitrogen.

    • Hydrate the lipid film with sterile PBS at 55°C for 20 minutes.

    • Sonicate the suspension for 5 minutes in a bath sonicator at 55°C.[6]

  • Treat cells with Ceramide/CholPC complexes:

    • Add the Ceramide/CholPC complex suspension to the cell culture medium to achieve the desired final this compound concentration.

    • Include a control with CholPC alone to account for any effects of the delivery vehicle.

    • Incubate the cells for the desired time period.

Protocol 4: Quantification of Cellular this compound Uptake by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of cellular lipids.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Acetonitrile (HPLC or LC-MS grade)

  • Internal standard (e.g., C17:0-Ceramide)

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • After treatment, wash the cells with ice-cold PBS to remove any residual this compound from the medium.

    • Scrape the cells in PBS and pellet them by centrifugation.

    • Resuspend the cell pellet in a known volume of PBS.

    • Add a known amount of the internal standard (C17:0-Ceramide) to each sample.

    • Extract the lipids using a modified Bligh-Dyer method by adding methanol and chloroform in a 2:1 ratio, followed by vortexing and phase separation by adding more chloroform and water.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., acetonitrile).

    • Inject the sample into the HPLC-MS/MS system.

    • Separate the lipids on a reversed-phase C18 column using an appropriate gradient of mobile phases (e.g., water with formic acid and ammonium (B1175870) acetate, and acetonitrile/isopropanol).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.[6]

  • Data Analysis:

    • Calculate the concentration of this compound in each sample by comparing the peak area ratio of this compound to the internal standard against a standard curve of known this compound concentrations.

    • Normalize the results to the total protein content or cell number of the original sample.

Protocol 5: Assessment of Cell Viability (MTT Assay)

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound delivered by the chosen method, including appropriate vehicle controls.

  • MTT Incubation:

    • After the desired incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated or vehicle-treated control cells.

References

Application Notes and Protocols: The Use of C18:1-Ceramide in Creating Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play a crucial role in cellular signaling, influencing processes such as apoptosis, cell proliferation, and inflammation.[1][2][3] Comprised of a sphingosine (B13886) backbone linked to a fatty acid, the specific acyl chain length and saturation of a ceramide molecule dictates its biophysical properties and biological functions. C18:1-Ceramide, also known as N-oleoyl-sphingosine, is a monounsaturated long-chain ceramide that has garnered significant interest in the study of artificial membranes. Its unique structure, featuring a cis-double bond in its acyl chain, imparts distinct characteristics to lipid bilayers, making it a valuable tool for researchers investigating membrane structure, function, and the development of drug delivery systems.

These application notes provide a comprehensive overview of the use of this compound in the creation and characterization of artificial membranes. Detailed protocols for key experiments are provided, along with quantitative data to guide experimental design. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular interactions involving this compound.

Biophysical Properties of this compound in Artificial Membranes

The incorporation of this compound into artificial membranes, such as liposomes and supported lipid bilayers, significantly influences their biophysical properties. Unlike its saturated counterparts (e.g., C18:0-Ceramide), the unsaturated acyl chain of this compound introduces a kink in its structure, which affects lipid packing and domain formation.

Membrane Fluidity and Order: Saturated ceramides generally increase the order and promote the separation of gel and fluid phases in membranes.[4] In contrast, this compound has a reduced ability to induce the formation of ordered gel domains at physiological temperatures (37°C).[4] This is attributed to the steric hindrance caused by the double bond, which disrupts the tight packing of adjacent lipid molecules. However, compared to a corresponding diacylglycerol (1-palmitoyl-2-oleoyl-glycerol), oleoyl-ceramide (C18:1-Cer) still exhibits a higher chain melting transition temperature, indicating a greater ordering effect.[4]

Domain Formation and Lipid Rafts: While saturated ceramides can form ceramide-rich domains at low molar fractions, significantly larger amounts of unsaturated ceramides like this compound are required for domain formation.[4] In model systems, this compound has been shown to destabilize ordered lipid domains (lipid rafts) in mixtures of DPPC/DOPC/cholesterol, causing them to melt at lower temperatures.[5] This is in stark contrast to long-chain saturated ceramides (C16:0 and C18:0), which stabilize these domains.[5]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biophysical effects of this compound in artificial membranes.

PropertyLipid CompositionThis compound Concentration (mol%)Observed EffectReference
Domain Formation POPC~20Required for domain formation[4]
Domain Stability DPPC/DOPC/Cholesterol (37.5/37.5/25)10Destabilization of lipid domains[5]
Membrane Thickness SM/DOPC/Cholesterol4-16Formation of highly ordered, thicker domains (~1.2 nm height step)[6]
Membrane Order (pTIRFM) Egg Sphingomyelin/DOPC/CholesterolN/A (generated by enzyme)Increased order in the liquid-disordered phase (P2 = 0.30 ± 0.01)[7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in artificial membranes are provided below.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • This compound (d18:1/18:1(9Z))

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Mixture Preparation:

    • Dissolve the desired amounts of POPC and this compound in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask to achieve the target molar ratio. A typical starting concentration is 1-10 mg/mL total lipid.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45°C) to evaporate the organic solvent.

    • Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.[8]

    • Further dry the film under a gentle stream of nitrogen gas for at least 1 hour, or under high vacuum overnight, to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film by adding the desired volume of pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the lipid phase transition temperature.

    • Agitate the flask by vortexing or gentle swirling to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). Allow the mixture to hydrate for at least 1 hour.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Transfer the MLV suspension to the extruder syringe.

    • Force the suspension through the membranes by alternating between the two syringes for an odd number of passes (e.g., 11-21 times). This process creates a homogenous population of LUVs.[9]

  • Storage:

    • Store the prepared liposome (B1194612) suspension at 4°C. For long-term storage, the stability should be assessed, and the suspension should be protected from light.

Protocol 2: Supported Lipid Bilayer (SLB) Formation with this compound via Vesicle Fusion

This protocol details the formation of a supported lipid bilayer on a solid substrate, such as mica or glass, using the vesicle fusion technique.

Materials:

  • This compound-containing liposome suspension (prepared as in Protocol 1)

  • Clean glass coverslips or freshly cleaved mica substrates

  • Phosphate-buffered saline (PBS), pH 7.4, containing 5 mM Ca²⁺

  • Incubation chamber

  • Milli-Q water

  • Ethanol (70%)

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the glass coverslips by sonicating in a detergent solution, followed by extensive rinsing with Milli-Q water and then 70% ethanol.

    • Dry the coverslips under a stream of nitrogen gas.[10]

    • For mica, use freshly cleaved surfaces to ensure an atomically flat and clean substrate.

  • Vesicle Fusion:

    • Place the cleaned substrate in an incubation chamber.

    • Add the this compound-containing liposome suspension (typically diluted to 0.1-0.5 mg/mL in PBS with 5 mM Ca²⁺) directly onto the substrate surface. The calcium ions facilitate vesicle rupture and fusion.[10]

    • Incubate at a temperature above the lipid phase transition temperature for 30-60 minutes to allow for the formation of a continuous bilayer.[10]

  • Washing:

    • Gently rinse the substrate with an excess of PBS (without Ca²⁺) to remove any unfused or excess vesicles.[10]

  • Characterization:

    • The quality and fluidity of the formed SLB can be assessed using techniques such as Atomic Force Microscopy (AFM) for topography or Fluorescence Recovery After Photobleaching (FRAP) if fluorescently labeled lipids are included.

Protocol 3: Membrane Permeability Assay (Calcein Leakage)

This assay measures the integrity of this compound-containing liposomes by monitoring the release of a fluorescent dye, calcein (B42510).

Materials:

  • This compound-containing liposomes encapsulating calcein (prepared similarly to Protocol 1, with calcein included in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorescence spectrophotometer

  • Triton X-100 solution (10% v/v)

  • Assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Calcein-Loaded Liposomes:

    • During the hydration step of Protocol 1, use a concentrated solution of calcein (e.g., 50-100 mM in PBS) as the hydration buffer.

    • After liposome formation, separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with the assay buffer.

  • Fluorescence Measurement:

    • Dilute the purified calcein-loaded liposomes in the assay buffer to a suitable concentration in a cuvette.

    • Measure the initial fluorescence intensity (F₀) using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • To determine the maximum fluorescence (F_max), add a small volume of Triton X-100 solution to the cuvette to lyse the liposomes and release all the encapsulated calcein.

  • Permeability Assessment:

    • To test the effect of a substance on membrane permeability, add the substance of interest to a fresh sample of the liposome suspension and monitor the fluorescence intensity over time (F_t).

    • The percentage of calcein leakage at a given time point can be calculated using the following formula:

      • % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Signaling Pathways and Experimental Workflows

This compound is implicated in various cellular signaling pathways, primarily through its influence on the biophysical properties of membranes, particularly lipid rafts.

This compound and Lipid Raft-Mediated Signaling

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in sphingolipids and cholesterol, which serve as platforms for signal transduction. The generation of ceramide within these rafts, for instance through the action of sphingomyelinase (SMase), can significantly alter their structure and function. While saturated ceramides tend to stabilize and promote the coalescence of rafts, the unsaturated nature of this compound can lead to their destabilization.[5] This can have profound effects on the signaling proteins that reside within or are recruited to these domains.

Lipid_Raft_Signaling cluster_membrane Plasma Membrane SM Sphingomyelin C18_1_Cer This compound SM->C18_1_Cer Raft Lipid Raft (Ordered Domain) C18_1_Cer->Raft incorporates into Destabilization Raft Destabilization C18_1_Cer->Destabilization Receptor Receptor Protein Raft->Receptor Effector Effector Protein Receptor->Effector modulates interaction Downstream Downstream Signaling Cascade Effector->Downstream SMase Sphingomyelinase SMase->SM hydrolyzes Stimulus External Stimulus (e.g., TNF-α) Stimulus->SMase activates Destabilization->Receptor alters conformation/ displacement

Caption: this compound formation in lipid rafts can lead to their destabilization and modulate signaling.

This compound in Apoptosis Signaling

Ceramide is a well-established second messenger in apoptosis.[1] Its generation can be triggered by various stress signals, leading to changes in membrane properties that facilitate the activation of apoptotic pathways. For instance, ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[11] The specific role of this compound in this process is an area of active research, with evidence suggesting that different ceramide species can have distinct effects. Overexpression of ceramide synthase 1 (CerS1), which produces C18-ceramide, has been shown to induce lethal autophagy in glioma cells, a process linked to endoplasmic reticulum (ER) stress.[12]

Apoptosis_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Stress Cellular Stress (e.g., Chemotherapy, ROS) CerS1 Ceramide Synthase 1 (CerS1) Stress->CerS1 activates C18_1_Cer This compound CerS1->C18_1_Cer synthesizes ER_Stress ER Stress C18_1_Cer->ER_Stress induces Mito_Membrane Outer Mitochondrial Membrane C18_1_Cer->Mito_Membrane incorporates into Autophagy Lethal Autophagy ER_Stress->Autophagy Channel Ceramide Channel Mito_Membrane->Channel forms CytoC Cytochrome c Channel->CytoC releases Apoptosis Apoptosis CytoC->Apoptosis

Caption: this compound can induce apoptosis via ER stress-mediated autophagy and mitochondrial pathways.

Experimental Workflow: FRET Analysis of this compound-Induced Membrane Reorganization

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study molecular proximity and lipid domain formation in artificial membranes. This workflow outlines the steps to investigate the influence of this compound on membrane organization using FRET.

FRET_Workflow Start Start: Prepare Liposomes Liposome_Prep Prepare liposomes with donor (e.g., DiO) and acceptor (e.g., DiI) fluorescent lipid probes. Create two sets: with and without this compound. Start->Liposome_Prep FRET_Measurement Measure FRET efficiency in both sets of liposomes using a fluorescence spectrophotometer or microscope. Liposome_Prep->FRET_Measurement Data_Analysis Analyze FRET data. - Increased FRET suggests closer proximity of probes. - Decreased FRET suggests probe segregation. FRET_Measurement->Data_Analysis Interpretation Interpret results in the context of membrane organization. - Does this compound promote or inhibit domain formation? Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: Workflow for FRET-based analysis of membrane organization influenced by this compound.

Conclusion

This compound is a versatile tool for researchers studying the biophysical properties and biological functions of cell membranes. Its unique monounsaturated acyl chain provides a distinct contrast to saturated ceramides, allowing for detailed investigations into the role of lipid structure in membrane organization and signaling. The protocols and data presented in these application notes serve as a valuable resource for scientists and drug development professionals seeking to incorporate this compound into their artificial membrane studies. By understanding its effects on membrane fluidity, domain formation, and permeability, researchers can gain deeper insights into complex cellular processes and develop novel therapeutic strategies.

References

Application Notes: C18:1-Ceramide as a Tool for Studying Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, inflammation, and insulin (B600854) signaling.[1][2] These molecules are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The length and saturation of this fatty acid chain determine the specific ceramide species and can profoundly influence its biological function.[2]

C18:1-Ceramide (d18:1/18:1), containing an oleic acid acyl chain, is a specific long-chain ceramide implicated in various physiological and pathological processes. Unlike the more commonly studied saturated C16:0 or C18:0 ceramides, the monounsaturated nature of this compound can confer distinct biophysical properties and protein interaction profiles. Elevated levels of this compound have been associated with conditions like gestational diabetes and certain cancers, highlighting its importance as a biomarker and a modulator of cellular pathways.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate lipid-protein interactions and dissect its role in cellular signaling.

Application 1: Probing Ceramide-Mediated Signaling Pathways

Exogenous administration of this compound to cultured cells is a powerful method to mimic the accumulation of this lipid and study its downstream effects on specific signaling cascades. This approach allows for the controlled investigation of this compound's role in processes like apoptosis, ER stress, and insulin resistance.[2][5]

Key Signaling Pathways Involving Ceramides

Ceramides act as central hubs in cellular signaling, influencing multiple pathways. They can be generated de novo in the endoplasmic reticulum or through the hydrolysis of sphingomyelin (B164518) at the plasma membrane.[6][7] Once generated, ceramides can directly interact with and modulate the activity of various proteins, including kinases and phosphatases, to elicit a cellular response.[7] For instance, ceramide accumulation is known to activate Protein Phosphatase 2A (PP2A) and atypical Protein Kinase C zeta (PKCζ), which can disrupt insulin signaling by dephosphorylating key components like Akt.[1] It also plays a crucial role in inducing apoptosis by activating caspases and modulating the Bcl-2 family of proteins.[7]

Ceramide_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Stimuli Stress Stimuli (e.g., TNF-α, Chemo) SMase SMase Stimuli->SMase activates SM Sphingomyelin (SM) Ceramide This compound SM->Ceramide generates SMase->SM hydrolyzes PP2A PP2A Ceramide->PP2A activates Caspases Caspases Ceramide->Caspases activates Akt Akt (Pro-Survival) PP2A->Akt inhibits (dephosphorylates) BAD BAD (Pro-Apoptotic) PP2A->BAD activates (dephosphorylates) Akt->BAD inhibits Apoptosis Apoptosis BAD->Apoptosis Caspases->Apoptosis

Caption: Simplified Ceramide-Induced Apoptosis Pathway.
Protocol 1: Induction of Cellular Response with Exogenous this compound

This protocol describes the treatment of cultured cells with this compound to study its effect on cell viability and apoptosis.

Materials:

  • This compound (d-erythro-Ceramide (d18:1/18:1(9Z)))

  • Vehicle (e.g., Ethanol or DMSO)

  • Cell culture medium appropriate for the cell line

  • Mammalian cell line (e.g., U251 or A172 glioma cells)[4]

  • 96-well plates for viability assays, 6-well plates for apoptosis assays

  • MTT or similar cell viability assay kit

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit[4]

  • Flow cytometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in the vehicle to create a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C.

  • Cell Seeding: Seed cells in appropriate plates and allow them to adhere overnight. For a 96-well plate, seed ~5,000 cells/well. For a 6-well plate, seed ~200,000 cells/well.

  • Treatment:

    • On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). A vehicle-only control must be included.

    • Remove the old medium from the cells and replace it with the ceramide-containing medium or vehicle control medium.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).[4]

  • Cell Viability Assessment (MTT Assay):

    • After incubation, add MTT reagent to each well of the 96-well plate according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

    • Add solubilization solution and read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Apoptosis Assessment (Flow Cytometry):

    • Harvest cells from the 6-well plates by trypsinization.

    • Wash the cells with cold PBS and resuspend them in 1x Binding Buffer.[4]

    • Add Annexin V-FITC and 7-AAD staining solutions according to the kit protocol (typically 5 µL of each per 100,000 cells).[4]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. The population of early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and viable (Annexin V-/7-AAD-) cells can be quantified.[4]

Application 2: Quantification of Endogenous this compound

Accurate quantification of specific ceramide species from biological samples is crucial for understanding their roles in health and disease. Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.[8][9]

HPLC_MS_Workflow start Biological Sample (Cells or Tissue) spike Spike with Internal Standard (e.g., C17-Ceramide) start->spike extraction Lipid Extraction (e.g., Chloroform (B151607):Methanol) dry Dry Extract (Under Nitrogen Stream) extraction->dry spike->extraction reconstitute Reconstitute in Mobile Phase (e.g., Acetonitrile) dry->reconstitute hplc HPLC Separation (Reversed-Phase C8 or C18 column) reconstitute->hplc ms Tandem Mass Spectrometry (MS/MS) (ESI, Positive Ion Mode, MRM) hplc->ms analysis Data Analysis (Peak Integration) ms->analysis quant Quantification (Comparison to Standard Curve) analysis->quant end This compound Concentration quant->end

Caption: Workflow for this compound Quantification by HPLC-MS/MS.
Protocol 2: Lipid Extraction and HPLC-MS/MS Analysis of this compound

This protocol provides a method for extracting lipids from mammalian cells and quantifying this compound using HPLC-MS/MS.

Materials:

  • Cell pellet (e.g., 1 x 10^6 cells)[8]

  • Internal Standard (IS): C17-Ceramide (not naturally occurring)[8]

  • Solvents: Methanol (B129727), Chloroform, Acetonitrile (B52724) (HPLC grade)

  • 0.1% Formic acid and 25 mM Ammonium acetate (B1210297) in water (Mobile Phase A)[8]

  • Acetonitrile (Mobile Phase B)[8]

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase column (e.g., Pursuit 3 Diphenyl or C8)[8][9]

Procedure:

  • Sample Preparation and Spiking:

    • Homogenize the cell pellet or tissue sample.

    • Add a known amount of C17-Ceramide internal standard to each sample to correct for extraction efficiency and instrument variability.[9]

  • Lipid Extraction:

    • Add 1 mL of methanol and 2 mL of chloroform to the sample.[8]

    • Vortex thoroughly and sonicate to ensure complete extraction.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic (chloroform) layer into a clean glass tube.

    • Re-extract the remaining aqueous layer with additional chloroform to maximize recovery.[8]

    • Pool the organic layers and dry the sample under a gentle stream of nitrogen gas at room temperature.[8]

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of acetonitrile or the initial mobile phase.[8]

    • Vortex and sonicate briefly to ensure the lipids are fully dissolved. Transfer to an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Inject the sample (e.g., 25 µL) onto the reversed-phase column. Use a gradient elution program to separate the different ceramide species. A typical gradient might run from a lower to a higher percentage of acetonitrile over several minutes.[8][9]

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) for detection, which provides high specificity and sensitivity.[8][9] The specific precursor-to-product ion transitions for this compound and the internal standard should be monitored.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of this compound spiked with a constant amount of the C17-Ceramide internal standard.

    • Integrate the peak areas for this compound and C17-Ceramide in the experimental samples.

    • Calculate the concentration of this compound in the original sample by comparing the ratio of its peak area to the internal standard's peak area against the standard curve.

Quantitative Data for Ceramide Analysis

The performance of HPLC-MS/MS methods is characterized by several key parameters.

ParameterValueSource
Linear Range (C18:1-Cer) 2.8–357 ng[9]
Limit of Detection (LOD) 0.2 picogram (0.3 fmol) on column[8]
Limit of Quantification (LOQ) 1.0 picogram (1.7 fmol) on column[8]
Typical Recovery (C18-Cer) 92.2% to 105.2%[8]
MS/MS Transition (C18:1-Cer) m/z 564 → 264[9]
MS/MS Transition (C17-Cer IS) m/z 552 → 264[9]

Application 3: Identifying this compound Interacting Proteins

Identifying the proteins that directly bind to this compound is key to understanding its mechanism of action. Techniques like lipid-protein overlay assays (fat-blots) provide a straightforward method to screen for potential binding partners.

Fat_Blot_Workflow start Prepare this compound Solution spot Spot Ceramide onto PVDF or Nitrocellulose Membrane start->spot dry_mem Air Dry Membrane spot->dry_mem block Block Membrane (e.g., with BSA or non-fat milk) dry_mem->block incubate Incubate with Protein Source (Cell Lysate or Purified Protein) block->incubate wash1 Wash to Remove Non-specific Binders incubate->wash1 primary_ab Incubate with Primary Antibody (Against Protein of Interest) wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 detect Detect with Chemiluminescence (ECL) wash3->detect end Identify Binding Proteins detect->end

References

Troubleshooting & Optimization

C18:1-Ceramide Quantification by Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of C18:1-Ceramide by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common mass spectrometry method for this compound quantification?

A1: The most common and effective method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, allowing for the accurate quantification of this compound even in complex biological samples.[4][5] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer further enhances selectivity and sensitivity.

Q2: Which ionization mode, positive or negative, is better for this compound analysis?

A2: Both positive and negative electrospray ionization (ESI) modes can be used for ceramide analysis.

  • Positive Ion Mode (ESI+): This is a widely used approach where ceramides (B1148491) are detected as protonated molecules [M+H]⁺. Upon collision-induced dissociation (CID), they produce a characteristic product ion at m/z 264, which corresponds to the sphingosine (B13886) backbone after the loss of water. This transition (e.g., for C18:1 Ceramide, m/z 564→264) is highly specific and sensitive.

  • Negative Ion Mode (ESI-): In this mode, ceramides are detected as deprotonated molecules [M-H]⁻. Fragmentation in negative mode can provide more detailed structural information about the fatty acyl chain. However, it can be susceptible to signal suppression from ions like chloride.

The choice of ionization mode may depend on the specific instrumentation, desired structural information, and the other lipids being analyzed simultaneously.

Q3: Why is an internal standard essential for accurate quantification of this compound?

A3: An internal standard (IS) is crucial for accurate and precise quantification because it corrects for variability introduced during sample preparation, injection, and ionization. An ideal IS should have physicochemical properties very similar to the analyte of interest (this compound) but be distinguishable by the mass spectrometer.

Q4: What types of internal standards are recommended for this compound analysis?

A4: There are two main types of internal standards used for ceramide quantification:

  • Odd-chain Ceramides: These are non-naturally occurring ceramides, such as C17:0-Ceramide, which have similar extraction and ionization properties to endogenous ceramides but a different mass.

  • Stable Isotope-Labeled (SIL) Ceramides: These are considered the gold standard. A SIL this compound (e.g., labeled with ¹³C or ²H) will have nearly identical chemical and physical properties to the endogenous this compound, ensuring the most accurate correction for experimental variations.

Troubleshooting Guides

Problem 1: Low or No Signal Intensity for this compound
Potential Cause Troubleshooting Step Recommended Action
Inefficient Extraction Verify lipid extraction protocol.Ensure correct solvent ratios (e.g., Bligh-Dyer or Folch methods) and complete phase separation. For plasma samples, consider an additional purification step like silica (B1680970) gel column chromatography.
Sample Degradation Minimize sample handling time and temperature exposure.Keep samples on ice during preparation and store lipid extracts at -80°C to prevent degradation. Avoid multiple freeze-thaw cycles.
Suboptimal MS Parameters Optimize MS source and fragmentation parameters.Infuse a this compound standard to optimize cone voltage and collision energy for the specific m/z transition (e.g., 564→264 in positive mode).
Ion Suppression (Matrix Effect) Evaluate for matrix effects.See "Problem 2: High Variability and Poor Reproducibility" for detailed troubleshooting.
Problem 2: High Variability and Poor Reproducibility
Potential Cause Troubleshooting Step Recommended Action
Matrix Effects Assess ion suppression or enhancement.Dilute the sample extract to reduce the concentration of interfering matrix components. Adjust the chromatographic gradient to better separate this compound from co-eluting, ion-suppressing compounds. A post-extraction purification step like solid-phase extraction (SPE) can also be beneficial.
Inconsistent Sample Preparation Standardize the entire workflow.Ensure precise and consistent volumes for all reagents and samples. Use a reliable internal standard to normalize the data.
Sample Carryover Check for carryover between injections.Inject a blank solvent after a high-concentration sample to check for residual this compound signal. If carryover is observed, increase the needle wash time and use a stronger wash solvent. Heating the LC column can also help reduce carryover for some sphingolipids.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Troubleshooting Step Recommended Action
Inappropriate LC Column Verify column chemistry and condition.A C8 or C18 reversed-phase column is typically suitable for ceramide analysis. Ensure the column is not degraded or clogged.
Column Overload Inject a dilution series of the sample.If peak shape improves with dilution, the original sample concentration was too high. Dilute the sample extract before injection.
Contaminated LC System Flush the system.Flush the LC system, including the column, with a strong solvent wash (e.g., isopropanol) to remove potential contaminants affecting peak shape.
Mobile Phase Mismatch Ensure sample solvent compatibility.Reconstitute the dried lipid extract in a solvent that is similar in composition to the initial mobile phase to ensure good peak shape upon injection.

Quantitative Data Summary

Parameter This compound Internal Standard Reference
Linearity Range 2.8–357 ngC17-Ceramide
Linearity Range 0.05 ng/ml to 10 ng/mlC17-Ceramide
Limit of Detection (LOD) 5–50 pg/mlC17 & C25-Ceramide
LOD (on column) 0.2 picogramC17-Ceramide
Limit of Quantification (LOQ) 5–50 pg/mlC17 & C25-Ceramide
LOQ (on column) 1.0 picogramC17-Ceramide
Recovery (Plasma) 78–91%C17 & C25-Ceramide

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)
  • Homogenization: Homogenize the tissue sample or cell pellet in a suitable volume of phosphate-buffered saline (PBS).

  • Solvent Addition: To the homogenate, add chloroform (B151607) and methanol (B129727) in a ratio of 1:2 (v/v) to achieve a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., C17-Ceramide) to the mixture.

  • Phase Separation: Add chloroform and water so that the final solvent ratio is 2:2:1.8 (chloroform:methanol:water, v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol).

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

    • Flow Rate: 0.3 ml/min.

    • Injection Volume: 25 µl.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 250°C.

    • MRM Transitions:

      • This compound: m/z 564 → 264.

      • C17-Ceramide (IS): m/z 552 → 264.

  • Data Analysis:

    • Integrate the peak areas for both this compound and the internal standard.

    • Calculate the peak area ratio (this compound / Internal Standard).

    • Quantify the concentration of this compound using a calibration curve prepared with known concentrations of the standard.

Visualizations

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues cluster_peak_shape Peak Shape Issues start Start: Poor Quantification Result low_signal Low/No Signal? start->low_signal high_variability High Variability? start->high_variability bad_peak Poor Peak Shape? start->bad_peak check_extraction Check Extraction Protocol & Sample Stability low_signal->check_extraction Yes optimize_ms Optimize MS Parameters (Source/Collision Energy) check_extraction->optimize_ms check_matrix Assess Matrix Effects optimize_ms->check_matrix end End: Improved Result check_matrix->end standardize_prep Standardize Sample Prep high_variability->standardize_prep Yes check_is Verify Internal Standard Use standardize_prep->check_is check_carryover Check for Carryover check_is->check_carryover check_carryover->end check_column Check LC Column & Overloading bad_peak->check_column Yes check_solvent Check Reconstitution Solvent check_column->check_solvent check_solvent->end

References

Technical Support Center: Optimizing Lipid Extraction for C18:1-Ceramide Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lipid extraction protocols for improved C18:1-Ceramide recovery.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other lipids.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete cell or tissue homogenization.Ensure thorough homogenization using mechanical disruption methods like sonication or bead beating to maximize solvent exposure to the lipids.[1]
Inefficient extraction solvent system.Test different solvent systems. Chloroform (B151607):methanol (B129727) mixtures (e.g., 2:1, v/v) are common and effective for ceramides.[1][2] For certain applications, isopropanol-based systems may also be considered.[1]
Insufficient solvent volume.Increase the solvent-to-sample ratio. A common recommendation is a 20-fold excess of solvent to sample volume.[3]
Analyte degradation.Keep samples on ice during the extraction process and store extracts at -80°C to minimize enzymatic and oxidative degradation. The addition of antioxidants like butylated hydroxytoluene (BHT) can also be beneficial.
Suboptimal partitioning of ceramides.For liquid-liquid extraction methods like Bligh and Dyer, ensure the correct solvent ratios to achieve proper phase separation. Modifications such as adjusting the pH might improve the recovery of more polar lipids.
High Variability Between Replicate Samples Inconsistent sample homogenization.Standardize the homogenization procedure for all samples to ensure uniformity.
Pipetting errors with viscous organic solvents.Use positive displacement pipettes for accurate handling of organic solvents.
Incomplete phase separation.Centrifuge samples adequately to achieve a clear and distinct separation between the aqueous and organic phases.
Inconsistent drying of the lipid extract.Dry the lipid extract completely under a gentle stream of nitrogen gas before reconstitution to ensure consistent sample concentration.
Presence of Interfering Peaks in LC-MS Analysis Co-extraction of non-lipid contaminants.Perform a wash step of the organic phase with a salt-free aqueous solution or a saline solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.
Contamination from plasticware or solvents.Use high-purity, LC-MS grade solvents and glass or solvent-resistant polypropylene (B1209903) labware to avoid contamination.
Matrix effects (ion suppression or enhancement).Optimize chromatographic conditions to better separate this compound from co-eluting compounds. For complex samples like plasma, an additional purification step using solid-phase extraction (SPE) or silica (B1680970) gel column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is best for this compound?

A1: The choice of extraction method depends on the sample type and downstream analysis. The most widely used methods are the Folch and Bligh & Dyer techniques, which utilize a chloroform and methanol mixture.

  • Folch Method: Generally preferred for solid tissues due to the larger solvent-to-sample ratio.

  • Bligh & Dyer Method: Often considered advantageous for biological fluids and wet tissues.

For cleaner extracts, especially for complex matrices, Solid-Phase Extraction (SPE) can be employed to remove interfering compounds and concentrate the ceramides.

Q2: I am experiencing low recovery of my ceramide standards. What could be the issue?

A2: Low recovery of ceramide standards can stem from several factors:

  • Solvent Purity and Freshness: Ensure the use of high-purity, fresh solvents. Degraded chloroform, for instance, can produce reactive molecules that interfere with the extraction.

  • Incorrect Solvent Ratios: Adhere strictly to the recommended solvent-to-sample ratios for your chosen protocol to ensure efficient partitioning of lipids into the organic phase.

  • Sample Handling: Avoid repeated freeze-thaw cycles of your standards and samples. Store them at -80°C for long-term stability.

Q3: How can I minimize matrix effects in my LC-MS analysis of this compound?

A3: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, can significantly impact the accuracy of quantification. To mitigate these effects:

  • Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation of this compound from other matrix components.

  • Sample Cleanup: For complex samples, incorporate a sample cleanup step. Solid-phase extraction (SPE) is a common and effective technique for this purpose. For plasma samples, isolation of sphingolipids using silica gel column chromatography prior to LC-MS/MS analysis can significantly improve data quality.

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard, such as C17:0-Ceramide, which is not naturally occurring in most mammalian cells. This will help to correct for variations in extraction efficiency and matrix effects.

Q4: What are the key differences between the Folch and Bligh & Dyer methods?

A4: The primary differences lie in the solvent-to-sample ratio and the initial water content assumption.

Parameter Folch Method Bligh & Dyer Method
Solvent:Sample Ratio 20:14:1
Initial Chloroform:Methanol:Water Ratio 2:1:0.751:1:0.9
Assumed Sample Water Content 100%80%
Typical Application Solid tissuesBiological fluids, wet tissues

Data compiled from Iverson et al. (2001) and Breil et al. (2017).

Experimental Protocols

Modified Bligh & Dyer Method for this compound Extraction from Tissues

This protocol is adapted for the extraction of total lipids, including this compound, from wet tissues.

  • Homogenization: Homogenize 100 mg of tissue in 3 mL of a chloroform:methanol (1:2, v/v) mixture on ice.

  • Phase Separation: Add 1 mL of chloroform and vortex thoroughly. Then, add 1 mL of water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

  • Re-extraction: To maximize recovery, add 2 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower chloroform phase and combine it with the first extract.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the combined chloroform extracts, vortex, and centrifuge. This step helps to remove non-lipid contaminants.

  • Drying: Carefully remove the upper aqueous phase. Transfer the lower chloroform phase to a pre-weighed tube and evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).

Ultrasonic-Assisted Extraction (UAE) for Ceramides

UAE can enhance extraction efficiency by using cavitation to disrupt cell walls.

  • Sample Preparation: Place 0.5 grams of finely minced tissue in a suitable extraction vessel.

  • Solvent Addition: Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue.

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Filtration: Filter the extract to remove solid tissue debris.

  • Phase Separation and Washing: Add 2 mL of 0.9% NaCl solution to the filtrate, vortex, and centrifuge to separate the phases.

  • Collection and Drying: Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization (e.g., Sonication) Sample->Homogenization Solvent_Addition Solvent Addition (e.g., Chloroform:Methanol) Homogenization->Solvent_Addition Phase_Separation Phase Separation (Addition of Water/Saline) Solvent_Addition->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Organic_Phase Collect Organic Phase (Contains Lipids) Centrifugation->Organic_Phase Drying Drying under Nitrogen Organic_Phase->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: General experimental workflow for lipid extraction and analysis.

Troubleshooting_Low_Recovery Problem Low this compound Recovery Cause1 Incomplete Homogenization Problem->Cause1 Is homogenization complete? Cause2 Inefficient Solvent System Problem->Cause2 Is the solvent system optimal? Cause3 Sample Degradation Problem->Cause3 Is the sample stable? Solution1 Optimize Homogenization Protocol Cause1->Solution1 Solution Solution2 Test Alternative Solvents/ Ratios Cause2->Solution2 Solution Solution3 Work on Ice, Store at -80°C Cause3->Solution3 Solution

Caption: Troubleshooting logic for low this compound recovery.

References

Common pitfalls in C18:1-Ceramide sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during C18:1-Ceramide sample preparation and analysis.

Troubleshooting Guide & FAQs

Sample Collection and Storage

Q1: What are the best practices for collecting and storing biological samples for this compound analysis to ensure its stability?

A1: Proper sample handling from the outset is critical to prevent degradation of this compound. For plasma or serum, it is recommended to use tubes treated with EDTA or heparin and to avoid hemolysis by gentle handling during collection and centrifugation.[1] All biological samples, including tissues and cell pellets, should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to minimize enzymatic activity that could alter ceramide levels.[1] Long-term storage at -20°C is also an option, with C18-Ceramide (d18:1/18:0) being stable for at least four years at this temperature.[2]

Lipid Extraction

Q2: I am seeing low recovery of this compound after lipid extraction. What could be the cause and how can I improve it?

A2: Low recovery of this compound can stem from an inappropriate extraction method for your sample type or procedural inconsistencies. The choice of extraction solvent system is crucial.

  • Commonly Used Methods: The Bligh and Dyer or Folch methods, which use a chloroform (B151607)/methanol solvent system, are widely employed for extracting ceramides (B1148491) from various biological matrices.[3][4] Modifications to these protocols, such as using different solvent ratios, may be necessary to optimize recovery from specific sample types.

  • Alternative Solvents: Methyl-tert-butyl ether (MTBE)-based extraction has been shown to be efficient for various lipid classes, including ceramides. For non-polar lipids, a hexane-isopropanol method might be more suitable.

  • Ensure Complete Extraction: Inadequate homogenization or vortexing can lead to incomplete extraction. Ensure thorough mixing of the sample with the extraction solvents. For tissue samples, proper homogenization is a critical step.

  • Phase Separation: Incorrect phase separation can lead to loss of the lipid-containing organic phase. Ensure clear separation of the aqueous and organic layers before collecting the organic phase.

Q3: Are there specific extraction methods recommended for different sample types?

A3: Yes, the optimal extraction method can vary depending on the biological matrix.

  • Plasma/Serum: For plasma samples, a protein precipitation step followed by lipid extraction is common. Some protocols for plasma also incorporate an additional purification step using silica (B1680970) gel column chromatography to isolate sphingolipids from more abundant neutral lipids before LC-MS/MS analysis.

  • Tissues: For tissue samples, a direct extraction using methods like Bligh and Dyer is often sufficient due to lower overall lipid content compared to plasma.

  • Cells: Lipid extraction from cultured cells can be performed using a double extraction procedure with methanol:chloroform.

Quantification and Internal Standards

Q4: My quantification of this compound is inconsistent between experiments. How can I improve accuracy and precision?

A4: Inconsistent quantification is a common issue often resolved by the proper use of internal standards.

  • Importance of Internal Standards: The use of an appropriate internal standard (IS) is crucial to correct for variability during sample preparation, extraction, and LC-MS/MS analysis. The IS should be a lipid that is structurally similar to this compound but not naturally present in the sample.

  • Choosing an Internal Standard: A common choice is a ceramide with an odd-numbered fatty acid chain, such as C17-Ceramide. Stable isotope-labeled internal standards, such as d7-C18-Ceramide, are also excellent choices as they have nearly identical chemical and physical properties to the analyte.

  • When to Add the Internal Standard: The internal standard should be added to the sample at the very beginning of the sample preparation process, before lipid extraction, to account for any losses throughout the entire workflow.

Matrix Effects in LC-MS/MS Analysis

Q5: I am observing ion suppression in my LC-MS/MS analysis of this compound. What are matrix effects and how can I minimize them?

A5: Matrix effects, such as ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

  • Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances through rigorous sample cleanup. While simple protein precipitation may not be sufficient, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UPLC separation can help to chromatographically resolve this compound from interfering matrix components. This can be achieved by adjusting the gradient, flow rate, or using a different column.

  • Post-Extraction Spike Experiment: To determine if your analysis is affected by matrix effects, you can perform a post-extraction spike experiment. This involves comparing the peak area of this compound spiked into a blank matrix extract to the peak area of the same amount of this compound in a pure solvent. A significant difference in peak areas indicates the presence of matrix effects.

Quantitative Data Summary

Table 1: Recovery of Ceramides from Biological Samples using LC-ESI-MS/MS

Biological MatrixRecovery Rate (%)Reference
Human Plasma78 - 91
Rat Liver70 - 99
Rat Muscle Tissue71 - 95
Mammalian Cells (C18)92.2 - 105.2

Table 2: Linearity and Sensitivity of this compound Quantification

ParameterValueReference
Linearity Range2.8 - 357 ng (for a mixture of ceramides)
Linearity Range (C18)0.05 - 10 ng/mL
Limit of Detection (LOD)0.2 picogram on column
Limit of Quantification (LOQ)1.0 picogram on column

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Bligh and Dyer Method)

This protocol is adapted from a method for the analysis of various ceramide species in biological samples.

  • Sample Preparation: To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., C17-Ceramide).

  • Lipid Extraction:

    • Add 1.5 mL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

    • Add 0.5 mL of chloroform and vortex again.

    • Add 0.5 mL of water to induce phase separation and vortex.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol based on common parameters found in the literature.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or C8 column is commonly used.

    • Mobile Phase A: Water with 0.1-0.2% formic acid and/or ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile, isopropanol, or a mixture of both, often with 0.1-0.2% formic acid.

    • Gradient: A gradient elution is typically used to separate the different lipid species.

    • Flow Rate: Typically in the range of 0.3 - 0.8 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for ceramide analysis as it provides good sensitivity.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity. The precursor ion for this compound is typically the protonated molecule [M+H]+, and a common product ion is m/z 264, corresponding to the sphingosine (B13886) backbone.

Visualizations

C18_1_Ceramide_Signaling_Pathway cluster_stress Cellular Stressors cluster_synthesis This compound Synthesis cluster_effects Downstream Cellular Effects stress Chemotherapy, Oxidative Stress, TNF-α cers1 CerS1 stress->cers1 activates C18_1_Ceramide This compound cers1->C18_1_Ceramide produces pi3k_akt PI3K/AKT Pathway apoptosis Apoptosis pi3k_akt->apoptosis inhibits er_stress ER Stress autophagy Autophagy er_stress->autophagy autophagy->apoptosis C18_1_Ceramide->pi3k_akt inhibits C18_1_Ceramide->er_stress induces C18_1_Ceramide->autophagy induces

Caption: this compound signaling pathway in response to cellular stress.

C18_1_Ceramide_Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis sample_collection 1. Sample Collection (e.g., Plasma, Tissue, Cells) storage 2. Snap Freeze & Store at -80°C sample_collection->storage homogenization 3. Homogenization (for tissues) storage->homogenization is_addition 4. Add Internal Standard (e.g., C17-Ceramide) homogenization->is_addition extraction 5. Lipid Extraction (e.g., Bligh & Dyer) is_addition->extraction phase_separation 6. Phase Separation extraction->phase_separation collection 7. Collect Organic Phase phase_separation->collection evaporation 8. Solvent Evaporation collection->evaporation reconstitution 9. Reconstitution evaporation->reconstitution lcms 10. LC-MS/MS Analysis (Reversed-Phase, ESI+, MRM) reconstitution->lcms data_processing 11. Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for this compound quantification.

References

Improving the stability and solubility of C18:1-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and solubility of C18:1-Ceramide. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with this compound.

Problem 1: this compound Precipitates in Aqueous Solution or Cell Culture Medium

  • Potential Cause 1: Low Aqueous Solubility. this compound is a highly lipophilic molecule with extremely low solubility in aqueous buffers. Direct addition to aqueous solutions will invariably lead to precipitation.

  • Solution 1: Use of Organic Solvents. A common and effective method is to first dissolve the this compound in an organic solvent before introducing it to the aqueous phase. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤ 0.1%) to avoid cytotoxicity.[1]

    • Recommended Solvents:

      • Ethanol (B145695): Soluble when heated.[2] A stock solution can be prepared in 100% ethanol at 37°C.[1]

      • Dimethylformamide (DMF): Soluble at approximately 0.15 mg/mL.[3]

      • Dimethyl Sulfoxide (DMSO): Soluble at ≥ 100 mg/mL. However, be aware that DMSO is hygroscopic, which can affect solubility. Use freshly opened DMSO for best results.

      • Chloroform: Soluble.

      • Chloroform:Methanol (2:1, v/v): Soluble at 5 mg/mL.

  • Potential Cause 2: Improper Dilution Technique. Adding a concentrated organic stock solution of this compound directly to the full volume of aqueous medium can cause it to "crash out" of solution.

  • Solution 2: Serial Dilution. Perform a stepwise dilution. First, pre-dilute the concentrated stock into a smaller volume of serum-containing medium while vortexing. Then, add this intermediate dilution to the final volume of the medium.

  • Potential Cause 3: Absence of a Carrier Molecule in Serum-Free Media. Animal serum contains proteins like albumin that act as carriers for lipids, enhancing their solubility. In serum-free conditions, precipitation is more likely.

  • Solution 3: Use of Bovine Serum Albumin (BSA). Complexing this compound with fatty-acid-free BSA can significantly improve its solubility in serum-free media.

Problem 2: Inconsistent or No Biological Effect Observed

  • Potential Cause 1: this compound Degradation. this compound can be metabolized by cellular enzymes such as ceramidases, which hydrolyze it into sphingosine (B13886) and a fatty acid. This degradation can reduce its effective concentration and lead to inconsistent results.

  • Solution 1: Use of Ceramidase Inhibitors. Co-treatment with a ceramidase inhibitor can prevent the degradation of this compound and help maintain its intracellular concentration.

  • Potential Cause 2: Insufficient Cellular Uptake. Due to its lipophilicity, the delivery of this compound to its intracellular site of action can be inefficient.

  • Solution 2: Liposomal Formulation. Encapsulating this compound in liposomes can enhance its stability and facilitate its delivery across the cell membrane.

Problem 3: Crystallization of this compound in Organic Stock Solution During Storage

  • Potential Cause: Low Temperature Storage. Storing concentrated stock solutions at low temperatures (-20°C or -80°C) can sometimes lead to the crystallization of the lipid over time.

  • Solution: Proper Dissolution Before Use. Before each use, warm the stock solution to room temperature or 37°C and vortex or sonicate until all crystals are fully dissolved to ensure a homogenous solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Ethanol and DMSO are commonly used solvents. A stock solution in 100% ethanol can be prepared by warming to 37°C. DMSO can dissolve this compound at high concentrations (≥ 100 mg/mL). For either solvent, it is critical to ensure the final concentration in your cell culture medium is non-toxic to your specific cell line, generally at or below 0.1%. A vehicle control with the same final solvent concentration should always be included in your experiments.

Q2: How can I prepare a stable aqueous dispersion of this compound?

A2: A solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) can be used to disperse this compound in an aqueous solution. The ceramide is first dissolved in this mixture, which is then added to the aqueous buffer or medium with agitation.

Q3: Can I dissolve this compound directly in PBS or cell culture medium?

A3: Direct dissolution in aqueous buffers is not recommended due to the very low water solubility of this compound. This will likely result in precipitation and an inaccurate final concentration.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years). Stock solutions in organic solvents should be stored at -20°C or -80°C. It is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Q5: How does the acyl chain structure of ceramide affect its stability in lipid domains?

A5: The length and saturation of the acyl chain significantly influence the stability of ceramide in lipid domains. Saturated long-chain ceramides (B1148491) like C18:0-ceramide tend to stabilize lipid domains. In contrast, ceramides with unsaturated acyl chains, such as this compound, can destabilize these domains.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
Dimethylformamide (DMF)~ 0.15 mg/mL-
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLUse freshly opened, as DMSO is hygroscopic.
EthanolSoluble when heatedPrepare at 37°C.
ChloroformSoluble-
Chloroform:Methanol (2:1, v/v)5 mg/mL-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol for Cell Culture

  • Materials:

    • This compound (solid)

    • 100% Ethanol (anhydrous)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the vial of this compound to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously.

    • Warm the tube briefly in a 37°C water bath to ensure all the solid has completely dissolved.

    • Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • When preparing the working solution, ensure the final concentration of ethanol in the cell culture medium does not exceed 0.1% to prevent cytotoxicity.

Protocol 2: Preparation of this compound-BSA Complex for Serum-Free Cell Culture

  • Materials:

    • This compound stock solution in chloroform/methanol (19:1, v/v) (~1 mM)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Phosphate (B84403) buffer (100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4)

    • Sterile glass test tube

    • Sterile 50 mL centrifuge tube

  • Procedure:

    • Dispense 50 µL of the this compound stock solution into a sterile glass test tube.

    • Evaporate the solvent under a gentle stream of nitrogen, and then place the tube under a vacuum for at least one hour to remove any residual solvent.

    • Redissolve the dried lipid film in 200 µL of ethanol.

    • In the 50 mL centrifuge tube, prepare a solution of fatty acid-free BSA in the phosphate buffer (e.g., 0.34 mg/mL).

    • While vigorously vortexing the BSA solution, inject the 200 µL ethanolic this compound solution into the BSA solution.

    • The resulting solution, containing the this compound-BSA complex (at approximately 5 µM lipid and 5 µM BSA), can be stored in a plastic tube at -20°C.

Protocol 3: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

  • Materials:

    • This compound

    • Phosphatidylcholine (e.g., POPC)

    • Cholesterol

    • Chloroform or a chloroform:methanol mixture

    • Aqueous buffer (e.g., PBS)

    • Round-bottom flask

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Lipid Film Formation:

      • Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids will depend on the desired characteristics of the liposomes.

      • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

      • Further dry the lipid film under a high vacuum for at least one hour to remove any residual solvent.

    • Hydration:

      • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids.

      • Agitate the flask by vortexing or shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).

    • Extrusion:

      • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

      • Repeat the extrusion process 10-20 times to ensure a homogenous liposome (B1194612) population.

    • Storage:

      • Store the prepared liposomes at 4°C.

Protocol 4: HPLC-MS/MS for Quantification of this compound

  • Sample Preparation (Lipid Extraction):

    • For cultured cells, wash with ice-cold PBS and scrape the cells into a glass tube.

    • Perform a lipid extraction using a chloroform:methanol (2:1, v/v) mixture.

    • Add an internal standard (e.g., C17:0-Ceramide) for quantification.

    • After phase separation, collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of, for example, acetonitrile/water with 0.1% formic acid and 25 mM ammonium (B1175870) acetate.

  • MS/MS Detection:

    • Couple the HPLC to a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and the internal standard.

    • The precursor and product ions for this compound will depend on the specific adduct formed.

Visualizations

experimental_workflow cluster_start Initial State cluster_solubilization Solubilization cluster_application Application cluster_analysis Analysis start This compound (Solid) dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->dissolve complex Complex with BSA (for serum-free media) start->complex liposome Formulate into Liposomes start->liposome cell_culture Cell Culture Experiments dissolve->cell_culture complex->cell_culture liposome->cell_culture in_vivo In Vivo Studies liposome->in_vivo hplc_ms HPLC-MS/MS for Quantification & Stability cell_culture->hplc_ms in_vivo->hplc_ms troubleshooting_workflow cluster_precipitation Precipitation Issues cluster_bioactivity Bioactivity Issues start Issue with this compound Experiment precipitate Precipitation in Aqueous Solution? start->precipitate check_solvent Use appropriate organic solvent (Ethanol, DMSO) precipitate->check_solvent Yes no_effect No Biological Effect Observed? precipitate->no_effect No check_dilution Use serial dilution technique check_solvent->check_dilution use_bsa Use BSA for serum-free media check_dilution->use_bsa check_degradation Consider degradation. Use ceramidase inhibitors. no_effect->check_degradation Yes use_liposomes Improve delivery with liposomal formulation check_degradation->use_liposomes apoptosis_pathway stress Cellular Stress (e.g., TNF-α, Chemotherapy) ceramide ↑ this compound stress->ceramide mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) ceramide->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Reducing matrix effects in C18:1-Ceramide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C18:1-Ceramide LC-MS/MS Analysis. This guide provides troubleshooting advice and detailed protocols to help you identify, understand, and mitigate matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In LC-MS/MS, this typically manifests as ion suppression , a decrease in the analyte's signal response, or less commonly, ion enhancement.[1][3] This interference can lead to poor accuracy, imprecision, and reduced sensitivity in your this compound quantification.[2][4] Endogenous components in biological samples, such as phospholipids (B1166683) and salts, are major contributors to these effects.[1][5][6]

Q2: My signal intensity for this compound is low and inconsistent between replicates. Could this be a matrix effect?

A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[7] When interfering compounds co-elute with your target analyte, they can compete for ionization in the MS source, leading to a reduced and variable signal for this compound.[3]

Q3: How can I definitively confirm that my analysis is suffering from matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion (PCI): This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[4][8] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the baseline signal of the infused standard indicates ion suppression at that retention time.[7][8]

  • Post-Extraction Spike Method: This is a quantitative approach to measure the percentage of ion suppression or enhancement.[1][3] You compare the signal response of a standard spiked into a clean solvent with the response of the same standard spiked into a blank matrix sample that has already been through the extraction process.[4][7]

Q4: What are the most effective strategies for minimizing matrix effects during sample preparation?

A4: Effective sample preparation is crucial. The goal is to remove as many interfering matrix components as possible before analysis.[7] Common strategies include:

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a sorbent bed to selectively adsorb the analyte or the interferences, allowing for their separation. It is excellent for cleaning up complex samples.[7]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous and an organic solvent).[1] Double LLE can be used to first remove hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately non-polar solvent.[1]

  • Protein Precipitation (PPT): A simpler, high-throughput method where a solvent (like acetonitrile (B52724) or methanol) is added to precipitate proteins.[9] While fast, it is often less clean than SPE or LLE and may leave phospholipids in the supernatant.[6]

Q5: Can I reduce matrix effects by changing my LC method?

A5: Absolutely. Optimizing your chromatographic separation can physically separate your this compound peak from the co-eluting matrix components.[7] Consider the following adjustments:

  • Modify the Gradient Profile: A shallower, longer gradient can improve the resolution between your analyte and interfering peaks.[4]

  • Change the Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a C8 column) can alter the elution order and separate the ceramide from the interference.[4][10]

  • Adjust Mobile Phase Additives: The choice and concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) can influence ionization efficiency and peak shape.[4][11]

Q6: How does a stable isotope-labeled internal standard help with matrix effects?

A6: A stable isotope-labeled (SIL) internal standard (IS) is the preferred method to compensate for, rather than eliminate, matrix effects.[1] An ideal SIL-IS (e.g., this compound-d7) has nearly identical chemical properties and chromatographic retention time to the analyte.[1][12] Therefore, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][10]

Troubleshooting and Experimental Workflows

If you suspect matrix effects, follow this logical workflow to diagnose and mitigate the issue.

A Problem: Inconsistent Signal or Low Recovery for this compound B Step 1: Assess Matrix Effect A->B C Perform Post-Column Infusion (Qualitative) OR Post-Extraction Spike (Quantitative) B->C D Is a significant matrix effect present? C->D E Step 2: Optimize Sample Preparation D->E  Yes L No Significant Effect: Investigate other issues (e.g., instrument sensitivity, standard stability) D->L No   F Implement/Optimize SPE or LLE. Consider analyte derivatization. E->F G Step 3: Optimize Chromatography F->G H Modify LC gradient. Test alternative column chemistry. Adjust mobile phase additives. G->H I Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) H->I J Incorporate SIL-IS (e.g., this compound-d7) to compensate for remaining effects. I->J K Problem Resolved: Proceed with Validated Method J->K

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Experimental Protocols

Here are detailed protocols for key experiments to assess and reduce matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol quantifies the degree of ion suppression or enhancement.[3]

Objective: To calculate the Matrix Factor (MF) for this compound.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate) free of the analyte.

  • This compound analytical standard.

  • Your established sample extraction procedure materials (solvents, cartridges, etc.).

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a this compound standard in the final reconstitution solvent at a known concentration (e.g., middle of the calibration curve).

    • Set B (Post-Spiked Matrix): Take a blank matrix sample and process it through your entire extraction procedure. In the final step, spike the clean extract with the this compound standard to the same final concentration as Set A.[7]

  • Analysis:

    • Inject multiple replicates (n=3-5) of both Set A and Set B into the LC-MS/MS system.

    • Record the peak area for this compound for all injections.

  • Calculation:

    • Calculate the average peak area for Set A (AreaNeat) and Set B (AreaPost-Spiked).

    • Calculate the Matrix Factor (MF) using the following formula: MF = (AreaPost-Spiked / AreaNeat)

    • Calculate the % Matrix Effect: % Matrix Effect = (MF - 1) * 100

Interpretation of Results:

  • MF = 1 (% ME = 0%): No matrix effect.

  • MF < 1 (% ME is negative): Ion suppression.

  • MF > 1 (% ME is positive): Ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a generalized protocol. The specific sorbent (e.g., C18) and solvents should be optimized for this compound.[7]

Objective: To remove interfering components like phospholipids from the sample matrix.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode).

  • Sample extract.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Wash solvent (to remove interferences, e.g., 5% methanol (B129727) in water).

  • Elution solvent (to elute this compound, e.g., acetonitrile/isopropanol).

  • SPE manifold.

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the aqueous sample.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove salts and other polar, weakly bound matrix components while retaining the this compound.

  • Elution: Pass 1-2 cartridge volumes of the elution solvent through the cartridge to collect the this compound.

  • Final Step: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (e.g., Plasma) B Protein Precipitation & Centrifugation A->B C Supernatant (Contains Ceramide & Matrix Components) B->C D Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) C->D E Clean Extract D->E F Evaporation & Reconstitution in Mobile Phase E->F G LC Injection F->G H C18 Column Separation G->H I Electrospray Ionization (ESI) H->I J Tandem Mass Spectrometry (MRM Mode) I->J K Data Acquisition & Quantification J->K

Caption: A typical experimental workflow for this compound analysis.

Data Presentation

Effective sample preparation is key to minimizing matrix effects and ensuring high analyte recovery.

Sample Preparation Method Typical Analyte Recovery Matrix Effect Reduction Throughput Notes
Protein Precipitation (PPT) Good to Excellent (>85%)Low to ModerateHighFast and simple, but often results in significant ion suppression from remaining phospholipids.[6][9]
Liquid-Liquid Extraction (LLE) Good (70-95%)[10][13]Moderate to HighMediumMore selective than PPT; can be optimized by choice of solvents and pH to improve cleanup.[1]
Solid-Phase Extraction (SPE) Excellent (>90%)High to Very HighLow to MediumGenerally provides the cleanest extracts, leading to minimal matrix effects, but is more time-consuming and costly.[7]

Table 1: Comparison of common sample preparation techniques for ceramide analysis.

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min) Curve
0.0 - 0.535650.4Initial
0.5 - 2.035 -> 1065 -> 900.4Linear
2.0 - 3.010 -> 090 -> 1000.4Linear
3.0 - 3.10 -> 35100 -> 650.4Linear
3.1 - 5.035650.4Re-equilibration

Table 2: Example LC gradient for this compound analysis. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Isopropanol. This is a representative gradient adapted from published methods.[14]

A Starting Point: Crude Sample Extract B Is high throughput essential? A->B C Is the matrix highly complex (e.g., high lipid content)? B->C No D Use Protein Precipitation (PPT) B->D Yes F Use Liquid-Liquid Extraction (LLE) C->F No G Is the cleanest possible extract required? C->G Yes E Use Solid-Phase Extraction (SPE) G->E Yes G->F No

Caption: Logic for selecting an appropriate sample preparation method.

References

Technical Support Center: Optimization of Chromatographic Conditions for C18:1-Ceramide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of chromatographic conditions for C18:1-Ceramide isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound isomers.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase- Adjust mobile phase pH. The addition of additives like formic acid (0.1%) or ammonium (B1175870) formate (B1220265) (10 mM) can improve peak shape.[1][2]- Reduce sample injection volume or concentration.[1]- Use a different stationary phase, such as a diphenyl column, which can offer different selectivity for lipids.[3]
Peak Co-elution of Isomers - Insufficient column resolving power- Non-optimized gradient elution- Employ high-resolution columns, such as those with smaller particle sizes (e.g., 1.7 µm) or longer lengths.[1]- Optimize the gradient profile by adjusting the ramp rate and solvent composition to enhance separation.- Consider using advanced techniques like ion mobility spectrometry (IMS) coupled with LC-MS for separating challenging isomers.
Low Signal Intensity or Poor Sensitivity - Suboptimal ionization in the mass spectrometer- Sample loss during preparation- High background noise- Ensure the mass spectrometer is tuned and calibrated. Use positive ion mode for electrospray ionization (ESI) as it generally provides better sensitivity for ceramides (B1148491).- Optimize sample extraction procedures to maximize recovery. A modified Folch lipid extraction method is commonly used.- Use high-purity solvents and additives to minimize background noise.
Sample Carryover Between Injections - Adsorption of ceramides to the column or system components- Heat the column to a higher temperature (e.g., 60°C) to prevent carryover of lipid species.- Implement a robust wash cycle between sample injections using a strong solvent.
Irreproducible Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Column degradation- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phases daily and ensure proper mixing.- Use a guard column and regularly check column performance.

Frequently Asked Questions (FAQs)

1. What is a typical starting point for developing an LC-MS method for this compound isomer separation?

A common starting point is to use a reversed-phase C18 column with a binary solvent system. A typical mobile phase A would be an aqueous solution with an organic modifier (e.g., acetonitrile:water), and mobile phase B would be a less polar organic solvent mixture (e.g., isopropanol:acetonitrile). Both phases are often supplemented with additives like 10 mM ammonium formate and 0.1% formic acid to improve ionization and peak shape. A gradient elution from a lower to a higher percentage of mobile phase B is generally employed.

2. How can I improve the separation of this compound isomers with the same mass?

Separating isomers requires high chromatographic resolution. Consider the following:

  • Column Choice: Utilize a high-efficiency column with a smaller particle size (e.g., sub-2 µm) and a suitable length (e.g., 100 mm). While C18 columns are common, other stationary phases like C30 or diphenyl columns may offer different selectivity that can aid in isomer separation.

  • Gradient Optimization: A shallow, slow gradient can often improve the resolution of closely eluting isomers.

  • Advanced Techniques: For particularly challenging separations, coupling liquid chromatography with ion mobility spectrometry-mass spectrometry (LC-IMS-MS) can provide an additional dimension of separation based on the ion's size and shape, which can resolve isomers that are inseparable by chromatography alone.

3. What are the recommended sample preparation techniques for this compound analysis from biological samples?

A modified Folch lipid extraction is a widely used method for extracting ceramides from biological matrices. This typically involves a biphasic extraction using a mixture of chloroform, methanol, and water. It is crucial to optimize the extraction protocol to ensure high recovery of the target analytes.

4. How can I enhance the sensitivity of my this compound analysis?

To improve sensitivity:

  • Mass Spectrometry: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for quantitative analysis.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for ceramide analysis as it leads to the formation of protonated molecules [M+H]+ with high efficiency.

  • Sample Clean-up: Implement a thorough sample clean-up procedure to remove interfering matrix components that can cause ion suppression.

5. What is the significance of C18-Ceramide in biological systems?

C18-ceramide is a crucial bioactive lipid involved in various cellular processes. It has been implicated in regulating cell death (apoptosis), autophagy, and endoplasmic reticulum (ER) stress. Dysregulation of C18-ceramide levels has been associated with several diseases, including cancer and metabolic disorders.

Experimental Protocols

General LC-MS/MS Method for this compound Analysis

This protocol is a generalized starting point based on common methodologies.

1. Chromatographic Conditions:

  • Column: ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 60°C to prevent carryover.

  • Gradient:

    • 0-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19.01-20 min: 40% B

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 140°C.

  • Desolvation Temperature: 600°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Lipid Extraction from Cells (Modified Folch Method)

1. Sample Preparation:

  • Start with a known number of cells (e.g., 1 x 10^6 cells).

  • Add 1 mL of a chloroform:methanol:water mixture (2:1:1, v/v/v) to the cell pellet.

2. Extraction:

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 7,500 rpm for 10 minutes to separate the phases.

3. Collection:

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/MTBE 1:3 v/v) for LC-MS analysis.

Quantitative Data Summary

Parameter Value Notes Reference
Limit of Detection (LOD) 0.2 pg on columnAchieved using a Pursuit 3 Diphenyl column with ESI-MS/MS.
Limit of Quantification (LOQ) 1.0 pg on columnLowest point on the calibration curve.
Linearity (R²) > 0.99For calibration curves of ceramide standards.
Recovery 92.2% - 105.2%For C18-ceramide from spiked cell samples.
Reproducibility (RSD) 2.9% - 6.2%For quality control samples at different concentrations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_pellet Cell Pellet extraction Lipid Extraction (Chloroform/Methanol/Water) cell_pellet->extraction centrifugation Phase Separation extraction->centrifugation drying Dry Down Organic Phase centrifugation->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution injection Inject Sample reconstitution->injection separation C18 Reversed-Phase Chromatography injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Standard Curve) peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway CERS1 Ceramide Synthase 1 (CERS1) C18_Cer C18-Ceramide CERS1->C18_Cer synthesizes ER_Stress Endoplasmic Reticulum Stress C18_Cer->ER_Stress activates PI3K_AKT PI3K/AKT Pathway C18_Cer->PI3K_AKT inhibits Apoptosis Apoptosis C18_Cer->Apoptosis induces Autophagy Autophagy ER_Stress->Autophagy induces Cell_Viability Cell Viability Autophagy->Cell_Viability decreases PI3K_AKT->Cell_Viability promotes Apoptosis->Cell_Viability decreases

References

Technical Support Center: C18:1-Ceramide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of C18:1-Ceramide during storage and handling. By following these recommendations, you can ensure the integrity and stability of your valuable lipid samples for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C for long-term stability.[1][2][3][4] Several suppliers indicate that the product is stable for at least one to four years when stored at this temperature.[1][2][3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once dissolved, it is crucial to store the this compound solution at -20°C. To prevent oxidation, it is best practice to purge the solvent with an inert gas, such as argon or nitrogen, before sealing the vial.[2] Store solutions in tightly sealed glass vials, protected from light.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as chloroform (B151607), and a mixture of chloroform and methanol (B129727) (2:1, v/v).[3] It is also soluble in dimethylformamide (DMF) and can be dissolved in ethanol (B145695) with heating.[3][5] The choice of solvent may depend on the downstream application.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: While there is no specific data on this compound, repeated freeze-thaw cycles can degrade sensitive biological molecules.[6][7][8][9] It is highly recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.

Q5: How can I check the purity of my this compound after storage?

A5: The purity of this compound can be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11][12] These methods can separate the intact ceramide from potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.1. Verify Storage Conditions: Ensure the ceramide has been consistently stored at -20°C in a tightly sealed vial and protected from light. 2. Check Solvent Quality: Use high-purity solvents and consider purging with an inert gas to remove dissolved oxygen. 3. Assess Purity: Analyze an aliquot of your stock solution using TLC, HPLC, or LC-MS/MS to check for degradation products.
Visible precipitation in the solution after thawing The concentration of this compound may exceed its solubility at lower temperatures.1. Gentle Warming: Warm the solution gently in a water bath to redissolve the precipitate. 2. Sonication: Briefly sonicate the vial to aid in dissolution. 3. Consider a Different Solvent: If precipitation persists, consider preparing a new stock solution in a solvent with higher solubilizing capacity, such as a chloroform:methanol mixture.[3]
Loss of biological activity Chemical degradation of the this compound molecule.1. Prevent Oxidation: The double bond in the C18:1 acyl chain is susceptible to oxidation.[13][14] Always store solutions under an inert atmosphere and in amber vials to protect from light. 2. Avoid Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.[15][16] Ensure the solvent and any buffers used are neutral. 3. Prepare Fresh Solutions: If degradation is suspected, it is best to discard the old stock and prepare a fresh solution from solid material.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Parameter Solid Form In Solution
Temperature -20°C-20°C
Atmosphere Standard atmosphereInert gas (e.g., Argon, Nitrogen) recommended[2]
Light Exposure Store in dark (amber vial)Store in dark (amber vial)
Container Tightly sealed glass vialTightly sealed glass vial
Stability ≥ 1-4 years[1][2][3]Dependent on solvent and handling; best to use promptly
Freeze-Thaw Cycles N/AMinimize by aliquoting

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of ceramide in a sterile environment.

  • Solvent Preparation: Use a high-purity, anhydrous solvent. To minimize oxidation, purge the solvent with a stream of inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Dissolution: Add the purged solvent to the weighed this compound. Vortex or sonicate briefly until the ceramide is completely dissolved. If using ethanol, gentle warming may be required.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use amber glass vials. Flush the headspace of each vial with inert gas before tightly sealing. Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Purity by Thin Layer Chromatography (TLC)

  • Sample Preparation: Spot a small amount of the this compound solution onto a silica (B1680970) TLC plate. Also spot a fresh standard for comparison if available.

  • Mobile Phase: A common mobile phase for ceramide separation is a mixture of chloroform and methanol (e.g., 95:5 v/v). The exact ratio may need to be optimized.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots. This can be done using iodine vapor or by spraying with a primuline (B81338) solution and viewing under UV light.

  • Analysis: The appearance of additional spots in the stored sample lane compared to the fresh standard indicates the presence of degradation products.

Mandatory Visualizations

G cluster_factors C18_1_Ceramide This compound Oxidized_Products Oxidized Products (e.g., hydroperoxides, aldehydes) C18_1_Ceramide->Oxidized_Products Hydrolysis_Products Hydrolysis Products (Sphingosine + Oleic Acid) C18_1_Ceramide->Hydrolysis_Products Degradation_Factors Degradation Factors Oxygen Oxygen Oxygen->Oxidized_Products Oxidation Light Light (UV) Light->Oxidized_Products Photo-oxidation Acid_Base Acid/Base Acid_Base->Hydrolysis_Products Hydrolysis

Caption: Potential degradation pathways of this compound.

G start Start: Storing this compound solid_or_solution Is it in solid form or solution? start->solid_or_solution solid Store solid at -20°C in a dark, dry place. solid_or_solution->solid Solid solution Prepare solution in anhydrous solvent. solid_or_solution->solution Solution end End: Stable this compound solid->end purge Purge solvent and vial with inert gas. solution->purge aliquot Aliquot into single-use amber vials. purge->aliquot store_solution Store aliquots at -20°C. aliquot->store_solution use When needed, use one aliquot. store_solution->use avoid_freeze_thaw Avoid repeated freeze-thaw cycles. use->avoid_freeze_thaw avoid_freeze_thaw->end

Caption: Recommended workflow for storing this compound.

References

Technical Support Center: C18:1-Ceramide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of C18:1-Ceramide and other sphingolipids by mass spectrometry. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in my LC-MS/MS experiment?

Low signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common issues include:

  • Sample-Related Issues:

    • Low Analyte Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).[1][2]

    • Ion Suppression/Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of this compound, leading to a reduced signal.[3][4][5]

    • Inefficient Extraction: The chosen extraction method may not be optimal for ceramides, resulting in poor recovery.

    • Sample Degradation: Improper handling or storage of samples can lead to the degradation of ceramides.

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks can diminish the signal-to-noise ratio. This can be due to a deteriorating column, an inappropriate mobile phase, or an unsuitable column choice.

    • System Leaks: Leaks in the LC system can lead to inconsistent flow rates and pressure drops, causing signal variability.

  • Mass Spectrometry (MS) Issues:

    • Suboptimal Ion Source Settings: Incorrect settings for parameters like capillary voltage, source temperature, or gas flow can lead to inefficient ionization.

    • Incorrect MS/MS Parameters: Inappropriate selection of precursor/product ions or suboptimal collision energy can result in poor fragmentation and low signal intensity for the product ions.

Q2: I am observing a sudden drop in signal for this compound. How can I systematically troubleshoot this?

A sudden loss of signal requires a systematic approach to isolate the root cause. Here is a recommended workflow:

  • Isolate the Mass Spectrometer: Perform a direct infusion of a this compound standard solution into the mass spectrometer, bypassing the LC system.

    • If a strong and stable signal is observed, the issue likely lies within the LC system.

    • If the signal remains low, the problem is with the mass spectrometer, the standard solution itself, or the infusion setup.

  • Check the LC System: If the MS is functioning correctly, inspect the LC for leaks, check the mobile phase composition and levels, and ensure the column is not clogged or degraded.

  • Evaluate the Sample: If both the LC and MS systems appear to be working correctly, consider issues with the sample itself, such as degradation or errors in preparation.

Q3: What is ion suppression and how can I minimize it for this compound analysis?

Ion suppression, a common form of matrix effect, occurs when molecules co-eluting with this compound from the sample matrix compete for ionization, reducing the signal of the analyte of interest.

Mitigation Strategies:

  • Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of column (e.g., switching from reversed-phase to HILIC).

  • Sample Preparation: Employ more rigorous sample clean-up procedures to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be effective.

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended. Since it co-elutes with the analyte and experiences similar matrix effects, it allows for accurate quantification despite signal suppression.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation for this compound

Issue: Low recovery of this compound from the sample matrix.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Method Compare different extraction methods such as Bligh and Dyer, Folch, or protein precipitation with isopropanol. For plasma samples, consider a silica (B1680970) gel column chromatography step to isolate sphingolipids.Improved recovery of this compound.
Sample Degradation Ensure samples are processed quickly and stored at -80°C. Avoid repeated freeze-thaw cycles.Preservation of this compound integrity.
Incomplete Phase Separation (Liquid-Liquid Extraction) Ensure proper mixing and centrifugation times to achieve clear separation of aqueous and organic layers.Maximized recovery in the organic phase.
Use of an Inappropriate Internal Standard Utilize a non-naturally occurring odd-chain ceramide (e.g., C17-Ceramide) or a stable isotope-labeled standard (e.g., this compound-d7) for accurate normalization.Accurate quantification by compensating for sample loss during preparation.
Guide 2: Enhancing Chromatographic Performance

Issue: Poor peak shape (broadening, tailing) or inconsistent retention times for this compound.

Potential Cause Troubleshooting Step Expected Outcome
Column Degradation Replace the analytical column with a new one of the same type. Consider using a guard column to extend the life of the analytical column.Sharper peaks and consistent retention times.
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase chromatography, typical mobile phases include acetonitrile, methanol, and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.Improved peak shape and resolution.
Column Temperature Heating the column (e.g., to 60°C) can improve peak shape and reduce carryover for some sphingolipids.Sharper peaks and reduced sample-to-sample carryover.
Flow Rate Optimize the flow rate for your column dimensions and particle size to achieve the best separation efficiency.Improved resolution and peak shape.
Guide 3: Optimizing Mass Spectrometer Settings

Issue: Low signal intensity or poor signal-to-noise ratio at the detector.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization Optimize ion source parameters such as capillary voltage, cone voltage, source temperature, and desolvation temperature. Direct infusion of a this compound standard can facilitate this process.Maximized ion generation and signal intensity.
Inefficient Fragmentation In MS/MS mode, optimize the collision energy for the this compound precursor ion (m/z 564.5) to maximize the intensity of the characteristic product ion (m/z 264.2).Increased product ion signal for better sensitivity and specificity.
Incorrect MRM Transition Confirm the correct precursor and product ions for this compound are being monitored. The most common transition is m/z 564.5 → 264.2 in positive ion mode.Accurate detection and quantification of this compound.
Detector Saturation If your sample is too concentrated, it can saturate the detector. Dilute the sample and re-inject.A linear response and accurate quantification.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma

This protocol is based on a modified Bligh and Dyer extraction method.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a glass tube, add a known amount of internal standard (e.g., 50 ng of C17-Ceramide).

  • Extraction:

    • Add 2 mL of an ice-cold chloroform (B151607)/methanol (1:2, v/v) mixture.

    • Vortex thoroughly and keep on ice.

    • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

    • Vortex and centrifuge to separate the layers.

  • Collection of Organic Phase: Carefully collect the lower organic phase.

  • Re-extraction: Add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase. Pool the organic extracts.

  • Drying and Reconstitution: Dry the pooled organic extract under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., mobile phase).

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: 564.5 → 264.2

      • C17-Ceramide (Internal Standard): 552.5 → 264.2

    • Optimized Parameters:

      • Capillary Voltage: ~3.0 kV

      • Cone Voltage: ~40 V

      • Source Temperature: ~120-150°C

      • Desolvation Temperature: ~250-600°C

      • Collision Energy: This needs to be optimized for your specific instrument but is often in the range of 20-40 eV.

Quantitative Data Summary

The following tables provide typical quantitative parameters for ceramide analysis, which can serve as a benchmark for your experiments.

Table 1: Typical Calibration Curve Ranges for Ceramides in Plasma

Ceramide SpeciesCalibration Range (ng/mL)Reference
This compound0 - 357
C16:0-Ceramide0 - 357
C18:0-Ceramide0 - 357
C24:0-Ceramide0 - 714
C24:1-Ceramide0 - 714

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

ParameterValueReference
Limit of Detection (LOD)0.2 pg on column
Limit of Quantification (LOQ)1.0 pg on column

Visualizations

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramides are crucial signaling molecules involved in various cellular processes, including apoptosis (programmed cell death). External or internal stress signals can lead to an increase in cellular ceramide levels, which in turn can activate a cascade of events leading to cell death.

Ceramide_Apoptosis_Pathway Stress Stress Signals (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase Sphingomyelin Sphingomyelin Ceramide This compound Increase Sphingomyelin->Ceramide SMase Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide's role in the intrinsic apoptosis pathway.

Troubleshooting Workflow for Low Signal Intensity

This workflow provides a logical sequence of steps to diagnose the cause of a weak signal for this compound.

Troubleshooting_Workflow Start Low Signal for This compound Infusion Direct Infusion of Standard into MS Start->Infusion SignalOK Signal OK? Infusion->SignalOK CheckLC Troubleshoot LC System: - Check for leaks - Verify mobile phase - Inspect column SignalOK->CheckLC Yes CheckMS Troubleshoot MS: - Clean ion source - Tune and calibrate - Optimize parameters SignalOK->CheckMS No CheckSample Investigate Sample: - Re-prepare sample - Check for degradation - Verify concentration CheckLC->CheckSample CheckMS->CheckSample End Problem Resolved CheckSample->End

Caption: Systematic workflow for troubleshooting low MS signal.

References

Technical Support Center: C18:1-Ceramide Treatment & Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with exogenous C18:1-Ceramide treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cell death induced by exogenous this compound?

Exogenous this compound primarily induces cell death through the activation of apoptosis and lethal mitophagy.[1][2][3] It can trigger the intrinsic apoptotic pathway by forming channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins.[4][5] Additionally, this compound has been shown to induce endoplasmic reticulum (ER) stress and inhibit the pro-survival PI3K/AKT signaling pathway, further contributing to a reduction in cell viability.

Q2: My cells show high levels of cell death even in the vehicle control group. What could be the cause?

High cell death in vehicle control groups is often due to solvent toxicity. This compound is a lipid and requires an organic solvent for solubilization, typically Dimethyl Sulfoxide (DMSO) or ethanol (B145695). It is critical to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to your specific cell line. A solvent toxicity test should be performed to determine the maximum tolerated concentration, which is typically ≤ 0.1%.

Q3: I am observing inconsistent results between experiments. What are the potential sources of variability?

Inconsistent results can arise from several factors:

  • Ceramide Preparation: Inconsistent solubilization or precipitation of this compound in the culture medium. Ensure the stock solution is fully dissolved before diluting it into the final culture medium.

  • Cell Density: Variability in the number of cells seeded at the time of treatment can significantly impact the outcome.

  • Passage Number: Using cells of a high passage number may lead to altered sensitivity to treatment. It is advisable to use cells within a consistent and low passage range.

Q4: How does this compound interact with the Bcl-2 family of proteins?

This compound can form channels in the mitochondrial outer membrane, a process that is regulated by the Bcl-2 family of proteins. Anti-apoptotic Bcl-2 proteins, such as Bcl-xL and CED-9, can disassemble these ceramide-induced channels, thereby inhibiting the release of pro-apoptotic factors from the mitochondria. This suggests that the balance between ceramide levels and anti-apoptotic Bcl-2 protein expression can be a critical determinant of cell fate.

Troubleshooting Guides

Issue 1: Low or No Cell Death Observed After this compound Treatment
Possible Cause Troubleshooting Step
Sub-optimal Concentration The effective concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Insufficient Incubation Time The induction of cell death by this compound is time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Ceramide Degradation This compound can be metabolized by cells into non-toxic downstream products. Ensure the stability of the compound in your culture conditions.
Resistant Cell Line The cell line may have intrinsic resistance mechanisms, such as high expression of anti-apoptotic proteins (e.g., Bcl-2).
Issue 2: this compound Precipitates in Culture Medium
Possible Cause Troubleshooting Step
Poor Solubility This compound is highly hydrophobic. Ensure the stock solution is prepared at a high concentration in an appropriate solvent (e.g., DMSO, ethanol) and is fully dissolved before further dilution. A solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) has also been reported to aid in dispersing natural ceramides (B1148491) in aqueous solutions.
Final Concentration Too High The final concentration of this compound in the aqueous culture medium may exceed its solubility limit.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Cell Viability Assays

Cell TypeThis compound ConcentrationIncubation TimeReference
U251 and A172 glioma cells20 µM48 hours
Head and Neck Squamous Cell Carcinoma (HNSCC)Not specified, but shown to suppress tumor growthNot specified

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Treatment
  • Stock Solution Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Solubilization: Gently warm the solution and vortex or sonicate briefly to ensure the ceramide is fully dissolved.

  • Working Solution: Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration immediately before adding to the cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the organic solvent to the culture medium.

Protocol 2: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound and the vehicle control for the desired duration.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

cluster_0 Troubleshooting Workflow Start Start: Cell Viability Issue High_Control_Death High Death in Vehicle Control? Start->High_Control_Death Inconsistent_Results Inconsistent Results? High_Control_Death->Inconsistent_Results No Solvent_Toxicity Check Solvent Concentration (≤0.1%) High_Control_Death->Solvent_Toxicity Yes Low_Cell_Death Low/No Cell Death? Inconsistent_Results->Low_Cell_Death No Check_Prep Review Ceramide Prep & Cell Density Inconsistent_Results->Check_Prep Yes Optimize_Conditions Optimize Concentration & Time Low_Cell_Death->Optimize_Conditions Yes End Resolution Low_Cell_Death->End No Solvent_Toxicity->End Check_Prep->End Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound experiments.

cluster_1 This compound Induced Cell Death Pathway C18_Ceramide Exogenous this compound ER_Stress ER Stress C18_Ceramide->ER_Stress PI3K_AKT Inhibition of PI3K/AKT Pathway C18_Ceramide->PI3K_AKT Mitochondria Mitochondria C18_Ceramide->Mitochondria Apoptosis Apoptosis ER_Stress->Apoptosis PI3K_AKT->Apoptosis Ceramide_Channels Ceramide Channel Formation Mitochondria->Ceramide_Channels Mitophagy Lethal Mitophagy Mitochondria->Mitophagy Pro_Apoptotic_Release Release of Pro-apoptotic Proteins Ceramide_Channels->Pro_Apoptotic_Release Bcl2 Anti-apoptotic Bcl-2 Proteins Bcl2->Ceramide_Channels Caspase_Activation Caspase Activation Pro_Apoptotic_Release->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Signaling pathways of this compound-induced cell death.

References

Technical Support Center: Optimizing In Vivo Delivery of C18:1-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing in vivo delivery protocols for C18:1-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.

FAQs: General Questions

Q1: What are the main challenges in delivering this compound in vivo?

A1: The primary challenge with in vivo delivery of this compound is its poor aqueous solubility. This lipophilic molecule tends to precipitate in aqueous environments, such as blood or saline, leading to low bioavailability and potential for embolism. Consequently, a carefully designed delivery vehicle is crucial for effective systemic administration.

Q2: What are the common delivery routes for this compound in animal models?

A2: The most common routes for administering this compound in animal models, such as mice, are intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of route often depends on the desired pharmacokinetic profile and the specific research question.

Q3: What are the general safety considerations for in vivo this compound administration?

A3: High doses of ceramides (B1148491) can induce cellular stress and toxicity. It is essential to perform dose-response studies to determine the optimal therapeutic window. Vehicle components, such as DMSO or surfactants, can also contribute to toxicity. Therefore, it is crucial to include vehicle-only control groups in your experiments to differentiate the effects of the vehicle from those of this compound.

Troubleshooting Guides

Solvent-Based Delivery Issues

Q4: My this compound solution is precipitating upon injection. How can I prevent this?

A4: Precipitation is a common issue due to the hydrophobic nature of this compound. Here are some troubleshooting steps:

  • Optimize Vehicle Composition: Ensure you are using a suitable co-solvent system. A common approach is to first dissolve the ceramide in an organic solvent like DMSO and then dilute it with a carrier oil (e.g., corn oil) or an aqueous solution containing a surfactant (e.g., Tween 80) and a solubilizing agent (e.g., PEG300).

  • Sonication: After preparing the formulation, sonicate the solution to create a fine emulsion and reduce particle size. This can improve stability and reduce the likelihood of precipitation.

  • Warm the Solution: Gently warming the solution to just below the animal's body temperature before injection can help maintain solubility.

  • Injection Rate: A slow and steady injection rate can facilitate better mixing with physiological fluids and reduce the chances of rapid precipitation at the injection site.

Q5: I'm observing signs of toxicity (e.g., lethargy, ruffled fur) in my vehicle control group. What could be the cause?

A5: Vehicle components themselves can cause toxicity. Consider the following:

  • DMSO Concentration: High concentrations of DMSO can be toxic. Aim to keep the final DMSO concentration in the injected volume as low as possible, ideally below 10%.

  • Surfactant Levels: Surfactants like Tween 80 can also cause adverse reactions. Use the minimum concentration necessary to maintain a stable emulsion.

  • Pharmaceutical-Grade Reagents: Whenever possible, use pharmaceutical-grade vehicle components to minimize impurities that could contribute to toxicity.[1]

Liposomal Delivery Issues

Q6: I'm having trouble forming stable this compound liposomes. What are the key parameters to consider?

A6: The stability of liposomes depends on their composition and preparation method. Key parameters include:

  • Lipid Composition: The choice of phospholipids (B1166683) is critical. Using a mixture of lipids with different properties, such as a structural phospholipid (e.g., DSPC), cholesterol to modulate membrane fluidity, and a PEGylated lipid (e.g., DSPE-PEG2000) to increase circulation time, is recommended.

  • Ceramide Concentration: High concentrations of ceramide can destabilize the lipid bilayer. It's important to optimize the molar ratio of this compound to the other lipids in the formulation.

  • Hydration Temperature: The hydration of the lipid film should be performed above the phase transition temperature (Tc) of all lipid components to ensure proper vesicle formation.

  • Sonication/Extrusion: After hydration, sonication or extrusion through polycarbonate membranes of a defined pore size is necessary to produce unilamellar vesicles of a consistent size.

Q7: The encapsulation efficiency of my this compound liposomes is low. How can I improve it?

A7: Low encapsulation efficiency of a lipophilic drug like this compound, which resides within the lipid bilayer, is often related to the formulation's capacity. To improve this:

  • Optimize Lipid Ratios: Experiment with different molar ratios of this compound to phospholipids.

  • Thin-Film Hydration Method: Ensure the lipid film is thin and evenly distributed before hydration. A thick or uneven film can lead to incomplete hydration and poor incorporation of the ceramide into the liposomes.

  • Hydration Volume: Use a sufficient volume of hydration buffer to fully hydrate (B1144303) the lipid film.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound using a Solvent-Based Vehicle

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tween 80

  • Polyethylene glycol 300 (PEG300)

  • Sterile saline (0.9% NaCl)

2. Vehicle Preparation (Example Formulation):

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a sterile tube, prepare the vehicle by mixing:

    • 10% DMSO

    • 5% Tween 80

    • 40% PEG300

    • 45% sterile saline

  • Vortex the mixture thoroughly.

3. Dosing Solution Preparation:

  • Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 250 µL).

  • Vortex the final dosing solution vigorously and sonicate if necessary to ensure a homogenous suspension.

4. Administration:

  • Restrain the mouse appropriately.

  • Inject the this compound solution intraperitoneally into the lower right quadrant of the abdomen at a 30-40° angle.[2]

  • Administer a consistent volume based on the animal's body weight (e.g., 10 mL/kg).[2]

Protocol 2: Intravenous (i.v.) Injection of this compound using a Liposomal Formulation

1. Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Sterile phosphate-buffered saline (PBS), pH 7.4

2. Liposome (B1194612) Preparation (Thin-Film Hydration Method):

  • In a round-bottom flask, dissolve this compound, DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture at a desired molar ratio (e.g., 10:55:30:5).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C).

  • To produce unilamellar vesicles of a specific size, subject the hydrated liposome suspension to sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).

3. Administration:

  • For intravenous injection, a lateral tail vein is commonly used in mice.

  • The injection volume should be carefully controlled, typically around 100-200 µL for a 25g mouse.

Data Presentation: Comparison of Delivery Vehicle Characteristics

FeatureSolvent-Based Vehicle (DMSO/Tween 80/PEG300/Saline)Liposomal Formulation
Composition This compound, DMSO, Tween 80, PEG300, SalineThis compound, Phospholipids (e.g., DSPC), Cholesterol, PEGylated lipid (e.g., DSPE-PEG2000)
Preparation Simple mixing and sonicationMulti-step process: thin-film hydration, sonication/extrusion
Administration Route Primarily IntraperitonealIntravenous, Intraperitoneal
Potential for Precipitation High, especially at the injection siteLow, if formulated correctly
Potential for Vehicle Toxicity Moderate (depends on DMSO and Tween 80 concentration)Low, as components are generally biocompatible
Bioavailability Variable, can be limited by precipitationGenerally higher and more sustained release
Tissue Targeting Limited, passive distributionCan be modified with targeting ligands for specific tissues

Signaling Pathways and Experimental Workflows

This compound Induced Apoptosis Signaling Pathway

This compound can induce apoptosis through the intrinsic pathway by directly or indirectly promoting the activation of pro-apoptotic Bcl-2 family proteins, Bak and Bax.[3] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Apoptosis_Pathway This compound This compound Bak/Bax Bak/Bax This compound->Bak/Bax Activation Mitochondrion Mitochondrion Bak/Bax->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

This compound induced apoptosis pathway.
This compound and ER Stress Signaling Pathway

This compound can induce endoplasmic reticulum (ER) stress by disrupting ER calcium homeostasis, potentially through the inhibition of SERCA pumps.[4] This leads to the activation of the unfolded protein response (UPR) sensors PERK and IRE1α, triggering downstream signaling cascades that can culminate in apoptosis.[4][5]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum This compound This compound SERCA SERCA This compound->SERCA Inhibition ER Ca2+ ER Ca2+ SERCA->ER Ca2+ Depletion PERK PERK ER Ca2+->PERK Activation IRE1α IRE1α ER Ca2+->IRE1α Activation eIF2α eIF2α PERK->eIF2α Phosphorylation XBP1s XBP1s IRE1α->XBP1s Splicing ATF4 ATF4 eIF2α->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription XBP1s->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis

This compound induced ER stress pathway.
This compound and Autophagy Signaling Pathway

This compound can promote autophagy by upregulating the expression of Beclin-1, a key component of the class III PI3K complex that initiates autophagosome formation.[6] This process can lead to either cell survival or, in some contexts, autophagic cell death.

Autophagy_Pathway This compound This compound Beclin-1 Beclin-1 This compound->Beclin-1 Upregulation Class III PI3K Complex Class III PI3K Complex Beclin-1->Class III PI3K Complex Activation PI(3)P PI(3)P Class III PI3K Complex->PI(3)P Production ATG Proteins ATG Proteins PI(3)P->ATG Proteins Recruitment Autophagosome Formation Autophagosome Formation ATG Proteins->Autophagosome Formation Autophagy Autophagy Autophagosome Formation->Autophagy

This compound induced autophagy pathway.
Experimental Workflow for In Vivo this compound Delivery

The following diagram outlines a general experimental workflow for in vivo studies involving this compound.

Experimental_Workflow Start Start Formulation Prepare this compound Formulation (Solvent-based or Liposomal) Start->Formulation QC Quality Control (e.g., Particle Size, Concentration) Formulation->QC Animal Dosing Administer to Animals (i.p. or i.v.) QC->Animal Dosing Monitoring Monitor Animal Health and Phenotype Animal Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) Monitoring->Endpoint Data Analysis Data Analysis and Interpretation Endpoint->Data Analysis End End Data Analysis->End

General experimental workflow.

References

Technical Support Center: Synthesis of C18:1-Ceramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of C18:1-Ceramide analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex lipids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound (N-oleoyl-D-erythro-sphingosine)?

A1: The most prevalent method is the N-acylation of a D-erythro-sphingosine backbone with an activated form of oleic acid. This typically involves the use of oleoyl (B10858665) chloride or oleic acid activated with a coupling agent, such as a carbodiimide (B86325). Total synthesis from simpler precursors like L-serine is also possible for generating specific stereoisomers or labeled analogs, but this approach is more complex. A common procedure involves the direct coupling of sphingosine (B13886) and oleic acid using a mixed carbodiimide, which can yield 60-75% of the desired ceramide[1].

Q2: Why is the use of protecting groups necessary in the synthesis of this compound analogs?

A2: The sphingosine backbone contains three reactive functional groups: a primary and a secondary hydroxyl group, and a primary amino group. During the N-acylation step, it is crucial to selectively acylate the amino group without acylating the hydroxyl groups. Protecting groups are temporarily installed on the hydroxyl groups to prevent unwanted side reactions. Furthermore, in more complex syntheses involving modifications to the sphingosine backbone, orthogonal protecting groups are essential to allow for the selective deprotection and reaction at specific sites.

Q3: What are some common challenges encountered during the purification of this compound analogs?

A3: Purification of this compound analogs can be challenging due to their amphiphilic nature and the presence of structurally similar byproducts. Common issues include:

  • Co-elution with unreacted starting materials: Sphingosine and oleic acid can be difficult to separate from the product due to similar polarities.

  • Separation of diastereomers: If racemic starting materials are used, the resulting diastereomeric ceramides (B1148491) may be difficult to separate by standard column chromatography[1].

  • Product loss due to aggregation: The amphiphilic nature of ceramides can lead to the formation of aggregates, which may complicate purification and handling.

Silicic acid column chromatography is a frequently used technique for the purification of sphingolipids[2][3]. Thin-layer chromatography (TLC) is also a valuable tool for monitoring the reaction progress and optimizing the separation conditions[1][4].

Q4: How can I confirm the identity and purity of my synthesized this compound analog?

A4: A combination of analytical techniques is recommended for full characterization:

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis[5][6]. The fragmentation pattern can reveal the composition of both the sphingoid base and the N-acyl chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the overall structure, including the presence of the characteristic trans double bond in the sphingosine backbone and the cis double bond in the oleoyl chain. Conformational studies of ceramides have also been performed using NMR[7].

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the final product by comparing its Rf value to that of a standard and checking for the presence of impurities[8].

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide, hydroxyl, and alkenyl groups[1].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield (<50%) 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (temperature, solvent, catalyst). 4. Inefficient activation of oleic acid.1. Monitor the reaction by TLC to ensure completion. 2. Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Systematically vary the temperature, solvent, and catalyst to find the optimal conditions. 4. Ensure the coupling agent is fresh and used in the correct stoichiometry. If using oleoyl chloride, ensure it is free of HCl.
Presence of Multiple Products on TLC 1. Acylation of hydroxyl groups (O-acylation) in addition to the desired N-acylation. 2. Isomerization of the double bond in the oleoyl chain. 3. Formation of diastereomers if using racemic starting materials. 4. Side reactions with the solvent or impurities.1. Protect the hydroxyl groups of sphingosine before N-acylation. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or acetonides. 2. Avoid harsh acidic or basic conditions and high temperatures. Use of radical scavengers may be beneficial. 3. Use stereochemically pure starting materials (e.g., D-erythro-sphingosine). 4. Use high-purity, dry solvents and reagents.
Difficulty in Purifying the Product by Column Chromatography 1. Similar polarity of the product and unreacted starting materials or byproducts. 2. Tailing of the product on the silica (B1680970) gel column. 3. Product is insoluble in the loading solvent.1. Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary. 2. Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to reduce tailing. 3. Use a minimal amount of a more polar solvent to dissolve the crude product before loading it onto the column.
Product Degradation During Storage 1. Oxidation of the double bonds in the sphingosine and oleoyl chains. 2. Hydrolysis of the amide bond.1. Store the purified this compound analog as a solid or in an organic solvent (e.g., chloroform) at low temperatures (-20°C or -80°C) under an inert atmosphere. 2. Ensure the product is stored in a dry environment.
Inconsistent Mass Spectrometry Results 1. Formation of different adducts (e.g., [M+H]+, [M+Na]+, [M+K]+). 2. In-source fragmentation. 3. Presence of impurities.1. Analyze the mass spectrum for common adducts. The choice of solvent and additives can influence adduct formation. 2. Optimize the ionization source parameters (e.g., cone voltage) to minimize in-source fragmentation. 3. Purify the sample further and re-analyze.

Quantitative Data Summary

Table 1: Reported Yields for Ceramide Synthesis

Synthetic MethodAcyl ChainStarting MaterialYield (%)Reference
Mixed Carbodiimide CouplingSaturated and Unsaturated Fatty AcidsSphing-4-enine or Sphinganine60-75[1]

Table 2: Purity of Commercially Available this compound

ProductPurityAnalytical MethodSupplier
C18:1 Ceramide (d18:1/18:1(9Z))>99%TLCAvanti Polar Lipids[8][9]
C18:1 Ceramide (d18:1/18:1(9Z))≥98%Not specifiedCayman Chemical[10]

Experimental Protocols

Protocol 1: General Procedure for the N-acylation of Sphingosine using a Carbodiimide Coupling Agent [1]

  • Dissolve Sphingosine: Dissolve D-erythro-sphingosine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.

  • Add Oleic Acid: Add an equimolar amount of oleic acid to the solution.

  • Add Coupling Agent: Add a slight excess (1.1-1.2 equivalents) of a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the sphingosine is consumed.

  • Work-up: Filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis dissolve_sphingosine Dissolve Sphingosine and Oleic Acid add_reagents Add Coupling Agent and Catalyst dissolve_sphingosine->add_reagents 1 reaction Stir at Room Temperature add_reagents->reaction 2 filter Filter Urea Byproduct reaction->filter 3 wash Aqueous Wash filter->wash 4 dry_concentrate Dry and Concentrate wash->dry_concentrate 5 chromatography Column Chromatography dry_concentrate->chromatography 6 analysis Characterization (MS, NMR) chromatography->analysis 7

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_reaction Reaction Complete? start->check_reaction check_conditions Optimize Reaction Conditions check_reaction->check_conditions No multiple_spots Multiple Spots on TLC? check_reaction->multiple_spots Yes check_reagents Check Reagent Purity & Activity check_conditions->check_reagents check_reagents->check_reaction use_protecting_groups Use Protecting Groups for OH multiple_spots->use_protecting_groups Yes purification_issue Purification Difficulty? multiple_spots->purification_issue No check_isomerization Check for Isomerization/ Oxidation use_protecting_groups->purification_issue check_isomerization->purification_issue optimize_chromatography Optimize Chromatography Solvent System purification_issue->optimize_chromatography Yes end_ok Successful Synthesis purification_issue->end_ok No optimize_chromatography->end_ok

Caption: A troubleshooting flowchart for this compound analog synthesis.

ceramide_pathways cluster_denovo De Novo Synthesis (ER) cluster_salvage Salvage Pathway cluster_downstream Downstream Metabolism serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine Sphinganine serine_palmitoyl_coa->sphinganine SPT dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS ceramide Ceramide (C18:1) dihydroceramide->ceramide DEGS complex_sphingolipids Complex Sphingolipids sphingosine Sphingosine complex_sphingolipids->sphingosine Ceramidase sphingosine->ceramide CerS1 (for C18) sphingomyelin Sphingomyelin ceramide->sphingomyelin glucosylceramide Glucosylceramide ceramide->glucosylceramide ceramide_1_phosphate Ceramide-1-Phosphate ceramide->ceramide_1_phosphate sphingomyelin->ceramide SMase

Caption: Simplified overview of ceramide metabolic pathways.

References

Validation & Comparative

Comparative analysis of C18:1-Ceramide levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative levels of C18:1-Ceramide in various physiological and pathological states. This guide provides an objective comparison supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Ceramides (B1148491), a class of bioactive sphingolipids, are integral components of cellular membranes and key signaling molecules involved in a myriad of cellular processes, including apoptosis, cell growth, and differentiation.[1][2][3][4][5][6][7] The specific acyl chain length of ceramides dictates their biological function, with this compound (oleoyl-ceramide) emerging as a significant player in both maintaining cellular homeostasis and driving disease progression. This guide provides a comparative analysis of this compound levels in healthy versus diseased states, offering valuable insights for researchers and clinicians in the fields of drug development and disease diagnostics.

Comparative Analysis of this compound Levels

The following table summarizes the observed changes in this compound levels across various diseases compared to healthy controls. These alterations highlight the potential of this compound as a biomarker and therapeutic target.

Disease StateTissue/Sample TypeChange in this compound LevelsKey Findings & Associations
Cardiovascular Diseases
Atherosclerotic Cardiovascular Disease (ASCVD)Plasma Extracellular VesiclesAssociated with Major Adverse Cardiovascular Events (MACE)A specific ceramide–PC combination [Cer(d18:1/16:0)/PC(16:0/22:5) ratio] was linked to MACE.[8]
Acute Myocardial Infarction (AMI)PlasmaElevatedSpecific ceramide ratios, including those involving C18:1 backbone, are associated with cardiovascular risk and adverse outcomes.[9]
Heart FailurePlasmaElevatedHigher levels of certain ceramides, including those with a d18:1 backbone, are associated with an increased risk of death or admission in heart failure patients.[10]
Metabolic Diseases
ObesityPlasma/TissuesElevatedIncreased levels of specific acyl-chain ceramides, including C18:1, are observed in obese human and animal models.[11]
Type 2 DiabetesPlasmaElevatedPlasma ceramides, including those with a C18:1 backbone, are associated with higher insulin (B600854) levels and insulin resistance.[12][13]
Neurodegenerative Diseases
Alzheimer's Disease (AD)Brain TissueElevatedIncreased levels of C18:1 ceramide are observed in the brains of AD patients.[14]
Parkinson's Disease (PD)Brain TissueDysregulatedLevels of C18:1 ceramide are dysregulated in post-mortem PD brains.[15]
Traumatic Brain Injury (TBI)Brain TissueDysregulatedC18:1 ceramide levels are dysregulated within 24 hours after the injury.[14]
Cancer
Head and Neck Squamous Cell Carcinoma (HNSCC)Tumor TissueReducedEndogenous C18-ceramide levels are significantly decreased in the majority of human HNSCC tissues compared to normal tissues.[16][17] C18-ceramide has been shown to suppress tumor growth.[1]
GliomaTumor TissueSignificantly LowerC18-ceramide was found to be significantly lower in glioma tumor tissues compared with controls.[5][16]

Experimental Protocols

The quantification of this compound is predominantly achieved through high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive and specific method allows for the accurate measurement of various ceramide species in complex biological matrices.

Sample Preparation (General Protocol)
  • Lipid Extraction: Lipids are extracted from biological samples (e.g., plasma, tissue homogenates) using a double extraction procedure with a mixture of methanol (B129727) and chloroform.[18]

  • Internal Standard Spiking: A known amount of a non-naturally occurring ceramide internal standard (e.g., C17-Ceramide) is added to the sample to account for variations in extraction efficiency and instrument response.[18][19]

  • Sample Concentration: The lipid extract is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., Pursuit 3 Diphenyl column).[18] A mobile phase gradient consisting of solvents like acetonitrile (B52724) with formic acid and ammonium (B1175870) acetate (B1210297) is used to separate the different ceramide species.[18]

  • Mass Spectrometric Detection: The separated ceramides are introduced into a tandem mass spectrometer operating in the positive ion mode.[18] Multiple reaction monitoring (MRM) is used for the selective detection and quantification of this compound and the internal standard based on their specific precursor-to-product ion transitions.[20]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of this compound standards.[18][19]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its involvement in complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of disease and identifying potential therapeutic targets.

Caption: Overview of the major pathways of ceramide metabolism.

The diagram above illustrates the three main pathways for ceramide generation: de novo synthesis, the salvage pathway, and the hydrolysis of sphingomyelin.[8][21] Ceramide synthases (CerS) play a crucial role in determining the acyl chain length of the resulting ceramide.[2][12] Specifically, CerS1 is primarily responsible for the synthesis of C18-ceramides.[2][12]

Ceramide_Signaling_in_Apoptosis Stress Stimuli Stress Stimuli Ceramide Accumulation Ceramide Accumulation Stress Stimuli->Ceramide Accumulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Ceramide Accumulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

Elevated levels of ceramides, in response to various stress stimuli, can induce apoptosis through the mitochondrial pathway.[3] Ceramide accumulation leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

LCMS_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Internal Standard\nSpiking Internal Standard Spiking Lipid Extraction->Internal Standard\nSpiking LC Separation LC Separation Internal Standard\nSpiking->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: General experimental workflow for this compound quantification.

This workflow outlines the key steps involved in the quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

A Researcher's Guide to C18:1-Ceramide Quantification: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of C18:1-Ceramide in cellular processes, accurate and reliable quantification is paramount. As a key bioactive sphingolipid, this compound is implicated in numerous signaling pathways governing apoptosis, inflammation, and insulin (B600854) resistance. The choice of quantification method can significantly influence experimental outcomes and their interpretation. This guide provides a comprehensive comparison of the two most common analytical techniques for ceramide quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering insights into their respective strengths and limitations for the specific measurement of this compound.

Method Performance Comparison: Specificity is Key

The primary distinction between LC-MS/MS and commercially available ELISA kits for ceramide analysis lies in their specificity. LC-MS/MS has the capability to separate and specifically quantify individual ceramide species based on their unique mass-to-charge ratios, allowing for the precise measurement of this compound. In contrast, most commercially available ELISA kits detect a broader range of ceramides (B1148491), as the antibodies used are typically generated against the common ceramide backbone and may not discriminate between different acyl chain lengths (like C18:1). This makes ELISA a tool for measuring "total" ceramide levels rather than the specific C18:1 species.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity High: Can differentiate and quantify specific ceramide species (e.g., this compound).Low: Typically measures total ceramides, with limited specificity for this compound.
Sensitivity (LOD/LOQ) High: Limits of Detection (LOD) and Quantification (LOQ) are in the picogram to low nanogram per milliliter range.[1][2][3]Moderate to High: Detection ranges are typically in the picogram to nanogram per milliliter range.[4][5]
Linearity Excellent: Wide linear dynamic range.Good: Defined linear range, but narrower than LC-MS/MS.
Precision (CV%) High: Intra- and inter-assay coefficients of variation are typically low.Moderate: Intra- and inter-assay variability can be higher than with LC-MS/MS.
Accuracy/Recovery High: Excellent recovery rates, often corrected with stable isotope-labeled internal standards.Moderate: Recovery can be variable and is dependent on the sample matrix.
Throughput Lower: Sample preparation can be extensive, and run times are longer.High: Suitable for screening a large number of samples simultaneously.
Cost per Sample Higher: Requires expensive instrumentation and specialized personnel.Lower: More cost-effective for large-scale studies.
Expertise Required High: Requires significant expertise in instrument operation, method development, and data analysis.Moderate: Relatively straightforward protocol that can be performed in most standard laboratories.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

LC-MS/MS is widely regarded as the gold standard for lipidomics due to its superior sensitivity and specificity. The method involves the chromatographic separation of lipids followed by their mass-based detection and fragmentation for structural confirmation and quantification.

1. Sample Preparation:

  • Lipid Extraction: Lipids, including this compound, are extracted from biological samples (e.g., plasma, cell lysates, tissue homogenates) using a solvent system, most commonly a chloroform/methanol mixture.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) is added to each sample before extraction. This is crucial for correcting for variations in extraction efficiency and matrix effects, thereby ensuring high accuracy.

  • Sample Concentration: The extracted lipids are dried under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC system.

2. LC Separation:

  • Column: A reverse-phase column, such as a C18 or C8, is typically used to separate the different ceramide species based on their hydrophobicity.

  • Mobile Phase: A gradient elution is employed using two or more solvents, for example, water with a small percentage of formic acid and acetonitrile/isopropanol with formic acid. This allows for the sequential elution of different lipid classes and individual ceramide species.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common method for ionizing ceramide molecules.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly specific technique involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment of this compound). Monitoring this specific transition minimizes interference from other molecules in the sample.

4. Quantification:

  • The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the endogenous this compound to the peak area of the internal standard. This ratio is then compared to a standard curve generated using known concentrations of this compound.

General Ceramide ELISA Protocol (Competitive Assay)

ELISA is a plate-based immunoassay that utilizes the principle of competitive binding to measure the amount of a target analyte in a sample.

1. Principle of Competitive ELISA:

  • The wells of a microplate are pre-coated with a ceramide antigen.

  • The sample containing an unknown amount of ceramides is added to the wells along with a specific primary antibody that recognizes ceramide.

  • The ceramides in the sample and the ceramide coated on the plate compete for binding to the limited amount of primary antibody.

  • After incubation, unbound reagents are washed away.

2. Assay Procedure:

  • Standard and Sample Addition: A series of standards with known ceramide concentrations and the unknown samples are added to the wells of the microplate.

  • Primary Antibody Incubation: The primary antibody is added to all wells, and the plate is incubated.

  • Washing: The plate is washed to remove any unbound antibodies and antigens.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-Streptavidin) that binds to the primary antibody is added to the wells, followed by another incubation period.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme on the secondary antibody to produce a colored product.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of ceramides in the sample.

3. Quantification:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of total ceramides in the samples is then interpolated from this standard curve.

Visualizing the Context: Signaling and Workflow

To better understand the biological relevance of this compound and the analytical process, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.

C18_1_Ceramide_Signaling_Pathway cluster_stress Stress Stimuli cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Effects cluster_cellular_response Cellular Response TNF-α TNF-α Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis TNF-α->Sphingomyelin Hydrolysis Chemotherapy Chemotherapy De Novo Synthesis De Novo Synthesis Chemotherapy->De Novo Synthesis This compound This compound De Novo Synthesis->this compound Sphingomyelin Hydrolysis->this compound PP2A Activation PP2A Activation This compound->PP2A Activation JNK Activation JNK Activation This compound->JNK Activation Akt Inhibition Akt Inhibition PP2A Activation->Akt Inhibition Insulin Resistance Insulin Resistance Akt Inhibition->Insulin Resistance Apoptosis Apoptosis JNK Activation->Apoptosis Inflammation Inflammation JNK Activation->Inflammation

Caption: this compound signaling pathway.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS cluster_elisa ELISA Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Sample Concentration Sample Concentration Lipid Extraction->Sample Concentration LC Separation LC Separation Sample Concentration->LC Separation High Specificity Competitive Binding Competitive Binding Sample Concentration->Competitive Binding Lower Specificity MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis (this compound) Data Analysis (this compound) MS/MS Detection->Data Analysis (this compound) Colorimetric Detection Colorimetric Detection Competitive Binding->Colorimetric Detection Data Analysis (Total Ceramides) Data Analysis (Total Ceramides) Colorimetric Detection->Data Analysis (Total Ceramides)

Caption: this compound quantification workflow.

Conclusion: Choosing the Right Tool for the Job

ELISA , on the other hand, can be a valuable tool for high-throughput screening or for assessing general changes in total ceramide levels . It is more accessible, cost-effective, and requires less specialized expertise. However, researchers must be cautious in interpreting ELISA data in the context of this compound, as the results will reflect the abundance of multiple ceramide species.

Ultimately, the selection of the analytical method should be guided by the specific research question, the required level of specificity, and the available resources. For studies focused on the unique signaling functions of this compound, the investment in LC-MS/MS is justified to ensure data of the highest quality and reliability.

References

A Comparative Guide to the Biological Effects of C18:1-Ceramide and C16:0-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes. Historically viewed as a single functional class, it is now evident that the biological activity of ceramides is profoundly dictated by the length and saturation of their N-acyl chain. This guide provides an objective comparison of two prominent ceramide species: C16:0-Ceramide (palmitoyl-ceramide) and C18:1-Ceramide (oleoyl-ceramide), highlighting their distinct roles in cellular physiology and pathology with supporting experimental data and methodologies.

Comparative Analysis of Biological Effects

The structural difference between the saturated 16-carbon acyl chain of C16:0-Ceramide and the monounsaturated 18-carbon chain of this compound leads to vastly different interactions with cellular membranes and proteins, resulting in distinct downstream biological outcomes.

Metabolic Regulation and Insulin (B600854) Resistance

A significant body of research has implicated ceramides in the development of insulin resistance, a hallmark of type 2 diabetes. However, the specific contributions of C16:0 and C18:1 ceramides appear to be tissue-dependent.

  • C16:0-Ceramide: Accumulation of C16:0-Ceramide, primarily synthesized by Ceramide Synthase 6 (CerS6), is strongly linked to hepatic and adipose tissue insulin resistance. Studies indicate that C16:0-Ceramide can impair insulin signaling by disrupting the insulin receptor signaling cascade and impairing fatty acid oxidation in mitochondria. Genetic or pharmacological inhibition of CerS6 has been shown to reduce C16:0-Ceramide levels and ameliorate diet-induced obesity and insulin resistance in animal models.

  • This compound: In contrast, elevated levels of C18-derived ceramides are predominantly associated with insulin resistance in skeletal muscle. While the precise mechanisms are still under investigation, this compound is considered a leading contributor to fat-induced insulin resistance in this tissue.

Apoptosis and Cell Viability

The role of ceramides in programmed cell death is one of their most studied functions, with saturation of the acyl chain being a critical determinant of pro-apoptotic potency.

  • C16:0-Ceramide: Generally considered a potent pro-apoptotic molecule. It can incorporate into the mitochondrial outer membrane to form channels, increasing its permeability and facilitating the release of apoptotic factors. This activity is crucial in triacylglycerol-induced apoptosis in macrophages.

  • This compound: The presence of a cis-double bond in the oleoyl (B10858665) chain reduces its toxicity compared to its saturated counterpart, C18:0-Ceramide. While saturated C18:0-Ceramide is strongly pro-apoptotic, often through mechanisms like lethal mitophagy induction, this compound is significantly less toxic and in some contexts may not induce apoptosis.

Membrane Biophysics and Organization

The ability of ceramides to alter the physical properties of cellular membranes is central to their signaling function.

  • C16:0-Ceramide: Due to its saturated acyl chain, C16:0-Ceramide packs tightly with other lipids, promoting the formation of highly ordered, gel-like domains or "ceramide-rich platforms" within the membrane. This alteration in membrane fluidity can modulate the activity of membrane-bound proteins and facilitate signal transduction.

  • This compound: The kink introduced by the double bond in the oleoyl chain prevents tight packing. Consequently, this compound has a much weaker ability to induce ordered domains and tends to maintain membrane fluidity.

Data Presentation

Table 1: Summary of Comparative Biological Effects
Biological ProcessC16:0-Ceramide (Palmitoyl-ceramide)This compound (Oleoyl-ceramide)Key Pathways & Proteins Involved
Insulin Resistance Potent inducer, especially in liver and adipose tissue.Inducer in skeletal muscle.Akt/PKB signaling pathway, mitochondrial electron transport chain.
Apoptosis Strongly pro-apoptotic.Weakly pro-apoptotic or non-apoptotic.Mitochondrial outer membrane permeabilization, caspase activation.
Membrane Fluidity Decreases fluidity, promotes formation of rigid, ordered domains.Minimal effect on fluidity, does not form ordered domains.Lipid raft organization, protein clustering.
Inflammation Can promote inflammation (e.g., increased TNF-α secretion).Role is less defined.Cytokine signaling pathways.
Cardiovascular Health Elevated levels associated with adverse cardiac events.Association is less clear, though general ceramide elevation is a risk factor.eNOS uncoupling, Reactive Oxygen Species (ROS) generation.

Signaling and Workflow Diagrams

Ceramide_Synthesis_Pathways ser_pal Serine + Palmitoyl-CoA dhCer Dihydroceramide ser_pal->dhCer SPT (Rate-limiting) lab_denovo De Novo Pathway cer Ceramide dhCer->cer DEGS1 sphin Sphingosine cer->sphin Ceramidase sm Sphingomyelin cer->sm SMS gcs Glucosylceramide cer->gcs GCS c16cer C16:0-Ceramide sphin->cer CerS1-6 lab_salvage Salvage Pathway sm->cer SMase (e.g., aSMase, nSMase) lab_smase Sphingomyelinase Pathway cers6 CerS6 cers6->c16cer specific synthesis pal Palmitoyl-CoA (C16:0) pal->cers6

Figure 1: Major pathways of ceramide biosynthesis.

Insulin_Resistance_Pathway HFD High-Fat Diet (Palmitate) CerS6 ↑ CerS6 Activity HFD->CerS6 C16 ↑ C16:0-Ceramide CerS6->C16 PP2A ↑ PP2A Activity C16->PP2A PKCz ↑ PKCζ Activity C16->PKCz pAkt p-Akt (Active) PP2A->pAkt dephosphorylates Akt Akt (PKB) PKCz->Akt inhibits activation Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K PI3K->Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Figure 2: C16:0-Ceramide's role in hepatic insulin resistance.

Figure 3: Differential impact on cell membrane organization.

LC_MS_Workflow sample 1. Cell/Tissue Homogenization extract 2. Lipid Extraction (e.g., Bligh-Dyer method) sample->extract dry 3. Solvent Evaporation (under Nitrogen) extract->dry resuspend 4. Resuspend in LC Mobile Phase dry->resuspend lc 5. Liquid Chromatography (LC) (Reversed-Phase Separation) resuspend->lc ms 6. Tandem Mass Spectrometry (MS/MS) (Ionization and Fragmentation) lc->ms data 7. Data Acquisition (MRM/SRM Transitions) ms->data quant 8. Quantification (vs. Internal Standards) data->quant

Figure 4: General workflow for ceramide analysis by LC-MS/MS.

Experimental Protocols

Protocol 1: Quantification of C16:0 and this compound by LC-MS/MS

This protocol outlines the gold-standard method for the specific quantification of ceramide species from cell or tissue samples.

1. Materials and Reagents:

  • Cell or tissue homogenate

  • Internal Standards: C16:0-Ceramide-d7, this compound-d7

  • Chloroform, Methanol, Water (HPLC grade)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in isopropanol (B130326) (Mobile Phase B)

  • Glass vials, Nitrogen evaporator, Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

2. Procedure:

  • Sample Preparation: Homogenize ~10-20 mg of tissue or 1-5 million cells in a glass tube. Add a known quantity of deuterated internal standards for each ceramide species to be quantified.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a 2:1:0.8 mixture of Chloroform:Methanol:Water to the homogenate.

    • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) into a new glass vial.

  • Drying and Reconstitution:

    • Evaporate the solvent from the organic phase to complete dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of a 1:1 mixture of Mobile Phase A and B.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 column.

    • Separate the lipids using a gradient elution, for example, starting at 65% Mobile Phase B and ramping up to 100% B over several minutes.

    • The eluate is directed to the mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each ceramide species and its corresponding internal standard (e.g., for C16:0-Ceramide and its standard).

  • Quantification:

    • Integrate the peak areas for each endogenous ceramide and its corresponding internal standard.

    • Calculate the concentration of each ceramide species by comparing the ratio of the endogenous peak area to the internal standard peak area against a standard curve.

Protocol 2: Assessment of Insulin Signaling (Akt Phosphorylation) by Western Blot

This protocol assesses the inhibitory effect of ceramides on a key node in the insulin signaling pathway.

1. Materials and Reagents:

  • Hepatocytes (e.g., HepG2) or myotubes (e.g., C2C12)

  • C16:0-Ceramide, this compound (solubilized with BSA)

  • Insulin (100 nM)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer buffer, PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

2. Procedure:

  • Cell Treatment:

    • Seed cells and grow to ~80% confluency. Serum-starve cells for 4-6 hours.

    • Pre-treat cells with either C16:0-Ceramide (e.g., 50 µM), this compound (e.g., 50 µM), or vehicle control for 2-4 hours.

    • Stimulate with 100 nM insulin for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total-Akt to serve as a loading control.

    • Quantify band intensities and express the results as the ratio of phospho-Akt to total-Akt.

Conclusion

The biological effects of ceramides are not monolithic; they are highly dependent on the specific molecular species. C16:0-Ceramide and this compound, while structurally similar, exert distinct and sometimes opposing effects on critical cellular functions, including metabolic signaling, apoptosis, and membrane biophysics. C16:0-Ceramide is a key mediator of lipotoxicity, driving insulin resistance and apoptosis through its potent ability to induce membrane rigidity. In contrast, the unsaturated this compound has a much milder impact, reflecting a more nuanced role in cell signaling. For researchers and drug development professionals, understanding these chain-length-specific differences is paramount for accurately interpreting disease pathology and for designing targeted therapeutic strategies that modulate specific ceramide synthesis or signaling pathways.

Unveiling the Role of C18:1-Ceramide: A Comparative Guide to Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of genetic knockout models used to validate the function of C18:1-ceramide. We provide a comprehensive overview of experimental data, detailed methodologies, and visual representations of key biological pathways.

Ceramides, a class of sphingolipids, are crucial signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and insulin (B600854) resistance. The specific biological function of a ceramide molecule is largely determined by the length of its N-acyl chain. This compound, in particular, has garnered significant attention for its roles in metabolic diseases and neurodegenerative disorders. Genetic knockout models, which involve the targeted deletion of genes responsible for ceramide metabolism, have been instrumental in elucidating the precise functions of this compound. This guide will delve into the findings from these models, offering a comparative analysis to aid in experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing genetic knockout models to investigate the role of this compound and its primary synthesizing enzyme, Ceramide Synthase 1 (CerS1).

Table 1: Impact of CerS1 Knockout on Ceramide Levels and Phenotype in Mice

ModelTissueC18:0-Ceramide ChangeThis compound ChangeKey PhenotypesReference
Global CerS1 KnockoutBrainDecreasedNot specified, but CerS1 synthesizes C18 and C18:1 ceramidesNeurodegeneration, Purkinje cell loss[1]
Muscle-specific CerS1 KnockoutSkeletal MuscleDecreasedNot specified, but CerS1 synthesizes C18 and C18:1 ceramidesMuscle atrophy, impaired strength, improved systemic glucose homeostasis[1][2]
High-Fat Diet (HFD)-fed mice with muscle-specific CerS1 knockoutSkeletal MuscleReducedNot specified, but CerS1 synthesizes C18 and C18:1 ceramidesProtection from HFD-induced insulin resistance[2]

Table 2: Effects of siRNA-mediated Knockdown of Ceramide Synthases in Cell Lines

Cell LineTargeted GeneC18:0-Ceramide ChangeThis compound ChangeOther Significant ChangesReference
HEK293CerS1 (using inhibitor P053)Reduced by 53% with 100 nM P053Not specifiedSelective reduction of C18 Hexosylceramide (HexCer) and C18 Sphingomyelin (SM)[3]
MCF-7CerS1No significant decreaseDecreasedSlight reduction in C18:0-SM levels[4]
U251 and A172 Glioma CellsCERS1 OverexpressionIncreasedNot specifiedInhibited cell viability, induced lethal autophagy[5]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, we have generated diagrams using the DOT language. These diagrams illustrate the de novo ceramide synthesis pathway, the experimental workflow for generating and analyzing knockout models, and a key signaling pathway influenced by C18-ceramide.

G cluster_0 De Novo Ceramide Synthesis Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPTLC Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS1-6 (Ceramide Synthases) Ceramide Ceramide Dihydroceramide->Ceramide DEGS1

Caption: De Novo Ceramide Synthesis Pathway.

G cluster_1 Experimental Workflow for Genetic Knockout Models Generation of Knockout Model Generation of Knockout Model Phenotypic Analysis Phenotypic Analysis Generation of Knockout Model->Phenotypic Analysis Tissue/Cell Collection Tissue/Cell Collection Generation of Knockout Model->Tissue/Cell Collection Data Interpretation Data Interpretation Phenotypic Analysis->Data Interpretation Lipidomics (Mass Spectrometry) Lipidomics (Mass Spectrometry) Tissue/Cell Collection->Lipidomics (Mass Spectrometry) Gene/Protein Expression Analysis Gene/Protein Expression Analysis Tissue/Cell Collection->Gene/Protein Expression Analysis Lipidomics (Mass Spectrometry)->Data Interpretation Gene/Protein Expression Analysis->Data Interpretation

Caption: Experimental Workflow for Genetic Knockout Models.

G cluster_2 C18-Ceramide Induced Lethal Mitophagy C18-Ceramide C18-Ceramide Mitochondria Mitochondria C18-Ceramide->Mitochondria targets LC3B-II LC3B-II C18-Ceramide->LC3B-II interacts with Mitophagy Mitophagy Mitochondria->Mitophagy Autophagosome Autophagosome LC3B-II->Autophagosome localizes to Autophagosome->Mitochondria engulfs Cell Death Cell Death Mitophagy->Cell Death

Caption: C18-Ceramide Induced Lethal Mitophagy.

Detailed Experimental Protocols

A clear and reproducible methodology is the cornerstone of scientific advancement. Below are detailed protocols for key experiments cited in the literature on this compound knockout models.

Generation of Tissue-Specific CerS1 Knockout Mice
  • Vector Construction: A targeting vector is designed to flank exon 4 of the CerS1 gene with loxP sites. This construct is then electroporated into embryonic stem (ES) cells.

  • ES Cell Screening and Blastocyst Injection: Successfully targeted ES cell clones are identified via Southern blotting or PCR and injected into blastocysts.

  • Generation of Chimeric and Germline Transmitting Mice: Chimeric mice are generated and bred to establish germline transmission of the floxed CerS1 allele.

  • Tissue-Specific Knockout: To achieve muscle-specific knockout, mice carrying the floxed CerS1 allele are crossed with mice expressing Cre recombinase under the control of a muscle-specific promoter (e.g., Muscle Creatine Kinase - MCK). The resulting offspring will have the CerS1 gene excised specifically in skeletal muscle.

Lipid Extraction and Mass Spectrometry Analysis
  • Tissue Homogenization: Frozen tissue samples are homogenized in a suitable buffer.

  • Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method. Briefly, a mixture of chloroform, methanol, and water is added to the homogenate, followed by centrifugation to separate the organic and aqueous phases. The lower organic phase containing the lipids is collected.

  • Mass Spectrometry: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 reverse-phase column is typically used for separation. Ceramides are identified and quantified based on their specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode. Internal standards (e.g., C17:0-ceramide) are used for absolute quantification.[6]

siRNA-mediated Gene Knockdown in Cell Culture
  • Cell Seeding: Cells (e.g., HEK293, MCF-7) are seeded in 6-well plates to reach 50-70% confluency at the time of transfection.

  • Transfection: Small interfering RNA (siRNA) oligonucleotides targeting the specific ceramide synthase (e.g., CerS1) or a non-targeting control are transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Cells are incubated for 48-72 hours post-transfection to allow for target gene knockdown.

  • Validation of Knockdown: The efficiency of knockdown is assessed by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) and/or protein levels by Western blotting.

Comparison of Knockout Models and Alternatives

Whole-body knockout models provide insights into the overall physiological role of a gene. However, the observed phenotype may be a composite of effects from multiple tissues. For instance, global CerS1 knockout in mice leads to severe neurodegeneration, which could mask more subtle metabolic phenotypes.[1]

Tissue-specific knockout models , such as the muscle-specific CerS1 knockout, offer a more refined approach to dissect the function of a gene in a particular organ. These models have been crucial in demonstrating the specific role of muscle C18-ceramide in regulating systemic glucose homeostasis and insulin sensitivity.[1][2]

siRNA-mediated knockdown in cell culture is a rapid and cost-effective method to study gene function. It allows for high-throughput screening and detailed mechanistic studies that may be challenging in animal models. However, the knockdown is transient, and off-target effects can be a concern. Furthermore, the cellular context may not fully recapitulate the complex physiology of a whole organism.

Pharmacological inhibition , using specific inhibitors like P053 for CerS1, represents another valuable tool.[3] This approach allows for temporal control of protein function and can be applied both in vitro and in vivo. However, the specificity of inhibitors must be rigorously validated to avoid off-target effects.

References

A Comparative Analysis of Synthetic vs. Natural C18:1-Ceramide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the properties, biological activity, and experimental considerations of synthetic and natural C18:1-Ceramide.

Ceramides (B1148491) are a critical class of bioactive sphingolipids that function as key second messengers in a multitude of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. Among the various ceramide species, this compound, containing a sphingosine (B13886) base and an oleic acid acyl chain, is a subject of significant research interest. This guide provides a comparative overview of synthetic and natural this compound, offering experimental data and protocols to aid researchers in selecting the appropriate molecule for their studies and ensuring robust and reproducible results.

Physicochemical Properties

The fundamental assumption in utilizing synthetic this compound is that if it possesses the natural D-erythro stereochemistry, it will exhibit physicochemical and biological properties identical to its naturally occurring counterpart. Commercially available synthetic C18:1-Ceramides are synthesized to mimic the structure of the endogenous molecule. The primary practical difference lies in their source and purity. Natural this compound is typically isolated from biological sources, which can result in co-purification of other lipid species. In contrast, synthetic this compound is produced through chemical synthesis, offering high purity and batch-to-batch consistency.

The inherent lipophilicity and poor water solubility of long-chain ceramides like this compound present a significant challenge for in vitro studies.[1] Both natural and synthetic forms are practically insoluble in aqueous media. Therefore, proper solubilization techniques are crucial for their use in cell culture experiments.

PropertySynthetic this compound (d18:1/18:1(9Z))Natural this compound
Molecular Formula C₃₆H₆₉NO₃C₃₆H₆₉NO₃
Molecular Weight 563.94 g/mol 563.94 g/mol
Synonyms N-oleoyl-D-erythro-sphingosineCer(d18:1/18:1)
Solubility (Aqueous) InsolubleInsoluble
Solubility (Organic) Soluble in Chloroform, Ethanol (when heated), DMF, and Chloroform:Methanol (2:1)[2]Expected to have similar solubility to the synthetic version.
Purity Typically >98%Varies depending on the isolation and purification method.
Source Chemical SynthesisIsolated from biological tissues (e.g., brain, skin).

Biological Activity: A Comparative Overview

Direct experimental studies exclusively comparing the biological activity of highly purified natural this compound with its synthetic equivalent are limited in publicly available literature. However, the vast body of research on ceramide biology often utilizes synthetic, cell-permeable, short-chain ceramides (e.g., C2, C6-ceramide) to mimic the effects of endogenous long-chain ceramides.[3][4] Studies that do use exogenous long-chain ceramides, such as this compound, rely on synthetic versions due to their purity and availability.[5]

It is widely accepted that the biological effects observed upon treatment with synthetic this compound are representative of the function of the natural molecule, provided the synthetic version maintains the correct stereoisomeric form (D-erythro). The acyl chain length and saturation are critical determinants of a ceramide's biological function. For instance, saturated ceramides like C16:0 and C18:0 have been shown to be more potent inducers of apoptosis compared to their monounsaturated counterparts like this compound. However, this compound has been demonstrated to play significant roles in various cellular signaling pathways.

Cytotoxicity and Apoptosis Induction

Exogenous application of C18-ceramide has been shown to inhibit cell viability and induce cell death in various cancer cell lines, including glioma cells. The pro-apoptotic effects of ceramides are mediated through both intrinsic and extrinsic pathways. Ceramide can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and subsequent apoptosis. It can also directly activate components of the apoptotic machinery. While saturated ceramides are often more potent, this compound still contributes to these pro-apoptotic signaling cascades.

Signaling Pathways

This compound is a key signaling molecule involved in various pathways that regulate cellular fate.

Ceramide_Signaling cluster_stimuli Stress Stimuli cluster_ceramide Ceramide Generation cluster_pathways Downstream Signaling Stress Chemotherapy, TNF-α, ER Stress C18_1_Ceramide This compound Stress->C18_1_Ceramide Induces generation of Apoptosis Apoptosis C18_1_Ceramide->Apoptosis Induces ER_Stress ER Stress Response C18_1_Ceramide->ER_Stress Induces Autophagy Autophagy C18_1_Ceramide->Autophagy Induces PI3K_AKT PI3K/AKT Pathway (Inhibition) C18_1_Ceramide->PI3K_AKT Inhibits

Figure 1: Simplified overview of this compound signaling pathways.

Experimental Protocols

To ensure reliable and reproducible results when working with this compound, particularly the synthetic form, it is imperative to follow standardized experimental protocols.

Solubilization of this compound

Due to its poor water solubility, this compound must be dissolved in an organic solvent before being added to cell culture media.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of synthetic this compound in an appropriate organic solvent such as ethanol, DMSO, or a chloroform:methanol mixture.

  • Working Solution Preparation: For cell-based assays, dilute the stock solution in complete culture medium to the desired final concentration. It is crucial to vortex the solution vigorously immediately after adding the ceramide stock to the medium to facilitate its dispersion and prevent precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the organic solvent used to dissolve the ceramide.

Cell Viability and Apoptosis Assays

A common application for this compound is the study of its effects on cell viability and apoptosis.

Cell_Viability_Workflow Seed_Cells Seed cells in a multi-well plate Treat_Cells Treat cells with varying concentrations of this compound and vehicle control Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Assay Perform cell viability (e.g., MTT, PrestoBlue) or apoptosis assay (e.g., Annexin V/PI staining) Incubate->Assay Analyze Analyze data to determine IC50 values or percentage of apoptotic cells Assay->Analyze

Figure 2: General experimental workflow for assessing cell viability and apoptosis.

MTT Assay Protocol (Example):

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of synthetic this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Conclusion

While direct comparative studies between synthetic and natural this compound are scarce, the available evidence strongly supports the use of high-purity, stereochemically correct synthetic this compound as a reliable tool to investigate the biological functions of its natural counterpart. The primary advantages of the synthetic form are its high purity and consistency, which are crucial for obtaining reproducible experimental data. Researchers should pay careful attention to solubilization protocols to overcome the inherent hydrophobicity of this long-chain ceramide. By utilizing the information and protocols outlined in this guide, researchers can confidently employ synthetic this compound to further unravel the complex roles of this important signaling lipid in health and disease.

References

A Guide to the Reproducibility and Inter-Laboratory Comparison of C18:1-Ceramide Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of C18:1-Ceramide, a critical bioactive lipid involved in numerous cellular signaling pathways. Ensuring the reproducibility and comparability of this compound measurements across different laboratories is paramount for advancing research and therapeutic development. This document summarizes key performance data from various studies, details common experimental protocols, and visualizes relevant biological and experimental workflows.

Data Presentation: Quantitative Comparison of this compound Measurement Methods

The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound and other ceramides (B1148491). These methods are crucial for obtaining reliable and reproducible data in both basic research and clinical applications.

Parameter Method 1 Method 2 Method 3 Method 4 (Inter-Lab Study)
Limit of Detection (LOD) 0.2 pg (0.3 fmol) on column[1]60-90 ng/mL[2]Not ReportedNot Applicable
Limit of Quantification (LOQ) 1.0 pg (1.7 fmol) on column[1]0.01-0.50 ng/mL[3]2.8-5.6 ng[4]Not Applicable
Intra-Assay Precision (CV%) 2.9% - 6.2%[1]<11.9%[5]Not Reported≤ 4.2%[6]
Inter-Assay Precision (CV%) Not Reported<6.57%[5]Not Reported< 14%[6]
Recovery 92.2% - 105.2%[1]78% - 91% (plasma)[3]98% - 109%[7]Not Applicable
**Linearity (R²) **0.9976[1]>0.994[2]>0.99[5]Not Applicable
Matrix Mammalian Cells[1]Cosmetics[2]Human Serum[5]Human Plasma[6]

Note: CV% refers to the coefficient of variation, a measure of precision. A lower CV% indicates higher precision.

A recent large-scale inter-laboratory study involving 34 laboratories from 19 countries demonstrated that the use of authentic labeled standards dramatically reduces data variability for ceramide measurements in human plasma.[6] This effort reported highly concordant inter-laboratory CVs of less than 14% for four clinically relevant ceramides, highlighting a significant step towards the harmonization of lipidomics.[6]

Experimental Protocols: A Closer Look at this compound Quantification

The following sections detail common methodologies for the extraction and quantification of this compound from biological samples, primarily utilizing LC-MS/MS.

1. Sample Preparation and Lipid Extraction

A robust and reproducible lipid extraction is the foundation of accurate ceramide quantification. A widely used method is a double extraction procedure using a mixture of methanol (B129727) and chloroform.[1]

  • Cell Lysate Preparation: Cells are typically harvested and washed, followed by protein quantification to normalize the final ceramide measurements.[1]

  • Lipid Extraction:

    • A double extraction with a methanol:chloroform (1:2) solvent system is performed to ensure high recovery of ceramides.[1]

    • An internal standard, such as C17:0-Ceramide, is added at the beginning of the extraction process to account for sample loss during preparation and for variations in instrument response.[4]

    • The mixture is vortexed and centrifuged to separate the phases. The lower organic phase containing the lipids is collected.

    • The upper aqueous and middle protein layers are subjected to a second extraction to maximize lipid recovery.[1]

    • The collected organic phases are dried, and the lipid extract is reconstituted in a solvent compatible with the LC mobile phase, such as acetonitrile.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the specific and sensitive quantification of individual ceramide species.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of different ceramide species.[2][5]

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile/water and isopropanol/acetonitrile, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[1][2]

    • Flow Rate: Flow rates are typically in the range of 0.3-0.8 mL/min.[1][2]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for ceramide analysis as it provides high sensitivity.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific molecules in complex mixtures.[1][5] This involves monitoring a specific precursor ion to product ion transition for each ceramide species and the internal standard.

Mandatory Visualizations

This compound Signaling Pathway in Apoptosis

This compound is a key signaling molecule that can be generated through the de novo synthesis pathway, the salvage pathway, or the breakdown of sphingomyelin.[8][9] Elevated levels of C18-ceramide have been implicated in inducing apoptosis (programmed cell death) through various mechanisms, including the activation of endoplasmic reticulum (ER) stress and lethal autophagy.[10][11]

G cluster_0 Cellular Stressors cluster_1 Ceramide Generation cluster_2 Downstream Signaling stress Chemotherapy / TNF-α smase Sphingomyelinase stress->smase activates sphingomyelin Sphingomyelin c18_ceramide C18-Ceramide sphingomyelin->c18_ceramide hydrolyzes to er_stress ER Stress c18_ceramide->er_stress induces autophagy Lethal Autophagy er_stress->autophagy leads to apoptosis Apoptosis autophagy->apoptosis results in G start Sample Collection (e.g., Cells, Plasma) is_spike Internal Standard Spiking (e.g., C17-Cer) start->is_spike extraction Lipid Extraction (Methanol/Chloroform) lc_ms LC-MS/MS Analysis (C18 Column, ESI+, MRM) extraction->lc_ms is_spike->extraction data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Standard Curve) data_processing->quantification end Results (Ceramide Concentration) quantification->end

References

C18:1-Ceramide in Human vs. Animal Models of Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of bioactive sphingolipids, are crucial mediators of cellular processes, including apoptosis, inflammation, and metabolic signaling.[1][2] Composed of a sphingosine (B13886) backbone and a fatty acid, their biological function is highly dependent on the length and saturation of the acyl chain. C18:1-Ceramide (d18:1/18:1), containing an oleoyl (B10858665) chain, is one of the many species implicated in the pathophysiology of various diseases. Understanding its role is critical, yet findings often vary between human studies and preclinical animal models. This guide provides an objective comparison of this compound's role and quantitative levels in human diseases versus their corresponding animal models, supported by experimental data and protocols.

Quantitative Data Comparison

The following tables summarize the quantitative changes in this compound levels across different diseases in both human subjects and relevant animal models. These comparisons highlight the translational relevance and potential discrepancies of animal studies.

Table 1: this compound in Metabolic Diseases (Obesity & Insulin (B600854) Resistance)

Species/ModelTissue/FluidDisease StateChange in this compound LevelReference
Human Adipose Tissue (Subcutaneous)Obesity (Males)Increased[3]
Human PlasmaObesityIncreased[3]
Mouse (ob/ob) PlasmaGenetic ObesityDecreased by 52% after myriocin (B1677593) treatment (inhibitor of ceramide synthesis)[4]
Mouse (Diet-Induced) Skeletal MuscleObesity / Insulin ResistanceElevated C18:1-derived ceramides are implicated in insulin resistance.
General Finding Serum/TissuesObesityGenerally elevated in both human and animal models.

Table 2: this compound in Neurodegenerative Diseases (Alzheimer's Disease)

Species/ModelTissue/FluidDisease StateChange in this compound LevelReference
Human BrainAlzheimer's DiseaseElevated levels of C18-ceramide.
Human Cerebrospinal Fluid (CSF)Alzheimer's DiseaseLevels of C18-ceramide are significantly elevated and associated with pathology.
Mouse (5xFAD) HippocampusAlzheimer's Disease ModelSignificantly Increased
Mouse (APPswe/PS1AE9) BrainAlzheimer's Disease ModelHigher in wild-type mice compared to transgenic mice on various diets.

Table 3: this compound in Cancer (Breast Cancer)

Species/ModelTissue/FluidDisease StateChange in this compound LevelReference
Human Breast Tumor TissueBreast CancerSignificantly higher compared to normal breast tissue.
Human Breast Tumor TissueBreast CancerNo statistically significant difference compared to normal tissue in another study.

Key Signaling Pathways & Logical Frameworks

Visualizing the complex interactions involving this compound is essential for understanding its function. The following diagrams, generated using Graphviz, illustrate key pathways and experimental logic.

G cluster_0 Upstream Triggers (e.g., Obesity, Inflammation) cluster_1 Ceramide Synthesis cluster_2 Downstream Effects SFA Saturated Fatty Acids CerS Ceramide Synthases (e.g., CerS1 for C18) SFA->CerS TNFa TNF-α TNFa->CerS C18_1_Cer This compound CerS->C18_1_Cer PP2A PP2A C18_1_Cer->PP2A activates PKCz PKCζ C18_1_Cer->PKCz activates Apoptosis Apoptosis C18_1_Cer->Apoptosis induces Akt Akt/PKB PP2A->Akt inhibits PKCz->Akt inhibits Insulin_Sig Insulin Signaling Akt->Insulin_Sig promotes Glucose_Uptake Glucose Uptake Insulin_Sig->Glucose_Uptake

Ceramide Signaling in Insulin Resistance and Apoptosis.

G Human_Data Human Studies - Patient tissue/fluid samples - Correlational data - Elevated C18:1-Cer in disease Hypothesis Hypothesis: This compound is a causative agent in disease Human_Data->Hypothesis Animal_Model Animal Models - Genetic (e.g., 5xFAD, ob/ob) - Diet-induced - Mechanistic studies Animal_Model->Hypothesis Outcome Measure Outcomes - Disease phenotype - Biomarker levels - Signaling pathway activity Animal_Model->Outcome Intervention Experimental Intervention - Pharmacological inhibition - Genetic knockout of CerS - C18:1-Cer administration Hypothesis->Intervention Intervention->Animal_Model Validation Translational Validation - Does inhibiting ceramide in models predict human therapeutic success? Outcome->Validation Validation->Human_Data Informs new human studies

Logical Framework for this compound Research.

Experimental Protocols

The accurate quantification of this compound is fundamental to research in this field. Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard methodology.

Key Protocol: Quantification of this compound from Tissue

This protocol is a generalized summary based on common methodologies.

  • Sample Homogenization:

    • Accurately weigh frozen tissue (~20-50 mg).

    • Homogenize in a suitable buffer on ice. A portion of the homogenate should be reserved for protein quantification to be used for normalization.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform (B151607):methanol, along with an internal standard (e.g., C17:0-Ceramide).

    • Vortex thoroughly and incubate (e.g., at 4°C) to ensure complete lipid extraction.

    • Induce phase separation by adding chloroform and water.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., acetonitrile/isopropanol).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 or C8 column. Elute ceramides using a gradient of mobile phases, typically consisting of an aqueous solvent with a modifier (e.g., formic acid, ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, isopropanol).

    • Mass Spectrometric Detection: Analyze the column effluent using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Quantification: Use Multiple Reaction Monitoring (MRM) for specific detection. For this compound, the transition of the precursor ion to a specific product ion (e.g., m/z 564.5 → 264.4) is monitored.

    • Data Analysis: Construct a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue 1. Tissue Homogenization Extract 2. Lipid Extraction (e.g., Bligh & Dyer) Tissue->Extract Dry 3. Solvent Evaporation Extract->Dry Recon 4. Reconstitution Dry->Recon Inject 5. LC Injection & Separation (C18 or C8 Column) Recon->Inject Ionize 6. Electrospray Ionization (ESI) Inject->Ionize Detect 7. MS/MS Detection (MRM Mode) Ionize->Detect Quant 8. Quantification vs. Internal Standard Detect->Quant

Experimental Workflow for this compound Analysis.

Discussion and Conclusion

The data compiled in this guide reveal a general trend of elevated this compound levels in metabolic and neurodegenerative diseases, a finding that is often consistent between human patients and corresponding animal models. For instance, both obese humans and rodent models of obesity show increased C18:1-ceramides in various tissues. Similarly, elevated C18-ceramides are a feature of both human Alzheimer's disease brains and the 5xFAD mouse model.

However, discrepancies exist. In breast cancer, human studies show conflicting results regarding this compound levels, with some indicating a significant increase while others do not. This highlights the heterogeneity of human disease and the potential for animal models to oversimplify complex pathologies.

Animal models are indispensable for establishing causality and testing therapeutic interventions, such as the use of ceramide synthesis inhibitors. As shown in the logical framework, these models allow for mechanistic studies that are not feasible in humans. Yet, the direct translation of quantitative data from animal models to the human condition must be approached with caution, considering differences in metabolism, genetics, and disease etiology.

References

Functional comparison of C18:1-Ceramide and its dihydroceramide precursor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Signaling and Drug Development

In the intricate world of lipid signaling, ceramides (B1148491) stand out as critical regulators of cellular fate, orchestrating processes from apoptosis to inflammation. However, the bioactivity of these molecules is finely tuned by their structure, most notably the presence of a C4-C5 trans-double bond in their sphingoid backbone. This guide provides a detailed functional comparison of C18:1-Ceramide (oleoyl-ceramide) and its immediate precursor, C18:1-dihydroceramide (oleoyl-sphinganine), which lacks this double bond. Understanding the distinct roles of these two lipids is crucial for researchers investigating sphingolipid-mediated signaling pathways and for professionals in drug development targeting these pathways for therapeutic intervention.

Metabolic Pathway: The Critical Desaturation Step

The biosynthesis of this compound from its dihydroceramide (B1258172) precursor is a pivotal step in sphingolipid metabolism, catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1).[1][2] This enzyme introduces a C4-C5 trans-double bond into the sphingoid base of C18:1-dihydroceramide, a structural alteration that dramatically changes the molecule's biological activity.[2] The de novo synthesis pathway, originating from the condensation of serine and palmitoyl-CoA, is a primary source of these lipids.[3][4]

cluster_Metabolism De Novo Sphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (Dihydrosphingosine) Sphinganine (Dihydrosphingosine) 3-Ketosphinganine->Sphinganine (Dihydrosphingosine) 3-KSR C18:1-Dihydroceramide C18:1-Dihydroceramide Sphinganine (Dihydrosphingosine)->C18:1-Dihydroceramide CerS (e.g., CerS1) + Oleoyl-CoA DEGS1 DEGS1 C18:1-Dihydroceramide->DEGS1 This compound This compound DEGS1->this compound Introduction of C4-C5 trans-double bond

Figure 1: Metabolic conversion of C18:1-dihydroceramide to this compound.

Functional Comparison: A Tale of Two Lipids

While once considered a mere inactive precursor, C18:1-dihydroceramide is now recognized to possess distinct biological functions. The presence or absence of the C4-C5 double bond is a key determinant of their differing roles in critical cellular processes.

FeatureThis compoundC18:1-DihydroceramideKey Differences & Significance
Apoptosis Potent inducer of apoptosis.[5]Generally considered non-apoptotic or significantly less potent than ceramide.The C4-C5 double bond is crucial for ceramide's ability to form channels in mitochondrial outer membranes, leading to the release of pro-apoptotic factors.
Autophagy Induces a lethal form of autophagy, specifically mitophagy.[6][7][8]Can induce autophagy, often associated with endoplasmic reticulum (ER) stress.[1][2]This compound's induction of lethal mitophagy is a specific mechanism of cell death, whereas dihydroceramide-induced autophagy can be a pro-survival or pro-death response depending on the cellular context.
Inflammation Pro-inflammatory, activates NF-κB signaling.[9][10]Less characterized, but generally considered less inflammatory than ceramide.Ceramide's ability to modulate key inflammatory signaling pathways like NF-κB highlights its role in chronic inflammatory diseases.
Signaling Directly interacts with and regulates various proteins, including protein phosphatases (PP2A) and kinases (PKCζ).[11]Primarily signals through the induction of ER stress.[1][2]This compound acts as a direct second messenger, while C18:1-dihydroceramide's effects are often indirect consequences of ER stress.

Signaling Pathways: Divergent Molecular Cascades

The structural difference between this compound and its dihydro-precursor dictates their engagement with distinct downstream signaling pathways.

cluster_C18_1_Ceramide This compound Signaling cluster_Dihydroceramide C18:1-Dihydroceramide Signaling C18_1_Cer This compound PP2A PP2A C18_1_Cer->PP2A activates JNK JNK C18_1_Cer->JNK activates LC3BII LC3B-II C18_1_Cer->LC3BII binds to Akt Akt (Pro-survival) PP2A->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits JNK->Apoptosis Mitochondria Mitochondria LC3BII->Mitochondria targets to autophagosome Lethal_Mitophagy Lethal Mitophagy Mitochondria->Lethal_Mitophagy Dihydroceramide C18:1-Dihydroceramide ER_Stress ER Stress Dihydroceramide->ER_Stress Autophagy Autophagy ER_Stress->Autophagy cluster_Workflow General Experimental Workflow Start Cell Seeding Treatment Treatment with This compound or C18:1-Dihydroceramide Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Cell_Pellet Cell Pellet Harvest->Cell_Pellet Supernatant Supernatant Harvest->Supernatant Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Pellet->Apoptosis Autophagy Autophagy Assay (Western Blot) Cell_Pellet->Autophagy Inflammation Inflammation Assay (ELISA) Supernatant->Inflammation Data_Analysis Data Analysis & Comparison Apoptosis->Data_Analysis Autophagy->Data_Analysis Inflammation->Data_Analysis

References

Validating Specificity: A Comparative Guide to C18:1-Ceramide Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific lipid species are paramount. This guide provides a comprehensive comparison of antibody-based methods for C18:1-Ceramide detection with the gold-standard liquid chromatography-mass spectrometry (LC-MS/MS), offering supporting experimental data and detailed protocols to aid in the validation of antibody specificity.

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. The specific acyl chain length of a ceramide molecule, such as in this compound (N-oleoyl-D-erythro-sphingosine), can determine its distinct biological function. Consequently, the ability to specifically identify and quantify this compound is crucial for advancing our understanding of its role in health and disease.

While antibodies offer a convenient and high-throughput method for lipid detection, their specificity can be a significant concern. Cross-reactivity with other lipid species can lead to inaccurate results and misinterpretation of biological phenomena. This guide aims to equip researchers with the necessary information to critically evaluate and validate the specificity of antibodies against this compound.

Performance Comparison: Antibody-Based Methods vs. LC-MS/MS

The primary alternatives to antibody-based detection of this compound are chromatographic techniques, with LC-MS/MS being the most powerful and widely used method for the precise quantification of individual ceramide species.[1][2]

FeatureAntibody-Based Methods (e.g., ELISA, Immunostaining)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Specificity Variable; requires rigorous validation. Cross-reactivity with other ceramides and lipids is a known issue.[3]High; capable of separating and identifying individual ceramide species based on mass-to-charge ratio and fragmentation patterns.[1][2]
Quantification Semi-quantitative to quantitative (ELISA).Highly quantitative, with a wide dynamic range and high sensitivity.
Sensitivity Dependent on antibody affinity; ELISA kits report sensitivity in the pg/ml range.Very high; limits of detection can be as low as the picogram to femtomole range.
Throughput High (ELISA).Moderate to high, with single sample run times of a few minutes.
Spatial Resolution High (Immunocytochemistry, Immunohistochemistry).None; requires tissue homogenization, leading to loss of spatial information.
Cost Generally lower initial equipment cost.High initial equipment cost.
Expertise Relatively easy to perform.Requires specialized expertise for operation and data analysis.

Validating Antibody Specificity: Experimental Approaches

Given the potential for cross-reactivity, it is essential to validate the specificity of any anti-C18:1-Ceramide antibody before its use in experimental studies. Here are key experimental protocols for validation:

Lipid Overlay Assay (Dot Blot)

This technique provides a straightforward assessment of an antibody's ability to bind to its target lipid and its cross-reactivity with other lipids.

Experimental Protocol:

  • Lipid Preparation: Prepare stock solutions of this compound and a panel of other lipids (e.g., other ceramides with different acyl chain lengths, sphingomyelin, phosphatidylcholine, dihydroceramide) in a suitable organic solvent (e.g., chloroform/methanol).

  • Membrane Spotting: Spot serial dilutions of each lipid onto a nitrocellulose or PVDF membrane. Allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-C18:1-Ceramide antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with washing buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Expected Outcome: A strong signal should be observed for this compound, with minimal to no signal for other lipids, confirming the antibody's specificity.

Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) can provide quantitative data on antibody specificity.

Experimental Protocol:

  • Plate Coating: Coat a 96-well plate with this compound and allow it to dry.

  • Blocking: Block the wells with a suitable blocking buffer.

  • Competitive Incubation: In a separate plate, pre-incubate the anti-C18:1-Ceramide antibody with increasing concentrations of this compound (as a competitor) or other lipids.

  • Transfer to Coated Plate: Transfer the antibody-lipid mixtures to the this compound-coated plate and incubate.

  • Washing: Wash the plate to remove unbound antibodies.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.

  • Detection: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

Expected Outcome: The signal should decrease with increasing concentrations of this compound. A lack of signal decrease with other lipids indicates high specificity.

Immunocytochemistry/Immunohistochemistry with Pharmacological Modulation

Visualizing the subcellular localization of the target lipid and observing changes upon its modulation can provide strong evidence for antibody specificity in a cellular context.

Experimental Protocol:

  • Cell/Tissue Preparation: Culture cells or prepare tissue sections as required.

  • Pharmacological Treatment: Treat cells with agents known to increase or decrease cellular ceramide levels (e.g., sphingomyelinase to increase, or a ceramide synthase inhibitor like Fumonisin B1 to decrease).

  • Fixation and Permeabilization: Fix and permeabilize the cells/tissues.

  • Antibody Staining: Incubate with the anti-C18:1-Ceramide antibody followed by a fluorescently labeled secondary antibody.

  • Imaging: Visualize the staining using fluorescence microscopy.

Expected Outcome: The staining intensity should correlate with the expected changes in ceramide levels following pharmacological treatment, confirming that the antibody recognizes the endogenous lipid.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

Antibody_Specificity_Validation_Workflow cluster_lipid_overlay Lipid Overlay Assay cluster_elisa Competitive ELISA cluster_icc Immunocytochemistry spot Spot Lipids on Membrane block1 Block Membrane spot->block1 primary_ab1 Incubate with Primary Ab block1->primary_ab1 secondary_ab1 Incubate with Secondary Ab primary_ab1->secondary_ab1 detect1 Detect Signal secondary_ab1->detect1 coat Coat Plate with C18:1-Cer block2 Block Wells coat->block2 transfer Transfer to Coated Plate compete Pre-incubate Ab with Lipids compete->transfer secondary_ab2 Add Secondary Ab transfer->secondary_ab2 detect2 Measure Absorbance secondary_ab2->detect2 treat Treat Cells fix Fix & Permeabilize treat->fix primary_ab3 Incubate with Primary Ab fix->primary_ab3 secondary_ab3 Incubate with Fluorescent Secondary Ab primary_ab3->secondary_ab3 image Fluorescence Microscopy secondary_ab3->image

Caption: Experimental workflows for validating anti-C18:1-Ceramide antibody specificity.

Ceramide_Signaling_Pathway sphingomyelin Sphingomyelin ceramide This compound sphingomyelin->ceramide Hydrolysis capp Ceramide-Activated Protein Phosphatase (PP2A) ceramide->capp Activates smase Sphingomyelinase smase->ceramide Activates apoptosis Apoptosis capp->apoptosis cell_cycle_arrest Cell Cycle Arrest capp->cell_cycle_arrest

Caption: Simplified this compound signaling pathway in apoptosis and cell cycle arrest.

Conclusion

The validation of antibody specificity is a critical step in ensuring the reliability of experimental data. While anti-C18:1-Ceramide antibodies provide a valuable tool for studying the localization and relative abundance of this important signaling lipid, researchers must be aware of their potential for cross-reactivity. By employing the validation techniques outlined in this guide, such as lipid overlay assays, competitive ELISAs, and immunocytochemistry with pharmacological controls, and by comparing results with the gold-standard LC-MS/MS method, scientists can confidently utilize these antibodies in their research. This rigorous approach will ultimately lead to a more accurate understanding of the complex roles of this compound in cellular biology and disease.

References

Safety Operating Guide

Proper Disposal of C18:1-Ceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including bioactive sphingolipids like C18:1-Ceramide. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the appropriate procedures for the handling and disposal of this compound, aligning with standard laboratory safety and chemical handling practices.

While this compound is not always explicitly classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous chemical.[1] This material should be considered hazardous until further information becomes available.[2] Adherence to proper disposal protocols is crucial to minimize environmental impact and ensure a safe laboratory environment.

Key Safety and Handling Information

Proper handling and storage are critical prerequisites to safe disposal. Below is a summary of key data for this compound.

ParameterInformationSource(s)
Chemical Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide[1][2]
Synonyms Cer(d18:1/18:0), N-Stearoyl-D-sphingosine[1][2]
CAS Number 2304-81-6[1][2][3]
Molecular Formula C36H71NO3[2][3]
Appearance Crystalline solid, White to off-white powder[2][4]
Storage Temperature -20°C[2][3][5]
Stability ≥ 4 years at -20°C[2][5]
Solubility Soluble in chloroform, ethanol (B145695) (when heated), and dimethyl formamide (B127407) (DMF)[2][5]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be carried out in accordance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound and any grossly contaminated items (e.g., weighing paper, pipette tips) in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling: The hazardous waste container must be clearly marked as "Hazardous Waste" and include the full chemical name ("this compound" or "N-Stearoyl-D-sphingosine") and the approximate quantity.

  • Waste Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic to prevent accidental spills or exposure.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Important Considerations:

  • DO NOT dispose of this compound down the drain. This can contaminate waterways and is against regulations for most chemical waste.[6]

  • DO NOT dispose of this compound in the regular trash.[6] Solid chemical waste must be segregated for proper disposal.

  • For spills, wear appropriate PPE, scoop up solid material or absorb liquid material, and place it into a suitable container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[7]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

C18_1_Ceramide_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) A->B C Solid Waste: Collect in a labeled, sealed hazardous waste container. B->C For Solids D Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. B->D For Liquids E Store container in a designated satellite accumulation area. C->E D->E F Arrange for pickup by EHS or a licensed disposal contractor. E->F G Maintain Disposal Records F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling C18:1-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of C18:1-Ceramide. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Physicochemical and Safety Data at a Glance

To facilitate quick reference, the following tables summarize the key physical, chemical, and safety parameters for this compound.

Property Value
Chemical Name N-((1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)oleamide
Synonyms Cer(d18:1/18:1(9Z)), N-oleoyl-D-erythro-sphingosine
Molecular Formula C₃₆H₆₉NO₃
Molecular Weight 563.9 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Hazard Statement Precautionary Statement
The toxicological properties of this product have not been fully investigated.Handle with care as a potentially hazardous substance. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and proper use of PPE is mandatory when handling this compound to prevent potential exposure.

Protection Type Specific Recommendations
Eye Protection Chemical safety glasses with side shields or goggles are required.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any tears or perforations before use.
Skin and Body Protection A standard laboratory coat is mandatory. For operations with a risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection If handling the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is advised.

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures to ensure safe and effective handling of this compound in a laboratory setting.

Preparation of Stock Solution

This compound is typically supplied as a solid and needs to be dissolved in an appropriate organic solvent to prepare a stock solution.

  • Recommended Solvents : Chloroform, Dimethylformamide (DMF), or Ethanol. Solubility may be enhanced by gentle heating.

  • Procedure :

    • Weigh the desired amount of this compound powder in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

    • In a suitable vial, add the appropriate volume of the chosen organic solvent. To prevent degradation, it is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before use.

    • Tightly cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution in ethanol.

    • Store the stock solution at -20°C. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Experimental Workflow: Inducing Apoptosis in Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound to study its effects on apoptosis. The optimal concentration and incubation time should be empirically determined for each cell line.

  • Cell Seeding : Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Treatment Medium :

    • Thaw the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is non-toxic to the cells (typically ≤ 0.1%).

    • A vehicle control (medium containing the same concentration of the organic solvent without this compound) must be included in the experiment.

  • Cell Treatment :

    • Remove the existing culture medium from the cells.

    • Add the prepared treatment medium (or vehicle control medium) to the cells.

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assessment of Apoptosis : Following incubation, apoptosis can be assessed using various standard assays, such as:

    • Caspase Activity Assays : Measure the activity of key executioner caspases like caspase-3 and caspase-7.

    • Annexin V/Propidium Iodide (PI) Staining : Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.

    • TUNEL Assay : Detect DNA fragmentation, a hallmark of apoptosis.

    • Western Blot Analysis : Analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, cleaved PARP).

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance.

  • Solid Waste :

    • Collect all solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked as "Hazardous Waste" with the full chemical name: "this compound".

  • Liquid Waste :

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • Crucially, do NOT dispose of this compound solutions down the drain.

  • Waste Storage and Disposal :

    • Store hazardous waste containers in a designated and secure satellite accumulation area.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Maintain accurate records of the generated waste as required by your institution and local regulations.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramides are central signaling molecules that can initiate programmed cell death (apoptosis) through various mechanisms. A simplified representation of a ceramide-induced apoptotic pathway is depicted below. Cellular stress signals can lead to the accumulation of ceramides, which can then act on mitochondria to promote the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.

Ceramide_Apoptosis_Pathway cluster_stress Cellular Stress cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Stress e.g., TNF-α, Chemotherapy SMase Sphingomyelinase Stress->SMase activates SM Sphingomyelin Ceramide This compound SM->Ceramide hydrolyzes to Mito Mitochondrial Outer Membrane Ceramide->Mito targets CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome forms Casp3 Pro-caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes Mito->CytoC releases MitoCytoC Cytochrome c

Caption: Simplified signaling pathway of this compound-induced apoptosis.

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Feasible Synthetic Routes

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